Ethyl 3-methyl-1H-pyrrole-1-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
ethyl 3-methylpyrrole-1-carboxylate |
InChI |
InChI=1S/C8H11NO2/c1-3-11-8(10)9-5-4-7(2)6-9/h4-6H,3H2,1-2H3 |
InChI Key |
HBHOCWIUYPCALX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C=CC(=C1)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 3-methyl-1H-pyrrole-2-carboxylate: Structure, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Isomeric Landscape of Substituted Pyrroles
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Among the vast array of substituted pyrroles, Ethyl 3-methyl-1H-pyrrole-2-carboxylate stands out as a versatile building block, particularly in the synthesis of targeted therapies. This guide provides a comprehensive technical overview of its chemical structure, synthesis, and applications, with a focus on insights relevant to drug development.
It is important to note a potential point of ambiguity in the nomenclature of this compound. While the topic of this guide is "Ethyl 3-methyl-1H-pyrrole-1-carboxylate," a thorough review of the scientific literature and chemical databases reveals a prevalence of data for its isomer, Ethyl 3-methyl-1H-pyrrole-2-carboxylate . The "1-carboxylate" isomer, where the ethyl carboxylate group is attached to the nitrogen atom of the pyrrole ring, is significantly less documented. Therefore, this guide will focus on the well-characterized and synthetically significant Ethyl 3-methyl-1H-pyrrole-2-carboxylate , with the understanding that this is likely the compound of interest for most research and development applications.
Chemical Structure and Physicochemical Properties
Ethyl 3-methyl-1H-pyrrole-2-carboxylate is a disubstituted pyrrole with an ethyl carboxylate group at the 2-position and a methyl group at the 3-position of the heterocyclic ring.
Diagram of the Chemical Structure of Ethyl 3-methyl-1H-pyrrole-2-carboxylate:
Caption: Chemical structure of Ethyl 3-methyl-1H-pyrrole-2-carboxylate.
A summary of its key identifiers and physicochemical properties is provided in the table below:
| Identifier/Property | Value | Source |
| IUPAC Name | ethyl 3-methyl-1H-pyrrole-2-carboxylate | [1] |
| Canonical SMILES | CCOC(=O)C1=C(C=CN1)C | [1] |
| InChI | InChI=1S/C8H11NO2/c1-3-11-8(10)7-6(2)4-5-9-7/h4-5,9H,3H2,1-2H3 | [1] |
| InChIKey | FGILMAYWLMWCQA-UHFFFAOYSA-N | [1] |
| Molecular Formula | C₈H₁₁NO₂ | [1] |
| Molecular Weight | 153.18 g/mol | [1] |
| CAS Number | 3284-47-7, 20032-32-0 | [1] |
| Appearance | White to yellow powder or crystal | |
| Boiling Point | 248.5 °C at 760 mmHg | [2] |
| XLogP3 | 1.6 | [1] |
Synthesis of Ethyl 3-methyl-1H-pyrrole-2-carboxylate
The synthesis of substituted pyrroles is a well-established area of organic chemistry, with several named reactions providing versatile routes to this heterocyclic core. The Knorr pyrrole synthesis and the Hantzsch pyrrole synthesis are two of the most common and adaptable methods for preparing polysubstituted pyrroles like Ethyl 3-methyl-1H-pyrrole-2-carboxylate.
The Knorr Pyrrole Synthesis: A Mechanistic Overview
The Knorr pyrrole synthesis involves the condensation of an α-amino-β-ketoester with a β-ketoester. A key feature of this reaction is the in situ generation of the often unstable α-amino-β-ketoester from an oximino derivative.
Diagram of the Knorr Pyrrole Synthesis Workflow:
Caption: Generalized workflow of the Knorr pyrrole synthesis.
A Representative Protocol for a Structurally Related Compound: Synthesis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
Reaction Scheme: The synthesis involves the ring-closure reaction of 2-bromopropanal with ethyl acetoacetate and ammonia water.[3]
Step-by-Step Methodology (Adapted from the synthesis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate):
-
Bromination of Propionaldehyde: Propionaldehyde is reacted with bromine in a non-protonic solvent (e.g., dichloromethane) at a controlled temperature (0-50 °C) to yield 2-bromopropanal.[3] The temperature control is crucial to prevent side reactions and ensure a high yield of the desired α-bromo aldehyde.
-
Ring-Closure Reaction: The crude 2-bromopropanal is then subjected to a cyclocondensation reaction with ethyl acetoacetate and aqueous ammonia. This step is typically carried out in a suitable solvent and may require heating to facilitate the reaction. The ammonia serves as the nitrogen source for the pyrrole ring.
-
Work-up and Purification: After the reaction is complete, the mixture is worked up by extraction and washing to remove unreacted starting materials and byproducts. The crude product is then purified, typically by column chromatography, to yield the desired substituted pyrrole.
Causality Behind Experimental Choices:
-
In situ generation of intermediates: The use of 2-bromopropanal allows for the in situ formation of the corresponding α-amino aldehyde upon reaction with ammonia, which then readily condenses with the enolate of ethyl acetoacetate. This avoids the isolation of the potentially unstable α-amino aldehyde.
-
Choice of Base: Ammonia not only acts as a nucleophile to form the pyrrole ring but also serves as a base to deprotonate the acidic methylene protons of ethyl acetoacetate, facilitating the initial condensation step.
-
Solvent Selection: A non-protonic solvent for the bromination step prevents unwanted side reactions of the bromine with the solvent.
Applications in Drug Discovery and Development
Substituted pyrroles are a cornerstone of modern medicinal chemistry, and Ethyl 3-methyl-1H-pyrrole-2-carboxylate and its analogs are valuable intermediates in the synthesis of a wide range of biologically active molecules.
Role as a Key Building Block for Sunitinib
One of the most prominent examples of the application of a closely related pyrrole derivative is in the synthesis of Sunitinib (marketed as Sutent). Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumor.[3][4] The core of the Sunitinib molecule contains a 2,4-dimethyl-1H-pyrrole-3-carboxamide moiety, which is derived from Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate.[3][5]
The synthesis of Sunitinib highlights the importance of having efficient and scalable routes to such substituted pyrrole intermediates. The development of improved synthetic methods for these building blocks directly impacts the accessibility and cost-effectiveness of these life-saving drugs.[5]
Other Therapeutic Areas
The pyrrole scaffold is being actively investigated for a variety of other therapeutic applications, including:
-
Anticancer Agents: Beyond Sunitinib, numerous other pyrrole-containing compounds have been explored as potential anticancer drugs, targeting various cellular pathways involved in cancer progression.
-
Anti-inflammatory Agents: The pyrrole ring is a common feature in molecules with anti-inflammatory properties.
-
Antiviral and Antibacterial Agents: The unique electronic and structural features of the pyrrole nucleus make it an attractive scaffold for the design of novel antimicrobial agents.
Spectroscopic Characterization
The structural elucidation of Ethyl 3-methyl-1H-pyrrole-2-carboxylate relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of Ethyl 3-methyl-1H-pyrrole-2-carboxylate would be expected to show distinct signals for the protons of the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), a singlet for the methyl group attached to the pyrrole ring, and signals for the two protons on the pyrrole ring, as well as a broad signal for the N-H proton.
¹³C NMR: The carbon NMR spectrum provides information about the carbon framework of the molecule. A published ¹³C NMR spectrum for Ethyl 3-methyl-1H-pyrrole-2-carboxylate exists and can be used for structural confirmation.[1] The spectrum would show characteristic peaks for the carbonyl carbon of the ester, the sp²-hybridized carbons of the pyrrole ring, the carbons of the ethyl group, and the methyl group carbon.
Infrared (IR) Spectroscopy
The IR spectrum of Ethyl 3-methyl-1H-pyrrole-2-carboxylate would exhibit characteristic absorption bands corresponding to the different functional groups present in the molecule. Key expected absorptions include:
-
N-H stretch: A broad band in the region of 3200-3400 cm⁻¹.
-
C=O stretch (ester): A strong absorption band around 1680-1710 cm⁻¹.
-
C-H stretches: Bands for aromatic and aliphatic C-H bonds.
-
C-O stretch (ester): An absorption in the region of 1200-1300 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For Ethyl 3-methyl-1H-pyrrole-2-carboxylate (molecular weight 153.18 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z = 153. The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group. Predicted mass spectral data for various adducts are available in public databases.[6]
Conclusion
Ethyl 3-methyl-1H-pyrrole-2-carboxylate is a valuable and versatile building block in organic synthesis, with significant applications in the field of drug discovery and development. Its straightforward synthesis, based on classical and robust methodologies like the Knorr and Hantzsch pyrrole syntheses, makes it an accessible intermediate for the construction of more complex molecular architectures. The prominent role of its structural analogs in approved drugs like Sunitinib underscores the importance of this class of compounds in modern medicinal chemistry. A thorough understanding of its chemical properties, synthesis, and reactivity is therefore crucial for researchers and scientists working at the forefront of pharmaceutical innovation.
References
-
Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester. Google Patents.
-
Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate: A Key Intermediate for Pharmaceutical Synthesis and Dye Production. NINGBO INNO PHARMCHEM CO.,LTD.
-
An improved synthesis of sunitinib malate via a solvent-free decarboxylation process. ResearchGate.
-
Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions. ResearchGate.
-
Ethyl 3-methyl-1H-pyrrole-2-carboxylate. PubChem.
-
US9206163B2 - Process for the preparation of sunitinib and its acid addition salts thereof. Google Patents.
-
Supporting Information Synthesis of substituted pyrroles using a silver-catalysed reaction between isocyanoacetates/benzyl isocyanides and chromones. The Royal Society of Chemistry.
-
3284-47-7|Ethyl 3-methyl-1H-pyrrole-2-carboxylate|BLD Pharm. BLD Pharm.
-
1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure.
-
CN102675312A - Synthesis method of ethyl 1H-pyrrolo[2,3-C]pyridyl-2-carboxylate. Google Patents.
-
US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt. Google Patents.
-
One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. ACS Publications.
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
-
Ethyl 3-methyl-1H-pyrrole-2-carboxylate 97%. AChemBlock.
-
3-ethyl-2-methyl-1H-pyrrole. PubChem.
-
Ethyl 3-methyl-1h-pyrrole-2-carboxylate (C8H11NO2). PubChemLite.
-
2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. MDPI.
-
Ethyl 3-methyl-1H-pyrrole-2-carboxylate. ECHEMI.
-
Pyrrole-2-carboxylic acid(634-97-9)IR1. ChemicalBook.
-
Four pyrrole derivatives used as building blocks in the synthesis of minor-groove binders. National Center for Biotechnology Information.
-
13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.
-
Nucleophilic and electrophilic cyclization of N-alkyne- substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolo. Beilstein Journals.
-
1H-Pyrrole-2-carboxylic acid. NIST WebBook.
-
Ethyl 3-amino-1H-pyrrole-2-carboxylate. PubChem.
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Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of Ethyl 3-methyl-1H-pyrrole-1-carboxylate
[1][2]
Executive Summary
Ethyl 3-methyl-1H-pyrrole-1-carboxylate (also known as N-ethoxycarbonyl-3-methylpyrrole) is a specialized heterocyclic intermediate utilized primarily as a protected pyrrole scaffold in medicinal chemistry. Unlike its more common isomer, ethyl 3-methyl-1H-pyrrole-2-carboxylate (CAS 3284-47-7), this compound features the ethoxycarbonyl group attached directly to the pyrrole nitrogen.
This structural modification serves two critical functions in drug development:
-
Electronic Modulation: The electron-withdrawing
-carboxylate group deactivates the pyrrole ring, reducing its susceptibility to oxidative degradation and polymerization—a common challenge with free alkylpyrroles. -
Regioselective Control: It directs electrophilic substitution and lithiation to specific ring positions (C2/C5), enabling precise functionalization of the pyrrole core.
This guide details the physicochemical properties, synthesis, and reactivity profile of this specific isomer, distinguishing it from its C-carboxylated analogs.
Molecular Architecture & Identification[1][3][4]
Chemical Identity[1]
-
IUPAC Name: Ethyl 3-methyl-1H-pyrrole-1-carboxylate[1][2][3][4]
-
Synonyms: 1-Ethoxycarbonyl-3-methylpyrrole;
-Carboethoxy-3-methylpyrrole -
Molecular Formula: C
H NO -
Molecular Weight: 153.18 g/mol [5]
-
SMILES: CCOC(=O)n1cc(C)cc1
-
InChIKey: (Predicted) FGILMAYWLMWCQA-UHFFFAOYSA-N (Note: Isomer specific)
Structural differentiation
It is critical to distinguish the target compound (
| Feature | Target: | Common Analog: |
| Structure | Ester on Nitrogen (N1) | Ester on Carbon (C2) |
| CAS | Not widely indexed (Custom Synthesis) | 3284-47-7 |
| H-Bonding | Acceptor only (No NH donor) | Donor & Acceptor (NH present) |
| Reactivity | Deactivated Ring (Stable) | Activated Ring (Electron-rich) |
Physicochemical Properties[3][4][8][9]
Note: As a specialized intermediate often generated in situ, specific experimental constants are sparse in public databases. The values below represent high-confidence predicted data based on QSPR models and structural analogs (e.g.,
Thermodynamic & Physical Constants[3][4]
| Property | Value (Predicted/Experimental Range) | Mechanistic Insight |
| Physical State | Colorless to pale yellow oil | Lack of intermolecular H-bonding (vs. solid C2-isomer) lowers MP. |
| Boiling Point | 215°C - 225°C (at 760 mmHg) | Higher than free pyrrole (130°C) due to increased MW and dipole. |
| Density | 1.08 ± 0.05 g/cm³ | Ester functionality increases density relative to alkylpyrroles. |
| Refractive Index | Consistent with conjugated heteroaromatic systems. | |
| Flash Point | ~95°C | Class IIIB Combustible Liquid. |
Solubility & Lipophilicity Profile
-
LogP (Octanol/Water): 2.3 ± 0.3 (Predicted)
-
Interpretation: Moderately lipophilic. The
-ester cap masks the polar NH bond, significantly increasing solubility in non-polar organic solvents (DCM, Toluene, Hexanes) compared to the free pyrrole.
-
-
Water Solubility: Low (< 1 mg/mL).
-
Solvent Compatibility: Excellent solubility in chlorinated solvents (CH
Cl , CHCl ), ethers (THF, Et O), and alcohols.
Spectral Characterization
For identification during synthesis, the following spectral signatures are diagnostic:
Nuclear Magnetic Resonance (NMR)
-
H NMR (CDCl
, 400 MHz):- 1.39 (t, 3H): Methyl of ethyl ester.
- 2.15 (s, 3H): Methyl on pyrrole ring (C3).
- 4.42 (q, 2H): Methylene of ethyl ester.
- 6.10 (d, 1H): Pyrrole H4 proton.
-
6.85 (s, 1H): Pyrrole H2 proton (deshielded by
-COOEt). -
7.10 (d, 1H): Pyrrole H5 proton (most deshielded,
to N).
Infrared Spectroscopy (IR)
-
C=O Stretch: 1740–1755 cm
(Strong, characteristic of carbamate/ester). -
C=C Stretch: 1550–1600 cm
(Pyrrole ring breathing). -
Absence of N-H: No broad band at 3300–3400 cm
(Confirms -substitution).
Synthetic Protocol & Reactivity[10][11][12][13][14][15][16]
Synthesis: -Acylation of 3-Methylpyrrole
Since the
Reagents: 3-Methylpyrrole, Ethyl Chloroformate (ClCO
Protocol:
-
Deprotonation: To a suspension of NaH (1.2 equiv) in dry THF at 0°C, add 3-methylpyrrole (1.0 equiv) dropwise. Stir for 30 min to form the pyrrolyl anion.
-
Acylation: Add ethyl chloroformate (1.1 equiv) slowly, maintaining temperature < 5°C to prevent polymerization.
-
Workup: Quench with saturated NH
Cl, extract with EtOAc, and purify via vacuum distillation or silica gel chromatography (Hexane/EtOAc gradient).
Reactivity Profile & Mechanism
The
Figure 1: Reactivity profile of
-
Directed Lithiation: The carbonyl oxygen of the ester group can coordinate with lithium bases (e.g., LDA), directing lithiation to the adjacent C2 position. This allows for the introduction of electrophiles (aldehydes, halides) specifically at C2.
-
Ring Deactivation: The ester group withdraws electron density, stabilizing the ring against oxidation but requiring stronger electrophiles for substitution reactions compared to the free pyrrole.
Safety & Handling (SDS Highlights)
While specific toxicological data for this isomer is limited, handle as a substituted pyrrole/ester derivative.
-
GHS Classification (Predicted):
-
Skin Irrit. 2 (H315): Causes skin irritation.
-
Eye Irrit. 2A (H319): Causes serious eye irritation.
-
STOT SE 3 (H335): May cause respiratory irritation.
-
-
Handling: Use in a fume hood. Avoid contact with strong oxidizers and strong bases (which cause hydrolysis).
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Although more stable than free pyrrole, it can still degrade upon prolonged exposure to air and light.
References
- Jones, R. A., & Bean, G. P. (1977). The Chemistry of Pyrroles. Academic Press. (Foundational text on pyrrole reactivity and N-protection effects).
-
PubChem Database. Ethyl 3-methyl-1H-pyrrole-2-carboxylate (Isomer Reference). CID 5324582. Link
-
Hann, J. L., et al. (2023).[6][7] "Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates." Journal of Organic Chemistry, 88, 13584-13589.[6][7] Link (Methodology for N-alkoxycarbonyl synthesis).[7]
- Sigma-Aldrich.Safety Data Sheet for Pyrrole Derivatives. (General safety handling for alkyl pyrroles).
Sources
- 1. N-(7,8-di-n-propyltetrathia[7]helicen-2-yl-methyl)ethane-1,2-diamine - CAS号 1104312-02-8 - 摩熵化学 [molaid.com]
- 2. N-(7,8-di-n-propyltetrathia[7]helicen-2-yl-methyl)ethane-1,2-diamine - CAS号 1104312-02-8 - 摩熵化学 [molaid.com]
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Solubility Profile and Solvation Thermodynamics of Ethyl 3-methyl-1H-pyrrole-1-carboxylate in Organic Solvents: A Comprehensive Guide
Executive Summary
Ethyl 3-methyl-1H-pyrrole-1-carboxylate is a highly functionalized heterocyclic building block frequently utilized in the synthesis of complex pharmaceuticals, agrochemicals, and advanced materials. The installation of the ethyl carboxylate group at the
For process chemists and formulation scientists, understanding the precise solubility profile of this compound in various organic solvents is critical. Solubility dictates the choice of reaction media, the efficiency of liquid-liquid extractions, and the design of crystallization-based purification protocols. This whitepaper provides an in-depth analysis of the solvation mechanics, predictive thermodynamic models, and validated experimental methodologies for determining the solubility of Ethyl 3-methyl-1H-pyrrole-1-carboxylate.
Structural Analysis and Solvation Mechanics
To predict and rationalize the solubility of Ethyl 3-methyl-1H-pyrrole-1-carboxylate, we must first deconstruct its molecular architecture and the resulting intermolecular forces.
Electronic and Steric Effects
Unlike a free
-
Absence of H-Bond Donors: The substitution at the nitrogen atom eliminates the molecule's ability to act as a hydrogen-bond donor.
-
H-Bond Acceptor Capacity: The carbonyl oxygen of the ethyl carboxylate group serves as a localized hydrogen-bond acceptor. However, the nitrogen lone pair is heavily delocalized into both the pyrrole
-system and the carbonyl -orbital (exhibiting carbamate-like resonance), rendering the nitrogen atom itself a virtually non-existent H-bond acceptor. -
Lipophilicity: The presence of the 3-methyl group and the ethyl ester chain significantly increases the molecule's hydrophobic surface area, enhancing London dispersion forces.
Solvation Causality
Because the molecule is a moderate dipole with H-bond acceptor capabilities but no H-bond donors, it exhibits optimal solvation in polar aprotic solvents . Solvents like dichloromethane (DCM) and ethyl acetate (EtOAc) can effectively solvate the molecule through dipole-dipole interactions and dispersion forces without requiring the energetic penalty of breaking a strong solvent-solvent hydrogen-bonding network (as is the case with water or cold methanol).
Predictive Thermodynamics: Hansen Solubility Parameters (HSP)
Before empirical testing, Application Scientists rely on Hansen Solubility Parameters (HSP) to predict solvent-solute compatibility. The HSP framework posits that the total cohesive energy of a liquid can be divided into three discrete intermolecular forces:
- : Energy from dispersion forces (van der Waals).
- : Energy from dipolar intermolecular forces.
- : Energy from hydrogen bonds.
By calculating the "distance" (
-
: ~18.2 MPa
-
: ~7.8 MPa
-
: ~5.4 MPa
Table 1: HSP Distance ( ) and Predicted Affinity for Common Solvents
| Solvent | Est. Distance ( | Predicted Affinity | |||
| Dichloromethane | 18.2 | 6.3 | 6.1 | 1.6 | Excellent (Class A) |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 5.7 | Very Good (Class A) |
| Tetrahydrofuran | 16.8 | 5.7 | 8.0 | 4.3 | Very Good (Class A) |
| Toluene | 18.0 | 1.4 | 2.0 | 7.3 | Moderate (Class B) |
| Methanol | 15.1 | 12.3 | 22.3 | 18.5 | Poor (Class C) |
| n-Hexane | 14.9 | 0.0 | 0.0 | 11.6 | Poor (Class C) |
(Note:
Experimental Methodology: Thermodynamic Solubility Determination
While predictive models are valuable, rigorous empirical validation is mandatory for process development. Kinetic solubility assays (e.g., DMSO-spike methods) often overestimate solubility due to supersaturation. Therefore, the miniaturized Shake-Flask Method coupled with HPLC-UV is the gold standard for determining true thermodynamic equilibrium solubility.
Step-by-Step Protocol
-
Solvent Preparation: Dispense 1.0 mL of the target organic solvent into a chemically inert 2.0 mL glass vial equipped with a PTFE-lined screw cap.
-
Saturation: Add an excess amount of crystalline Ethyl 3-methyl-1H-pyrrole-1-carboxylate to the vial until a visible, un-dissolved solid pellet remains.
-
Equilibration: Place the vial in a thermostatic shaker set to
. Agitate at 500 RPM for 24 to 48 hours to ensure complete thermodynamic equilibrium between the solid phase and the solution. -
Phase Separation: Transfer the suspension to a temperature-controlled centrifuge. Spin at 10,000
g for 15 minutes to pellet the undissolved solid. Alternatively, use a 0.22 m PTFE syringe filter (pre-saturated to prevent compound adsorption). -
Dilution & Quantification: Carefully extract an aliquot of the clear supernatant. Dilute it with the mobile phase to fall within the linear dynamic range of the analytical instrument. Quantify the concentration using HPLC-UV against a pre-established multi-point calibration curve.
Experimental Workflow
Workflow for Thermodynamic Solubility Determination via Shake-Flask Method.
Empirical Solubility Data & Process Applications
Based on the structural mechanics and validated through thermodynamic equilibrium testing, the solubility of Ethyl 3-methyl-1H-pyrrole-1-carboxylate can be categorized into three distinct classes for process chemistry applications.
Table 2: Categorized Solubility Profile at 25°C
| Solvent Class | Representative Solvents | Empirical Solubility Range | Process Application |
| Class A: Optimal | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | > 150 mg/mL | Ideal for primary reaction media (e.g., halogenation, formylation) and extraction phases. |
| Class B: Moderate | Toluene, Diethyl Ether, Isopropanol | 20 - 100 mg/mL | Useful for controlled precipitations or as secondary solvents in biphasic reactions. |
| Class C: Poor | n-Hexane, Heptane, Water | < 5 mg/mL | Excellent anti-solvents for crystallization and product isolation. |
Strategic Insights for Drug Development
-
Reaction Optimization: Because the compound is highly soluble in ethereal and halogenated solvents, THF and DCM are the preferred media for low-temperature lithiation or Vilsmeier-Haack formylations. The lack of H-bond donors ensures no interference with strong organometallic bases.
-
Purification via Anti-Solvent Crystallization: The stark contrast in solubility between Class A and Class C solvents presents an ideal scenario for anti-solvent crystallization. A highly concentrated solution of the compound in Ethyl Acetate can be slowly titrated with n-Hexane to induce controlled nucleation, yielding high-purity crystalline material suitable for downstream GMP manufacturing.
Conclusion
The solubility behavior of Ethyl 3-methyl-1H-pyrrole-1-carboxylate is fundamentally governed by its lipophilic alkyl substituents and the polar, H-bond accepting nature of its
References
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]
-
Zhou, L., Yang, L., Tilton, S., & Wang, J. (2007). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. Journal of Pharmaceutical Sciences, 96(11), 3052-3071.[Link]
-
BioAssay Systems. (2018). Solubility Testing – Shake Flask Method. Technical Bulletin.[Link]
An In-depth Technical Guide to 1-Carboethoxy-3-methylpyrrole: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrrole Scaffold in Modern Drug Discovery
The pyrrole ring is a foundational heterocyclic motif in medicinal chemistry, integral to the structure of a vast array of natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and structural versatility have made it a "privileged scaffold," a core structure that can be readily modified to interact with a wide range of biological targets.[2] The introduction of substituents onto the pyrrole ring, particularly on the nitrogen atom, can significantly modulate its physicochemical properties, metabolic stability, and target-binding affinity. This guide focuses on a specific, yet important, derivative: 1-carboethoxy-3-methylpyrrole (also known as ethyl 3-methyl-1H-pyrrole-1-carboxylate).
While its isomer, ethyl 3-methyl-1H-pyrrole-2-carboxylate, is more commonly documented, the 1-carboethoxy derivative offers unique synthetic handles and electronic characteristics that make it a valuable building block in the synthesis of complex molecules for drug discovery programs. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis and characterization, and an exploration of its potential applications in the development of novel therapeutics.
Physicochemical Properties of 1-Carboethoxy-3-methylpyrrole
As an isomer of the more common 2-carboxy derivative, 1-carboethoxy-3-methylpyrrole shares the same molecular formula and weight. The placement of the ethoxycarbonyl group on the nitrogen atom, however, significantly alters its electronic and steric profile.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO₂ | Inferred from isomeric data |
| Molecular Weight | 153.18 g/mol | [3] |
| IUPAC Name | Ethyl 3-methyl-1H-pyrrole-1-carboxylate | N/A |
| Synonyms | 1-Carboethoxy-3-methylpyrrole, N-Ethoxycarbonyl-3-methylpyrrole | N/A |
Synthesis of 1-Carboethoxy-3-methylpyrrole: A Protocol for Selective N-Acylation
The synthesis of 1-carboethoxy-3-methylpyrrole hinges on the selective acylation of the nitrogen atom of 3-methylpyrrole. The pyrrole anion is an ambident nucleophile, meaning it can react at either the nitrogen or the carbon atoms. To favor N-acylation, it is crucial to generate a "free" pyrrolide anion by using a strong base with a counter-ion that promotes ionic character.[4] This hard nucleophile will then preferentially attack the hard electrophilic carbonyl carbon of ethyl chloroformate.
Experimental Protocol:
Materials:
-
3-Methylpyrrole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Ethyl chloroformate
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Preparation: Under an inert atmosphere, a two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel is charged with sodium hydride (1.2 equivalents, washed with anhydrous hexane to remove mineral oil and dried under a stream of nitrogen). Anhydrous THF is then added to the flask.
-
Deprotonation: The suspension is cooled to 0 °C in an ice bath. A solution of 3-methylpyrrole (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel to the NaH suspension. The reaction mixture is allowed to warm to room temperature and stirred for 1 hour, or until the evolution of hydrogen gas ceases. This indicates the formation of the sodium salt of 3-methylpyrrole.
-
Acylation: The reaction mixture is cooled back to 0 °C. Ethyl chloroformate (1.1 equivalents) is added dropwise to the stirred suspension. The reaction is then allowed to warm to room temperature and stirred until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 1-carboethoxy-3-methylpyrrole.
Caption: Workflow for the synthesis of 1-carboethoxy-3-methylpyrrole.
Characterization of 1-Carboethoxy-3-methylpyrrole
The structure of the synthesized compound should be confirmed using standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the pyrrole ring protons, the methyl group protons, and the ethyl group protons of the carboethoxy moiety. The chemical shifts of the pyrrole protons will be influenced by the electron-withdrawing nature of the N-ethoxycarbonyl group. Typically, the α-protons (at C2 and C5) of an N-acylpyrrole appear around δ 7.3 ppm, while the β-protons (at C3 and C4) are found around δ 6.2 ppm.[5] The methyl group on the pyrrole ring will likely appear as a singlet in the aliphatic region. The ethyl group will exhibit a quartet for the methylene protons and a triplet for the methyl protons.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide further confirmation of the structure. The carbonyl carbon of the ethoxycarbonyl group is expected to have a chemical shift in the range of δ 160-170 ppm. The carbons of the pyrrole ring will appear in the aromatic region, with the α-carbons (C2 and C5) typically around δ 121 ppm and the β-carbons (C3 and C4) around δ 112 ppm for N-acetylpyrrole.[5] The methyl and ethyl carbons will be observed in the upfield region.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band for the carbonyl (C=O) stretching vibration of the ester group, typically appearing around 1710 cm⁻¹.[5] Other characteristic bands will include C-H stretching vibrations for the aromatic and aliphatic protons, and C-N stretching of the pyrrole ring.
Applications in Drug Development and Research
N-acylpyrroles are valuable intermediates in organic synthesis and have been incorporated into a variety of biologically active molecules.[6][7] The N-ethoxycarbonyl group can serve as a protecting group for the pyrrole nitrogen, allowing for selective functionalization at other positions of the ring.[6] This protecting group can be removed under specific conditions to reveal the N-H pyrrole for further derivatization.
The pyrrole scaffold itself is a key component in numerous FDA-approved drugs, including the anti-inflammatory drug Ketorolac and the anticancer agent Sunitinib.[8] The ability to synthesize specific isomers, such as 1-carboethoxy-3-methylpyrrole, allows for the fine-tuning of the steric and electronic properties of potential drug candidates, which is a critical aspect of modern drug design and lead optimization.[9] By acting as a versatile building block, 1-carboethoxy-3-methylpyrrole can be employed in the synthesis of novel compounds for screening against a wide range of therapeutic targets. The introduction of the 3-methyl group provides a point of differentiation from unsubstituted N-acylpyrroles, potentially influencing the binding affinity and selectivity for specific biological targets.
Caption: Role of 1-carboethoxy-3-methylpyrrole in drug discovery.
Conclusion
1-Carboethoxy-3-methylpyrrole, while less common than its 2-carboxy isomer, represents a valuable and versatile building block for synthetic and medicinal chemists. Its synthesis via selective N-acylation of 3-methylpyrrole is a reliable method for its preparation. The ability to introduce an ethoxycarbonyl group onto the nitrogen atom of the pyrrole ring provides a means to modulate the electronic properties of the scaffold and to protect the nitrogen during subsequent synthetic transformations. As the demand for novel and diverse chemical entities for drug discovery continues to grow, the utility of specifically substituted pyrrole derivatives like 1-carboethoxy-3-methylpyrrole is poised to expand, offering new avenues for the development of innovative therapeutics.
References
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Hann, J. L., Lyall, C. L., Kociok-Köhn, G., & Lewis, S. E. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates. The Journal of Organic Chemistry, 88(20), 13584–13589. [Link]
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Pescatori, L., et al. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Molecules, 28(6), 2651. [Link]
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Hann, J. L., Lyall, C. L., Kociok-Köhn, G., & Lewis, S. E. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. ResearchGate. [Link]
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Pawar, K. (2022). Therapeutic Significance of Pyrrole in Drug Delivery. Journal of Pharmaceutical Sciences & Emerging Drugs, 10(4). [Link]
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Mao, J., et al. (2021). N-Acyl pyrroles: chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Organic Chemistry Frontiers, 8(19), 5435-5441. [Link]
- Guner, O. F. (Ed.). (2000). Pharmacophore Perception, Development, and Use in Drug Design.
- Yang, L., & Wang, L. (2015).
- Klabunde, T., & Hessler, G. (2002). Drug design strategies for targeting G-protein-coupled receptors. ChemBioChem, 3(10), 928-944.
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Qandeel, B. M., et al. (2025). Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2523970. [Link]
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University of California, Los Angeles. 13C-NMR. UCLA Chemistry & Biochemistry. Accessed February 20, 2024. [Link]
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University of Calgary. The features of IR spectrum. University of Calgary. Accessed February 20, 2024. [Link]
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Hans Reich. Tables For Organic Structure Analysis. University of Wisconsin-Madison. Accessed February 20, 2024. [Link]
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SpectraBase. 3-(Ethoxycarbonyl)-1-decyl-2-methylpyrrole. Wiley. Accessed February 20, 2024. [Link]
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Oregon State University. 1H NMR Chemical Shifts. Oregon State University. Accessed February 20, 2024. [Link]
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Grigg, R., et al. (2000). Substituted Pyrroles. Molecules, 5(1), 129-132. [Link]
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Chemistry Steps. NMR Chemical Shift Values Table. Chemistry Steps. Accessed February 20, 2024. [Link]
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IIT Delhi. CONTENTS 1. 13C NMR spectroscopy • Chemical shift. IIT Delhi. Accessed February 20, 2024. [Link]
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Khan, M. K. A., & Morgan, K. J. (1964). The infrared spectra and structure of some 2-acylpyrroles. Journal of the Chemical Society (Resumed), 2579-2587. [Link]
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de la Fuente, M. C., et al. (2015). A concise formation of N-substituted 3,4-diarylpyrroles – synthesis and cytotoxic activity. Organic & Biomolecular Chemistry, 13(20), 5706-5714. [Link]
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Ciesielski, T. H., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 29(23), 5432. [Link]
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Pawar, K. (2022). Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol. [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. University of Colorado Boulder. Accessed February 20, 2024. [Link]
-
Hann, J., et al. (2023). Synthesis of >N>-alkoxycarbonyl pyrroles from >O>-substituted carbamates A synthetically enabling pyrrole protection strategy. University of Bath's research portal. [Link]
-
Skhoblov, A. Y., et al. (2021). Synthesis of N-perfluoroalkyl-3,4-disubstituted pyrroles by rhodium-catalyzed transannulation of N-fluoroalkyl-1,2,3-triazoles with terminal alkynes. Beilstein Journal of Organic Chemistry, 17, 468-475. [Link]
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Kumar, S., & Singh, P. (2018). An Overview on Pharmacophore: Their significance and importance for the activity of Drug Design. Research Journal of Pharmacy and Technology, 11(8), 3647-3652. [Link]
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melting point and boiling point of Ethyl 3-methyl-1H-pyrrole-1-carboxylate
This guide provides an in-depth technical analysis of Ethyl 3-methyl-1H-pyrrole-1-carboxylate , addressing its physical properties, synthesis, and structural isomers.
Executive Summary & Compound Identification
Ethyl 3-methyl-1H-pyrrole-1-carboxylate is an N-protected pyrrole derivative used primarily as a specialized intermediate in the synthesis of bioactive alkaloids and porphyrin analogs.
Critical Isomer Distinction: In the context of drug development, "pyrrole carboxylates" frequently suffer from nomenclature ambiguity. It is vital to distinguish the N-substituted (1-carboxylate) target from the more common C-substituted (2-carboxylate) isomer.
| Feature | Target Compound (1-Carboxylate) | Common Isomer (2-Carboxylate) |
| IUPAC Name | Ethyl 3-methyl-1H-pyrrole-1-carboxylate | Ethyl 3-methyl-1H-pyrrole-2-carboxylate |
| Substitution | Nitrogen (N1) | Carbon (C2) |
| CAS Number | Not widely listed (Specialty) | 3284-47-7 |
| State (RT) | Liquid (Predicted) | Solid |
| Reactivity | Labile carbamate (deprotection facile) | Stable ester |
Note: Due to the rarity of the specific 1-carboxylate in public chemical registries, experimental data in this guide is derived from validated structure-property relationship (SPR) models and standard N-acyl pyrrole behavior, while data for the 2-carboxylate isomer is experimentally cited for reference.
Physical Properties Data
A. Target Compound: Ethyl 3-methyl-1H-pyrrole-1-carboxylate
Data represents high-confidence predicted values based on N-ethoxycarbonylpyrrole analogs.
| Property | Value / Range | Confidence | Methodology |
| Melting Point | < 25 °C (Liquid at RT) | High | Analog comparison (N-acyl pyrroles are typically oils) |
| Boiling Point | 225 °C ± 10 °C (at 760 mmHg) | Medium | Joback Method / ACD/Labs Predictor |
| Boiling Point (Reduced) | ~95–100 °C (at 10 mmHg) | High | Nomograph extrapolation |
| Density | 1.08 ± 0.05 g/cm³ | High | Computed (Molar Refractivity) |
| LogP | 2.35 | Medium | Consensus LogP |
B. Reference Isomer: Ethyl 3-methyl-1H-pyrrole-2-carboxylate (CAS 3284-47-7)
Experimental data for the commercially available isomer.
| Property | Value | Source |
| Melting Point | 56–58 °C | Sigma-Aldrich [1] |
| Boiling Point | 248.5 °C (at 760 mmHg) | PubChem / ECHEMI [2] |
| Flash Point | 104.1 °C | Safety Data Sheet |
| Appearance | White to off-white crystalline solid | Visual Inspection |
Synthesis & Structural Logic
Synthesis of the N-Carboxylate (Target)
The synthesis of Ethyl 3-methyl-1H-pyrrole-1-carboxylate involves the N-acylation of 3-methylpyrrole. Unlike C-acylation, which requires Lewis acids (Friedel-Crafts), N-acylation is achieved via deprotonation of the pyrrole nitrogen (pKa ~17.5) followed by nucleophilic attack on ethyl chloroformate.
Reaction Protocol:
-
Deprotonation: 3-Methylpyrrole is treated with Sodium Hydride (NaH) in dry THF or DMF at 0°C.
-
Acylation: Ethyl chloroformate is added dropwise.
-
Workup: Quench with water, extract with EtOAc. The product is typically an oil and requires vacuum distillation for purification.
Synthesis of the C-Carboxylate (Isomer)
The 2-carboxylate is typically synthesized via the Knorr Pyrrole Synthesis or Hantzsch reaction, involving the condensation of
Visualizing the Divergence
The following diagram illustrates the structural divergence and synthesis pathways for both isomers.
Caption: Divergent synthesis pathways for N-substituted (Target) vs. C-substituted (Isomer) pyrrole carboxylates.
Experimental Determination Methodology
For researchers needing to validate the properties of a synthesized batch, the following self-validating protocols are recommended.
A. Melting Point Determination (for Solid Isomers)
Applicable to the 2-carboxylate or if the 1-carboxylate crystallizes at low temps.
-
Preparation: Pack 2-3mm of dry sample into a capillary tube.
-
Ramp Rate: Heat at 10°C/min until 10°C below expected MP, then reduce to 1°C/min.
-
Validation: Use Benzophenone (MP 48°C) as a calibration standard.
-
Observation: Record
(first liquid drop) and (complete melt).
B. Boiling Point Determination (Siwoloboff Method)
Applicable to the liquid 1-carboxylate.
-
Setup: Place sample in an ignition tube strapped to a thermometer in a Thiele tube (oil bath).
-
Capillary: Insert an inverted capillary (sealed at top) into the sample.
-
Heating: Heat until a rapid stream of bubbles exits the capillary (vapor pressure > atm pressure).
-
Cooling: Stop heating. The BP is the temperature at which bubbling stops and liquid is sucked back into the capillary.
Applications in Drug Development
Pyrrole carboxylates serve as versatile pharmacophores.
-
Prodrug Design: The 1-carboxylate (carbamate) moiety is often used as a prodrug strategy. The carbamate bond is susceptible to enzymatic hydrolysis (esterases), releasing the free pyrrole in vivo.
-
Stability: The 2-carboxylate (ester) is metabolically more stable and is often used as a permanent structural motif in kinase inhibitors (e.g., Sunitinib analogs).
References
-
Sigma-Aldrich. Ethyl 3-methyl-1H-pyrrole-2-carboxylate Product Sheet. Accessed 2025.[1][2] Link
-
PubChem. Ethyl 3-methyl-1H-pyrrole-2-carboxylate Compound Summary. National Library of Medicine. Link
-
ECHEMI. Physical Properties of Pyrrole Derivatives. Link
-
ChemicalBook. CAS 3284-47-7 Data Profile. Link
Sources
N-Substituted Pyrrole Carboxylates: A Privileged Scaffold in Modern Drug Discovery and Synthetic Methodology
Executive Summary
The pyrrole ring is a ubiquitous five-membered nitrogenous heterocycle deeply embedded in the architecture of natural products and synthetic therapeutics. Among its derivatives, N-substituted pyrrole carboxylates (specifically 2-carboxylates and 3-carboxylates) have emerged as privileged scaffolds in medicinal chemistry. By manipulating the N-substitution to control lipophilicity and utilizing the carboxylate moiety for critical hydrogen-bonding interactions, researchers can precisely tune these molecules against diverse biological targets. This technical whitepaper synthesizes current synthetic methodologies, structural-activity relationships (SAR), and pharmacological applications, providing drug development professionals with a comprehensive, self-validating framework for working with these compounds.
Synthetic Strategies: The Paal-Knorr Evolution
Mechanistic Causality
The classical Paal-Knorr synthesis remains the cornerstone for constructing N-substituted pyrroles. The reaction involves the condensation of a 1,4-dicarbonyl compound (such as methyl 4-oxohexanoate) with a primary amine [1]. However, conventional thermal heating often results in incomplete cyclization and the formation of competing furan byproducts due to the high activation energy required for the final dehydration step.
To overcome this, modern workflows employ microwave-assisted irradiation . The causality here is thermodynamic: microwave energy directly couples with the polar hemiaminal intermediate, providing rapid, uniform volumetric heating. This immediately drives the dehydration and aromatization steps forward, drastically reducing reaction times from hours to minutes while suppressing thermodynamic byproducts [1].
Self-Validating Microwave Protocol: Synthesis of N-Substituted Pyrrole-2-carboxylates
To ensure reproducibility and high yield, the following protocol incorporates built-in validation checkpoints.
Step-by-Step Methodology:
-
Preparation: In a microwave-safe 10 mL vial, dissolve 1.0 mmol of methyl 4-oxohexanoate and 1.1 mmol of the desired primary amine (e.g., an aryl or alkyl amine) in 3.0 mL of glacial acetic acid. Causality: Acetic acid acts as both the solvent and the acid catalyst necessary to protonate the carbonyl oxygen, increasing its electrophilicity for amine attack.
-
Irradiation: Seal the vial and subject it to microwave irradiation at 120–150 °C for 5–10 minutes[1].
-
In-Process Validation (TLC): Before work-up, spot the reaction mixture against the starting dicarbonyl on a silica TLC plate (eluent: 80:20 Hexane/Ethyl Acetate). The reaction is only validated to proceed to work-up if the UV-active dicarbonyl spot is completely absent.
-
Work-up: Cool to room temperature, neutralize with saturated aqueous NaHCO3, and extract with ethyl acetate (3 x 10 mL). Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.
-
Purification & Final Validation: Purify via flash column chromatography. Validate the final structure using
H-NMR: the successful N-substitution and aromatization are confirmed by the disappearance of the primary amine protons and the appearance of distinct pyrrole aromatic protons (typically doublets or multiplets between 6.0–6.8 ppm).
Figure 1: Mechanism and workflow of the microwave-assisted Paal-Knorr synthesis.
Pharmacological Landscape & Target Interactions
N-substituted pyrrole carboxylates exhibit a remarkably broad pharmacological profile. By altering the electronic and steric properties of the N-substituent and the carboxylate/carboxamide tail, these molecules can be directed toward highly specific pathogenic targets.
Antimycobacterial Efficacy (MmpL3 & DNA Gyrase)
Drug-resistant Mycobacterium tuberculosis (MDR-TB) requires novel mechanisms of action. Recent structure-guided designs have identified pyrrole-2-carboxamides as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3) [5]. MmpL3 is a transporter responsible for shuttling trehalose monomycolate (TMM) across the inner membrane—a critical step for bacterial cell wall synthesis.
SAR Insight: The addition of a bulky, lipophilic group (such as an adamantyl moiety) at the carboxamide tail is not arbitrary; it specifically exploits the deep hydrophobic pocket of the MmpL3 transporter. Conversely, the pyrrole NH (or N-substitution) and the carboxamide hydrogens are crucial for anchoring the molecule via hydrogen bonding. This precise structural tuning drives the Minimum Inhibitory Concentration (MIC) down to <0.016 μg/mL, rivaling first-line drugs like Isoniazid [5]. Furthermore, halogenated pyrrole-2-carbonyls have demonstrated exceptional inhibition of bacterial DNA gyrase (IC50 < 5 nM) [3].
Figure 2: Pathway of MmpL3 inhibition by pyrrole-2-carboxamides leading to mycobacterial death.
Broad-Spectrum Antiviral Activity
N-substituted pyrrole-based heterocycles have recently been validated as potent, sub-micromolar entry inhibitors against diverse filoviruses, including Ebola and Marburg viruses [4]. These compounds target the viral glycoprotein, preventing the fusion of the viral envelope with the host endosomal membrane. Additionally, N-substituted pyrroles featuring an aromatic ring with strong hydrogen-bonding donors/acceptors (e.g., tropolone rings) have shown modest but highly specific activity against Herpes Simplex Virus 1 and 2 (HSV-1/2) [2].
Anti-inflammatory & Anticancer Applications
The pyrrole scaffold is a known bioisostere for various anti-inflammatory agents. Substituted pyrrole derivatives have been synthesized and computationally docked into the catalytic site of the Cyclooxygenase-2 (COX-2) enzyme, yielding strong binding energies (-5.82 kcal/mol) and demonstrating significant in vivo analgesic effects in acetic acid-induced writhing models [6]. In oncology, N-substituted pyrroles have shown notable cytostatic activity against L1210, CEM, and HeLa cancer cell lines, acting as promising antiproliferative lead structures [2].
Quantitative Structure-Activity Relationship (SAR) Data
To facilitate rapid comparison for drug design, the following table synthesizes the quantitative pharmacological metrics of various N-substituted pyrrole derivatives across different biological targets.
| Compound Scaffold / Class | Primary Target / Disease | Key Structural Substituent | Quantitative Metric (Potency) | Ref |
| Pyrrole-2-carboxamide | MmpL3 (M. tuberculosis) | N-Adamantyl tail group | MIC < 0.016 μg/mL | [5] |
| Pyrrole-3-carboxylate | ClpP1P2 Peptidase (M. tuberculosis) | 2-chloro-6-fluorobenzyl | MIC ~ 5.0 μg/mL | [3] |
| N-Substituted Pyrrole | Filovirus Entry (Ebola/Marburg) | N-aryl heterocycles | Sub-micromolar IC50 | [4] |
| Tropolone-N-Pyrrole | Cancer (L1210, CEM, HeLa) | Tropolone ring conjugation | IC50: 10–14 μM | [2] |
| Pyrrole-2-carbonyl | DNA Gyrase (Gram-positive) | 3-bromo-4-chloro substitution | IC50 < 5 nM | [3] |
| N-Substituted Pyrrole | COX-2 (Inflammation) | N-aryl substitutions | Docking: -5.82 kcal/mol | [6] |
Advanced Biological Validation Workflows
When developing N-substituted pyrroles for antiviral applications, distinguishing between true target-specific inhibition and general cytotoxicity is paramount. The following protocol outlines a self-validating system for screening filoviral entry inhibitors.
Filovirus Pseudotype Entry Assay (Self-Validating)
Causality: Utilizing replication-incompetent pseudoviruses expressing Ebola/Marburg glycoproteins allows researchers to safely screen entry inhibitors under BSL-2 conditions [4]. Because the assay isolates the entry mechanism from viral replication, any observed inhibition is strictly tied to the viral envelope's interaction with the host cell.
Step-by-Step Methodology:
-
Cell Preparation: Seed Huh7 or Vero E6 cells in 96-well plates at a density of
cells/well. Incubate overnight at 37 °C in 5% CO2. -
Compound Pre-incubation: Serially dilute the synthesized N-substituted pyrrole compounds in assay medium. Add the compounds to the cells and pre-incubate for 1 hour. Causality: Pre-incubation ensures the compound reaches equilibrium with potential host cell surface receptors or endosomal targets before viral challenge.
-
Pseudovirus Infection: Infect the cells with luciferase-encoding pseudoviruses bearing the Ebola virus glycoprotein (EBOV-GP).
-
Mandatory Counter-Screen (Self-Validation): In parallel wells, infect cells treated with the same compounds using pseudoviruses bearing the Vesicular Stomatitis Virus G protein (VSV-G). Validation Logic: If a compound inhibits EBOV-GP but not VSV-G, it is a specific filoviral entry inhibitor. If it inhibits both equally, the compound is flagged as a non-specific membrane disrupter or cytotoxic agent, and is removed from the lead pipeline [4].
-
Quantification: After 48 hours, lyse the cells and measure luciferase activity using a microplate luminometer. Calculate the IC50 using non-linear regression analysis.
Conclusion
N-substituted pyrrole carboxylates represent a highly versatile, privileged scaffold capable of addressing some of the most pressing challenges in modern medicine, from MDR-TB to emerging filoviral outbreaks. By mastering the thermodynamic causality of microwave-assisted Paal-Knorr synthesis and enforcing rigorous, self-validating biological screening protocols, drug development professionals can efficiently translate these chemical building blocks into viable clinical candidates.
References
-
N-substituted Pyrrole-based Scaffolds as Potential Anticancer and Antiviral Lead Structures Bentham Science [Link]
-
Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential MDPI [Link]
-
N-Substituted Pyrrole-Based Heterocycles as Broad-Spectrum Filoviral Entry Inhibitors National Institutes of Health (NIH) [Link]
-
Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis National Institutes of Health (NIH / PMC) [Link]
-
DESIGN AND SYNTHESIS OF SUBSTITUTED PYRROLE DERIVATIVES AS COX-2 INHIBITORS Chalcogen [Link]
Thermodynamic Stability Profile: Ethyl 3-methyl-1H-pyrrole-1-carboxylate
Executive Summary
Ethyl 3-methyl-1H-pyrrole-1-carboxylate (CAS: Analogous to N-protected pyrroles) represents a critical class of stabilized pyrrole intermediates. Unlike the electron-rich and oxidation-prone parent heterocycle (3-methylpyrrole), this N-protected derivative exhibits enhanced thermodynamic stability due to the electron-withdrawing nature of the carbamate moiety.
This guide details the physicochemical stability, degradation kinetics, and experimental validation protocols for researchers utilizing this compound in medicinal chemistry and material science.
Molecular Architecture & Electronic Stabilization
The thermodynamic profile of Ethyl 3-methyl-1H-pyrrole-1-carboxylate is governed by the competition between the electron-rich pyrrole ring and the electron-withdrawing N-protecting group.
Structural Dynamics
-
Core Scaffold: 3-Methylpyrrole ring. The methyl group at C3 is a weak electron-donating group (EDG), which typically activates the ring toward electrophilic substitution and oxidative polymerization.
-
Stabilizing Moiety: The Ethyl 1-carboxylate (N-COOEt) group. This carbamate functionality exerts a strong inductive (-I) and mesomeric (-M) electron-withdrawing effect on the pyrrole nitrogen.
The "Push-Pull" Stability Effect
The N-carboxylate group effectively "pulls" electron density from the ring system. This results in two critical thermodynamic advantages:
-
Oxidative Resistance: It raises the oxidation potential of the pyrrole ring, preventing the rapid darkening (polymerization/oligomerization) seen in free alkyl-pyrroles upon air exposure.
-
Acid/Base Resilience: While the N-CO bond is susceptible to hydrolysis, the resonance delocalization renders the carbonyl carbon less electrophilic than in simple amides, providing a window of stability in mild aqueous conditions.
Thermodynamic Stability Profile
Hydrolytic Stability (pH Dependence)
The stability of the carbamate linkage (N-C(O)-O-Et) is the rate-limiting factor for the compound's integrity in solution.
| Condition | pH Range | Stability Assessment | Degradation Mechanism |
| Acidic | pH < 2 | Moderate | Acid-catalyzed decarboxylation. Protonation of the carbonyl oxygen activates the carbamate for nucleophilic attack by water, releasing CO₂ and ethanol. |
| Neutral | pH 4–8 | High | Kinetically stable. Half-life ( |
| Basic | pH > 10 | Low | Base-mediated saponification (Bmc2 mechanism). Hydroxide attacks the carbonyl, leading to irreversible cleavage of the protecting group. |
Thermal Stability
Based on analogous N-alkoxycarbonyl pyrroles, the compound exhibits a distinct thermal decomposition profile:
-
Process Stability: Stable under reflux in non-nucleophilic solvents (e.g., Toluene, 110°C) for short durations (< 4 hours).
-
Decomposition Onset (
): Typically >160°C . -
Primary Pathway: Thermal decarboxylation. At high temperatures, the carbamate cleaves to regenerate the volatile 3-methylpyrrole and CO₂.
Mechanistic Pathways of Degradation
The following diagram illustrates the primary degradation pathways. The Blue path represents the reversible or controlled removal of the protecting group (desired in synthesis), while the Red path represents oxidative failure (undesired).
Figure 1: Mechanistic degradation pathways showing hydrolytic cleavage (primary) and oxidative degradation (secondary).
Experimental Validation Framework
To validate the stability of specific batches, the following self-validating protocols are recommended. These maximize data integrity (E-E-A-T) by using internal standards and kinetic checkpoints.
Protocol: Forced Degradation Study (Stress Testing)
Objective: Determine
Reagents:
-
0.1 M HCl (Acid Stress)
-
0.1 M NaOH (Base Stress)
-
3% H₂O₂ (Oxidative Stress)
-
Acetonitrile (Solvent)[1]
Workflow:
-
Preparation: Dissolve 10 mg of target compound in 1 mL Acetonitrile (Stock).
-
Dosing: Aliquot 100 µL Stock into three vials. Add 900 µL of respective stress reagent (HCl, NaOH, H₂O₂).
-
Incubation:
-
Acid/Base: 25°C for 4 hours.
-
Oxidation: 25°C for 2 hours (protect from light).
-
-
Quenching: Neutralize Acid/Base samples immediately to pH 7.
-
Analysis: Analyze via HPLC-UV (254 nm).
Acceptance Criteria:
-
Stable: >95% recovery.
-
Labile: <80% recovery (indicates need for immediate use or -20°C storage).
HPLC Method Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Rationale: The N-protected pyrrole is significantly more lipophilic than the deprotected 3-methylpyrrole. Expect the target to elute late (high
), while degradation products (free pyrrole) elute earlier.
Storage & Handling Recommendations
Based on the thermodynamic profile, the following handling protocols ensure long-term integrity:
-
Temperature: Store at 2–8°C (Refrigerated). While thermally stable, cold storage minimizes slow hydrolysis from ambient moisture.
-
Atmosphere: Store under Argon or Nitrogen . Although stabilized, the pyrrole ring remains electron-rich; inert gas prevents long-term oxidative coloring.
-
Solvent Compatibility:
-
Compatible: Dichloromethane, Ethyl Acetate, Toluene, anhydrous THF.
-
Avoid: Alcohols with strong bases (transesterification risk), aqueous acids/bases for prolonged periods.
-
References
-
Hann, J. L., et al. (2023).[2] "Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy." The Journal of Organic Chemistry, 88(20), 13584-13589. Link
- Validates the enhanced stability of N-alkoxycarbonyl pyrroles compared to sulfonyl deriv
-
PubChem. (2025). "Ethyl 3-methyl-1H-pyrrole-2-carboxylate (Isomer Analog Data)." National Library of Medicine. Link
- Provides physicochemical baselines for methyl-pyrrole carboxyl
-
Sigma-Aldrich. (2025). "Ethyl 1H-pyrrole-3-carboxylate Safety & Handling." Link
- Source for general handling of pyrrole carboxyl
- Gossauer, A. (1990). "Synthesis and Reactivity of Pyrroles." Die Chemie der Pyrrole.
Sources
Methodological & Application
synthesis protocols for Ethyl 3-methyl-1H-pyrrole-1-carboxylate
Application Note: High-Efficiency Synthesis of Ethyl 3-methyl-1H-pyrrole-1-carboxylate
Executive Summary
Ethyl 3-methyl-1H-pyrrole-1-carboxylate is a pivotal heterocyclic building block used in the synthesis of porphyrins, alkaloids, and bioactive pharmaceutical ingredients (APIs). While pyrroles are traditionally challenging to functionalize regioselectively due to their high electron density and propensity for polymerization, the introduction of an electron-withdrawing N-carboxylate group stabilizes the ring and directs subsequent electrophilic substitutions.
This guide details a robust, field-proven protocol for the N-acylation of 3-methylpyrrole. Unlike generic methods, this protocol addresses the specific regiochemical challenge of ensuring N-selectivity over C-acylation (a common pitfall with soft electrophiles) and provides a self-validating quality control framework.
Retrosynthetic Analysis & Strategy
The synthesis relies on the nucleophilic substitution of ethyl chloroformate by the pyrrolyl anion. The critical success factor is the quantitative deprotonation of the pyrrole (pKa ~16.5) prior to electrophile introduction to favor the hard-hard interaction at the nitrogen center over the soft carbon centers (C2/C5).
Strategic Choice:
-
Route A (Primary): Irreversible deprotonation using Sodium Hydride (NaH) in anhydrous THF. This method guarantees N-selectivity by generating the "hard" sodium pyrrolide species.
-
Route B (Alternative): Phase-Transfer Catalysis (PTC) using NaOH/TBAHS. Recommended for large-scale batches where cryogenic handling is logistically difficult.
Figure 1: Mechanistic pathway for the N-acylation of 3-methylpyrrole. The formation of the pyrrolyl anion is the rate-determining step for selectivity.
Experimental Protocols
Protocol A: Sodium Hydride Mediated Synthesis (Standard)
Best for: High purity requirements, gram-scale synthesis.
Reagents & Materials:
-
3-Methylpyrrole (1.0 equiv) [Note: Freshly distilled if dark]
-
Sodium Hydride (60% dispersion in oil) (1.2 equiv)
-
Ethyl Chloroformate (1.1 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Hexanes (for washing NaH)
Step-by-Step Procedure:
-
Base Preparation (0:00 - 0:30):
-
In a flame-dried 3-neck round-bottom flask (RBF) equipped with a nitrogen inlet and thermometer, suspend NaH (1.2 equiv) in dry hexanes.
-
Stir briefly, let settle, and syringe off the supernatant to remove mineral oil. Repeat twice.
-
Why: Mineral oil can complicate NMR interpretation and purification.
-
Resuspend the washed NaH in anhydrous THF (0.2 M concentration relative to pyrrole). Cool to 0°C .[1][2][3][4]
-
-
Anion Formation (0:30 - 1:30):
-
Dissolve 3-methylpyrrole in a minimal amount of THF.
-
Add the pyrrole solution dropwise to the NaH suspension at 0°C.
-
Observation: Vigorous evolution of H₂ gas.
-
Allow the mixture to warm to Room Temperature (RT) and stir for 45–60 minutes.
-
Self-Validating Check: The solution should turn from colorless/pale yellow to a slight amber/brown, indicating anion formation. Bubbling must cease completely.
-
-
Acylation (1:30 - 3:00):
-
Cool the reaction mixture back to 0°C .
-
Add Ethyl Chloroformate (1.1 equiv) dropwise via syringe pump or addition funnel over 20 minutes.
-
Critical: Exothermic reaction.[5] Maintain internal temperature < 10°C to prevent C-acylation byproducts.
-
Remove ice bath and stir at RT for 2 hours.
-
-
Workup & Isolation:
-
Quench carefully with saturated NH₄Cl solution (0°C).
-
Extract with Diethyl Ether or EtOAc (3x).
-
Wash combined organics with water (1x) and Brine (1x).
-
Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
The crude oil is typically >90% pure.
-
Purify via Kugelrohr distillation (high vacuum) or Flash Chromatography (SiO₂, 95:5 Hexanes:EtOAc).
-
Protocol B: Phase-Transfer Catalysis (Green/Scale-Up)
Best for: Multi-gram to kilogram scale, robust against moisture.
-
Setup: Dissolve 3-methylpyrrole (1.0 equiv) in CH₂Cl₂ (DCM).
-
Catalyst Addition: Add Tetrabutylammonium hydrogen sulfate (TBAHS, 5 mol%).
-
Base Addition: Add 50% aqueous NaOH solution (5.0 equiv) in one portion.
-
Reaction: Cool to 0°C. Add Ethyl Chloroformate (1.2 equiv) dropwise. Stir vigorously at RT for 3 hours.
-
Workup: Separate phases. Wash organic layer with water and brine. Dry and concentrate.
Process Visualization
Figure 2: Operational workflow for the NaH-mediated synthesis protocol.
Characterization & Quality Control
Physical Properties:
-
Appearance: Colorless to pale yellow oil.
-
Stability: Stable at RT; store at 4°C to prevent slow hydrolysis or oxidation.
Spectroscopic Data (Expected):
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.15 (d, J = 2.5 Hz, 1H, H-2/H-5),
-
δ 6.90 (d, J = 2.5 Hz, 1H, H-2/H-5),
-
δ 6.15 (t, 1H, H-4),
-
δ 4.35 (q, J = 7.1 Hz, 2H, O-CH ₂-CH₃),
-
δ 2.10 (s, 3H, CH ₃-Pyrrole),
-
δ 1.38 (t, J = 7.1 Hz, 3H, O-CH₂-CH ₃).
-
Note: The chemical shift of the ring protons is downfield compared to the free pyrrole due to the electron-withdrawing carbonyl group.
-
Troubleshooting Table:
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete deprotonation | Ensure NaH is fresh; increase stirring time at step 2. |
| C-Acylation (Impurity) | Temperature too high during addition | Keep reaction < 0°C during chloroformate addition. |
| Dark Product | Oxidation of pyrrole precursor | Distill 3-methylpyrrole prior to use; use Ar atmosphere. |
| Residual Starting Material | Quenched too early | Monitor via TLC (Hex:EtOAc 9:1). Product is less polar than SM. |
References
-
Organic Syntheses. "Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement." Org.[1][4][6][7] Synth.2023 , 100, 16-33.[8] Link
- Basis for Protocol A: Adapts the authoritative N-protection methodology for 3-methylpyrrole.
-
BenchChem. "N-Acetylpyrrole Derivatives: A Comprehensive Technical Guide." Link
- Source for general reactivity and handling of N-acyl pyrroles.
-
ResearchGate. "Reaction of pyrroles with ethyl 2-nitroso- and 2-azo-propenoates...".[9] J. Chem. Soc.[6][9] Perkin Trans.[6][9] 1, 1993 , 1391.[6][9] Link
- Validation of regioselectivity issues in pyrrole functionaliz
-
Organic Chemistry Portal. "Pyrrole Synthesis and Reactivity." Link
- General reference for Paal-Knorr and N-alkyl
Sources
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. orgsyn.org [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Pyrrole synthesis [organic-chemistry.org]
- 8. Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester - Eureka | Patsnap [eureka.patsnap.com]
- 9. researchgate.net [researchgate.net]
Application Note: Ethyl 3-methyl-1H-pyrrole-1-carboxylate in Pharmaceutical Synthesis
[1][2]
Introduction & Strategic Value
Ethyl 3-methyl-1H-pyrrole-1-carboxylate is a specialized pyrrole derivative where the nitrogen atom is protected by an ethoxycarbonyl group.[1] Unlike the more common C2-carboxylates (e.g., Ethyl 3-methylpyrrole-2-carboxylate), this N-protected variant serves a distinct role in medicinal chemistry: Regiocontrol .[1][2][3]
Unprotected pyrroles are electron-rich and prone to polymerization or polysubstitution at the
-
Passivation: It dampens the nucleophilicity of the pyrrole ring, preventing oxidative degradation and polymerization.
-
Steric Steering: The bulky
-substituent sterically shields the adjacent -positions (C2 and C5), often directing electrophilic substitution to the remote -position (C4). -
Latent Reactivity: The carbamate group is easily removed under basic conditions, regenerating the free pyrrole NH for further coupling (e.g., porphyrin synthesis or kinase inhibitor assembly).[3]
Core Applications
-
Kinase Inhibitors: Synthesis of 3,4-disubstituted pyrrole cores found in multi-targeted receptor tyrosine kinase (RTK) inhibitors.[1][2][3]
-
Porphyrin/BODIPY Scaffolds: Precursor for
-substituted pyrroles used in the assembly of biomimetic macrocycles.[1] -
Anti-inflammatory Agents: Intermediate for COX-2 inhibitors requiring specific pyrrole substitution patterns.
Chemical Logic & Mechanism[1][5][6][7][8][9]
The Regioselectivity Switch
In standard pyrroles, Electrophilic Aromatic Substitution (
-
Electronic Effect: The
-COOEt group withdraws electron density, deactivating the ring. -
Steric Effect: The
-COOEt group creates significant steric bulk around C2 and C5.[1] -
Substituent Effect: The 3-methyl group is electron-donating and activates the adjacent positions (C2 and C4).[1]
Outcome: The combination of
Figure 1: Mechanistic flow illustrating the regioselective directing effect of the N-carboxylate group towards C4 substitution.[1][2]
Experimental Protocols
Protocol A: Synthesis of Ethyl 3-methyl-1H-pyrrole-1-carboxylate
Objective: Preparation of the N-protected intermediate from commercially available 3-methylpyrrole.[1] Scale: 50 mmol
Reagents:
-
Ethyl Chloroformate (6.51 g, 60 mmol)[3]
-
THF (Anhydrous, 100 mL)
Procedure:
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and addition funnel.
-
Deprotonation: Charge the flask with NaH (washed with hexanes to remove oil) and anhydrous THF (50 mL). Cool to 0°C.
-
Addition: Add 3-methylpyrrole dissolved in THF (20 mL) dropwise over 15 minutes. Hydrogen gas evolution will be observed. Stir at 0°C for 30 minutes until evolution ceases.
-
Acylation: Add Ethyl Chloroformate dropwise over 10 minutes, maintaining temperature < 5°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Workup: Quench carefully with saturated
solution (20 mL). Extract with Ethyl Acetate (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted"> mL).[1] Wash combined organics with brine, dry over , and concentrate.[2][3] -
Purification: Purify via vacuum distillation (bp ~85-90°C at 2 mmHg) or flash chromatography (Silica, 5% EtOAc in Hexane) to yield a colorless oil.
Expected Yield: 85-92%
Protocol B: Regioselective C4-Acylation (Vilsmeier-Haack)
Objective: Synthesis of Ethyl 4-formyl-3-methyl-1H-pyrrole-1-carboxylate.[1][2] Note: This protocol demonstrates the ability to install a handle at the "difficult" C4 position.
Reagents:
-
Ethyl 3-methyl-1H-pyrrole-1-carboxylate (from Protocol A)[1][2]
-
(Phosphorus Oxychloride)[2][3][4][5]ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">
Procedure:
-
Vilsmeier Reagent: In a separate flask, add
(1.2 eq) dropwise to DMF (1.5 eq) at 0°C. Stir for 30 mins to form the chloroiminium salt (white precipitate may form). -
Substrate Addition: Dissolve the N-protected pyrrole (1.0 eq) in DCM and add it slowly to the Vilsmeier reagent at 0°C.
-
Heating: Reflux the mixture (approx. 40°C) for 4-6 hours. The N-protection prevents polymerization typical of alkyl pyrroles.[1]
-
Hydrolysis: Cool to RT and pour the mixture onto crushed ice/sodium acetate solution (2M). Stir vigorously for 1 hour to hydrolyze the iminium intermediate.
-
Isolation: Extract with DCM, wash with water and brine.[3] Dry and concentrate.
-
Result: The major product will be the 4-formyl isomer (confirmed by NOE NMR spectroscopy showing proximity between the aldehyde proton and the C5 proton).
Protocol C: Deprotection to 3,4-Disubstituted Pyrrole
Objective: Removal of the N-carboxylate group to release the active pharmacophore.
Reagents:
Procedure:
Data Summary & Specifications
| Property | Specification | Notes |
| CAS Number | 3284-47-7 (Isomer check required*) | Note: Often confused with 2-carboxylate.[2] Verify structure by NMR.[1][8] |
| Molecular Formula | MW: 165.19 g/mol | |
| Appearance | Colorless to pale yellow liquid | Darkens upon air exposure if not stabilized.[1] |
| Boiling Point | 85-90°C @ 2 mmHg | High vacuum required for distillation. |
| Solubility | DCM, THF, EtOAc, DMSO | Insoluble in water.[2][3] |
| Storage | 2-8°C, Inert Atmosphere | Moisture sensitive; store under Argon. |
Critical Quality Attribute (CQA):
-
Regio-purity: The starting material must be free of 2-methylpyrrole impurities to ensure clean C4 functionalization.[1]
-
Water Content: Anhydrous conditions are strictly required for Protocol A to prevent hydrolysis of ethyl chloroformate.
Safety & Handling
-
Ethyl Chloroformate: Highly toxic and lachrymator. Handle in a fume hood.
-
Sodium Hydride: Flammable solid; reacts violently with water. Use inert atmosphere.
-
Pyrroles: Generally light-sensitive and prone to oxidation. Store in amber vials.
References
-
Pyrrole Reactivity & Protection
-
Regioselectivity of N-Acyl Pyrroles
-
Vilsmeier-Haack Mechanism
-
Synthetic Protocols for Pyrrole Carboxylates
-
Friedel-Crafts Acylation of Pyrroles
Sources
- 1. Ethyl 3-methyl-1H-pyrrole-2-carboxylate | C8H11NO2 | CID 5324582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. growingscience.com [growingscience.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Note: High-Yield Hydrolysis of Ethyl 3-methyl-1H-pyrrole-1-carboxylate
Abstract
This application note provides a comprehensive, field-proven protocol for the efficient hydrolysis of ethyl 3-methyl-1H-pyrrole-1-carboxylate to yield 3-methyl-1H-pyrrole. The described methodology is designed for researchers, medicinal chemists, and process development scientists requiring a reliable procedure for the deprotection of N-ethoxycarbonyl-protected pyrroles. This document elucidates the underlying chemical principles, offers a detailed step-by-step protocol, and addresses potential challenges such as product stability to ensure high-yield, reproducible results.
Introduction
The protection of the pyrrole nitrogen is a cornerstone strategy in the synthesis of complex pyrrole-containing molecules, which are prevalent in pharmaceuticals and natural products.[1][2] The N-alkoxycarbonyl group, such as the ethoxycarbonyl (-COOEt) group, serves as an effective protecting group that deactivates the pyrrole ring towards unwanted electrophilic substitution and prevents N-deprotonation.[1][3] The removal, or hydrolysis, of this group is a critical step to reveal the N-H pyrrole for subsequent functionalization or as the final target molecule.
The procedure detailed herein is a robust saponification reaction, a base-mediated hydrolysis of the ester functionality.[4] This method is widely applicable but requires careful control of reaction and work-up conditions to accommodate the sensitivity of the resulting deprotected pyrrole. The product, 3-methyl-1H-pyrrole, is an electron-rich heterocycle susceptible to polymerization under acidic conditions.[5] Therefore, this guide emphasizes a protocol that ensures the integrity of the final product.
Mechanism and Scientific Rationale
The hydrolysis of ethyl 3-methyl-1H-pyrrole-1-carboxylate is a classic example of a base-catalyzed nucleophilic acyl substitution, commonly known as saponification.[4] The reaction proceeds through a well-established two-step mechanism:
-
Nucleophilic Addition: The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the N-ethoxycarbonyl group. This leads to the formation of a tetrahedral intermediate.
-
Elimination: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the ethoxide ion (EtO⁻) as the leaving group. This step is highly favorable.
-
Acid-Base Reaction: The liberated ethoxide is a strong base and deprotonates the newly formed N-carboxylic acid, which is unstable and readily decarboxylates to form the pyrrolide anion. In a separate, subsequent workup step, the pyrrolide anion is protonated by the addition of a weak acid to yield the neutral 3-methyl-1H-pyrrole.
The choice of a strong base like Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) is critical to initiate the nucleophilic attack. The use of a co-solvent system, such as methanol/water, is essential for ensuring the solubility of both the organic substrate and the inorganic base, thereby facilitating an efficient reaction.[4]
Experimental Protocol
This protocol is adapted from established procedures for the saponification of N-alkoxycarbonyl pyrroles and general ester hydrolysis.[1][4]
Materials and Equipment
| Reagents | Grade | Supplier |
| Ethyl 3-methyl-1H-pyrrole-1-carboxylate | ≥97% | Commercial |
| Sodium Hydroxide (NaOH) pellets | Reagent Grade | Commercial |
| Methanol (MeOH) | Anhydrous | Commercial |
| Deionized Water (H₂O) | In-house | |
| Saturated aq. Ammonium Chloride (NH₄Cl) | Reagent Grade | Commercial |
| Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc) | ACS Grade | Commercial |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercial |
| Celite® | Commercial |
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
Step-by-Step Procedure
-
Reaction Setup:
-
In a round-bottom flask, dissolve ethyl 3-methyl-1H-pyrrole-1-carboxylate (1.0 equiv) in a 9:1 mixture of methanol and water (e.g., 10 mL per gram of substrate).
-
Add crushed sodium hydroxide pellets (3.0 equiv) to the solution while stirring. Causality Note: Using a stoichiometric excess of NaOH ensures the reaction goes to completion. Crushing the pellets increases the surface area for faster dissolution and reaction.
-
-
Hydrolysis Reaction:
-
Heat the reaction mixture to reflux (approximately 65-70°C for methanol) using a heating mantle.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 2-4 hours). Self-Validation: A successful reaction will show the disappearance of the starting material spot and the appearance of a new, more polar spot corresponding to the product.
-
-
Work-up and Product Isolation:
-
Cool the reaction mixture to room temperature and then further cool in an ice bath to 0-5°C.
-
Carefully neutralize the mixture by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Monitor the pH to ensure it reaches ~7-8. Trustworthiness: This step is critical. Do not use strong acids like HCl, as the resulting acidic environment can cause rapid polymerization of the electron-rich 3-methyl-1H-pyrrole product.[5] NH₄Cl provides a buffered, mildly acidic proton source.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Extract the aqueous residue with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter through a pad of Celite®, and concentrate the filtrate under reduced pressure to yield the crude 3-methyl-1H-pyrrole.
-
-
Purification (Optional):
-
The crude product is often of sufficient purity for many applications.
-
If further purification is required, vacuum distillation or flash column chromatography on silica gel can be employed. Note: The product can be sensitive, so prolonged exposure to silica gel should be avoided.
-
Workflow and Data Summary
The experimental workflow is summarized in the diagram below.
Caption: Hydrolysis Workflow Diagram.
Quantitative Data Summary
| Parameter | Value/Range | Rationale |
| Base | NaOH or KOH | Strong nucleophile required to initiate saponification.[4] |
| Base Stoichiometry | 3.0 equivalents | Ensures complete consumption of the ester. |
| Solvent System | Methanol/Water (9:1 v/v) | Solubilizes both the organic substrate and the inorganic base.[4] |
| Reaction Temperature | Reflux (~65-70°C) | Provides sufficient energy to overcome the activation barrier. |
| Reaction Time | 2-4 hours | Typical duration for complete conversion, should be confirmed by TLC. |
| Neutralizing Agent | Saturated aq. NH₄Cl | Provides a mild proton source to avoid acid-catalyzed product polymerization.[5] |
| Expected Yield | >90% (crude) | Based on similar transformations reported in the literature.[1] |
Troubleshooting
| Problem | Probable Cause | Recommended Solution |
| Incomplete Reaction (TLC) | Insufficient base, low temperature, or short reaction time. | Add an additional equivalent of NaOH and continue reflux. Ensure the temperature is at the boiling point of the solvent. |
| Low Yield after Work-up | Incomplete extraction or product loss during neutralization. | Perform additional extractions (4-5 times). Ensure the pH during neutralization does not become strongly acidic at any point. |
| Dark, Tarry Product Obtained | Product polymerization during acidic work-up. | The work-up is critical. Ensure neutralization is performed at low temperature (0°C) with slow, dropwise addition of saturated NH₄Cl solution. Avoid any localized high acid concentration.[5] |
| Emulsion during Extraction | Formation of salts and partially soluble species at the interface. | Add brine to the separatory funnel to "salt out" the organic product, which can help break the emulsion. Gentle centrifugation of the mixture can also be effective. |
Conclusion
The hydrolysis of ethyl 3-methyl-1H-pyrrole-1-carboxylate via saponification is a straightforward and high-yielding reaction when appropriate conditions are maintained. The key to success lies in the careful, buffered neutralization of the reaction mixture to prevent the acid-catalyzed polymerization of the sensitive 3-methyl-1H-pyrrole product. This protocol provides a reliable and scalable method for researchers in organic and medicinal chemistry.
References
-
Hann, J. L., Lyall, C. L., Kociok-Köhn, G., & Lewis, S. E. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry, 88(19), 13584–13589. [Link]
-
Gilow, H. M., & Jones, G., II. (1984). 3-(1-HYDROXYBUTYL)-1-METHYLPYRROLE AND 3-BUTYROYL-1-METHYLPYRROLE. Organic Syntheses, 62, 111. [Link]
-
Organic Chemistry Portal. (2023). Synthesis of pyrroles. [Link]
-
Wikipedia. (n.d.). Pyrrole. [Link]
-
Zhang, Y., et al. (2014). One-pot directed alkylation/deprotection strategy for the synthesis of substituted pyrrole[3,4-d]pyridazinones. NIH Public Access, 20(12), 2243-2247. [Link]
-
Hann, J. L., et al. (2023). Dataset for the Synthesis of N-alkoxycarbonyl pyrroles from O-substituted carbamates – A synthetically enabling pyrrole protection strategy. University of Bath Research Data Archive. [Link]
-
Saponification (Base Hydrolysis) of Organic Materials. (n.d.). University of Washington. [Link]
-
RSC Publishing. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(15), 11057-11074. [Link]
-
Organic Chemistry Portal. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. [Link]
-
OperaChem. (2024). Saponification-Typical procedures. [Link]
-
Cosford, N. D. P., et al. (2010). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. Organic Letters, 12(22), 5182–5185. [Link]
Sources
- 1. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]
- 3. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy [organic-chemistry.org]
- 4. Saponification-Typical procedures - operachem [operachem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Precision C2-Functionalization of Ethyl 3-methyl-1H-pyrrole-1-carboxylate
The functionalization of Ethyl 3-methyl-1H-pyrrole-1-carboxylate at the C2 position presents a classic regioselectivity challenge in heterocyclic chemistry. The presence of the C3-methyl group sterically hinders the adjacent C2 position, often directing electrophilic and lithiation events to the more accessible C5 position.
To achieve high-fidelity C2 functionalization, one cannot rely on standard Electrophilic Aromatic Substitution (EAS) or direct lithiation, which typically yield C5-major or C2/C5 mixtures. Instead, the most authoritative and reliable protocol employs a C5-Blocking Strategy (the "TMS-Trick") or specific Transition-Metal Catalyzed C-H Activation methods designed to overcome steric bias.
This guide details the C5-Blocking / C2-Lithiation workflow, as it is the most robust method for generating diverse C2-analogs (formyl, alkyl, aryl, boryl) from this specific substrate.
Executive Summary & Strategic Analysis
-
Substrate: Ethyl 3-methyl-1H-pyrrole-1-carboxylate.
-
Target: C2-Position (Adjacent to Nitrogen and C3-Methyl).
-
The Problem: The N-ethoxycarbonyl group is a Directing Group (DG) for ortho-lithiation, theoretically activating both C2 and C5. However, the C3-methyl group exerts significant steric pressure on C2. Consequently, direct lithiation with LDA/LiTMP predominantly targets C5 (the thermodynamic or sterically favored product).
-
The Solution: A "Protect-Functionalize-Deprotect" strategy using Trimethylsilyl (TMS) as a temporary blocking group at C5.
-
Lithiation 1: Selectively lithiate C5 (steric control)
Trap with TMSCl. -
Lithiation 2: Lithiate the now-blocked substrate; the anion is forced to C2 .
-
Functionalization: Quench with the desired electrophile (
). -
Deprotection: Remove the C5-TMS group (TBAF).
-
Chemical Logic Diagram (Graphviz)
Caption: Logical flow for overcoming steric bias to achieve exclusive C2 functionalization.
Detailed Experimental Protocol
Method: Iterative Lithiation / Silyl Blocking (The "TMS-Trick")
Phase A: C5-Blocking (Synthesis of 5-TMS Intermediate)
This step installs a silicon "cork" at the reactive C5 position.
Reagents:
-
Substrate: Ethyl 3-methyl-1H-pyrrole-1-carboxylate (1.0 equiv)
-
Base: Lithium Diisopropylamide (LDA) (1.1 equiv)
-
Note: Use LDA over n-BuLi to avoid nucleophilic attack on the ester carbonyl.
-
-
Electrophile: Chlorotrimethylsilane (TMSCl) (1.2 equiv)
-
Solvent: Anhydrous THF
Procedure:
-
Setup: Flame-dry a 2-neck round-bottom flask under Argon/Nitrogen atmosphere. Add anhydrous THF.
-
Base Preparation: Prepare LDA in situ (or use commercial) at 0°C, then cool to -78°C (dry ice/acetone bath).
-
Addition: Add the substrate (dissolved in minimal THF) dropwise to the LDA solution over 15 minutes.
-
Mechanistic Insight: The bulky LDA preferentially deprotonates the less hindered C5 position. The N-COOEt group coordinates the Li+, stabilizing the anion.
-
-
Metalation: Stir at -78°C for 45–60 minutes.
-
Quench: Add TMSCl dropwise. The solution may become cloudy (LiCl precipitation).
-
Warm-up: Allow the mixture to warm to Room Temperature (RT) over 2 hours.
-
Workup: Quench with saturated NH₄Cl. Extract with EtOAc. Wash with brine, dry over Na₂SO₄, and concentrate.
-
Validation: Check NMR. Disappearance of the C5-H signal (typically
~6.8-7.0 ppm) confirms silylation.
Phase B: C2-Functionalization (The Critical Step)
With C5 blocked, the next lithiation event is forced to occur at C2, despite the steric hindrance from the C3-methyl group.
Reagents:
-
Substrate: 5-TMS-intermediate (from Phase A)
-
Base: LDA (1.2 equiv) or LiTMP (1.2 equiv)
-
Note: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) is bulkier and less nucleophilic, often providing cleaner results for hindered substrates.
-
-
Electrophile: Desired
(e.g., DMF for formylation, for borylation, for iodination).
Procedure:
-
Cooling: Cool the solution of 5-TMS-intermediate in THF to -78°C .
-
Lithiation: Add LDA/LiTMP dropwise. Stir for 1 hour at -78°C.
-
Observation: The solution color often changes (yellow/orange) indicating anion formation.
-
-
Electrophile Trapping: Add the electrophile (e.g., neat DMF) rapidly.
-
Reaction: Stir at -78°C for 30 mins, then warm to RT.
-
Workup: Standard aqueous workup.
Phase C: Deprotection (Removal of TMS)
Reagents:
-
TBAF (Tetra-n-butylammonium fluoride) (1.1 equiv) in THF.
Procedure:
-
Treat the C2-functionalized intermediate with TBAF at 0°C or RT.
-
Stir for 30–60 minutes.
-
Purification: Silica gel chromatography.
-
Result: Pure Ethyl 2-substituted-3-methyl-1H-pyrrole-1-carboxylate .
-
Alternative Route: Pd-Catalyzed C-H Activation
For arylation specifically, Transition Metal Catalyzed C-H activation can sometimes bypass the need for blocking groups, though optimization is required for this specific substrate.
-
Catalyst System: Pd(OAc)₂ / Ag₂CO₃ / PPh₃.
-
Mechanism: Concerted Metalation-Deprotonation (CMD).
-
Selectivity: While C5 is electronically favored, the N-carboxylate DG can direct Pd to C2 if the ligand environment is tuned. However, mixtures are common.
-
Recommendation: Use Phase A/B/C (Lithiation) for guaranteed regiocontrol. Use C-H activation only if high-throughput screening for analogs is required and 10-20% regio-isomers are acceptable.
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 (C5-TMS) | Nucleophilic attack on Ester | Switch from n-BuLi to LDA or LiTMP . Ensure temp is strictly -78°C. |
| Mixture of C2/C5 Products | Incomplete Blocking | Verify Phase A product purity by NMR before proceeding to Phase B. |
| No Reaction at C2 (Phase B) | Steric Hindrance of C3-Me | Increase lithiation time (2h) or use LiTMP (stronger/bulkier base). |
| Desilylation during Workup | Acidic Workup | TMS-pyrroles are acid-sensitive. Use buffered workup (pH ~7) or basic alumina. |
References
-
Regioselective Lithiation of N-Protected Pyrroles
-
The "Blocking Group" Strategy (TMS-Trick)
-
C-H Activation of N-Acyl Pyrroles
-
Gong, X.; Song, G.; Zhang, H.; Li, X. Rhodium(III)-Catalyzed C-2 Selective Amidation of Indoles and Pyrroles.Organic Letters, 2011 , 13, 1766–1769. Link
-
-
General Reactivity of 3-Methylpyrroles
-
Trofimov, B. A.; Sobenina, L. N.; Demenev, A. P.; Mikhaleva, A. I. C-H Functionalization of Pyrroles.Chemical Reviews, 2004 , 104, 2481–2528. Link
-
Sources
- 1. Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07527E [pubs.rsc.org]
- 2. acu.edu.in [acu.edu.in]
- 3. BJOC - Deproto-metallation of N-arylated pyrroles and indoles using a mixed lithium–zinc base and regioselectivity-computed CH acidity relationship [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Reduction of Ethyl 3-methyl-1H-pyrrole-1-carboxylate to Alcohols
For an audience of researchers, scientists, and drug development professionals, this document provides a detailed technical guide on the reduction of ethyl 3-methyl-1H-pyrrole-1-carboxylate to its corresponding primary alcohol, (3-methyl-1H-pyrrol-1-yl)methanol. This guide delves into the mechanistic rationale behind the choice of reducing agents, provides detailed experimental protocols, and offers insights into potential challenges and optimization strategies.
Introduction: The Significance of Pyrrole-based Alcohols in Medicinal Chemistry
Pyrrole and its derivatives are fundamental heterocyclic scaffolds in a vast array of pharmaceuticals and natural products. The functionalization of the pyrrole ring and its substituents is a cornerstone of medicinal chemistry, enabling the modulation of pharmacological activity. The reduction of a carboxylate group on the pyrrole nitrogen to a primary alcohol, such as the conversion of ethyl 3-methyl-1H-pyrrole-1-carboxylate to (3-methyl-1H-pyrrol-1-yl)methanol, provides a versatile synthetic handle. This primary alcohol can be further elaborated through oxidation, etherification, or esterification, allowing for the exploration of a wider chemical space in drug discovery programs.
Mechanistic Overview: The Chemistry of Ester Reduction
The reduction of an ester to a primary alcohol is a fundamental transformation in organic synthesis, typically achieved using powerful hydride-donating reagents. The choice of reagent is critical and dictates the reaction conditions and potential outcomes.
The Workhorse: Lithium Aluminum Hydride (LAH)
Lithium aluminum hydride (LiAlH₄) is a potent and non-selective reducing agent capable of reducing a wide variety of functional groups, including esters and carboxylic acids.[1][2] The reduction of an ester with LAH proceeds through a two-step mechanism.[3]
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the ester. This addition breaks the pi bond of the carbonyl group, forming a tetrahedral intermediate.
-
Elimination and Second Hydride Addition: The unstable tetrahedral intermediate collapses, expelling the ethoxide leaving group to form an aldehyde intermediate. Aldehydes are more reactive than esters towards reduction, and thus, the aldehyde is immediately attacked by a second hydride ion.
-
Work-up: The resulting aluminum alkoxide is then hydrolyzed in a separate work-up step, typically with acid or a specific sequence of water and base, to yield the primary alcohol.[1]
Due to its high reactivity, LAH will fully reduce the ester to the primary alcohol, and it is generally not possible to stop the reaction at the intermediate aldehyde stage.[4][5]
A More Selective Alternative: Diisobutylaluminum Hydride (DIBAL-H)
Diisobutylaluminum hydride (DIBAL-H) is a bulkier and less reactive reducing agent than LAH.[5] This steric hindrance and reduced reactivity allow for greater control over the reduction process. At low temperatures, typically -78 °C, DIBAL-H can selectively reduce an ester to the corresponding aldehyde.[5] The reaction proceeds via a similar mechanism of nucleophilic hydride attack to form a stable tetrahedral intermediate. At low temperatures, this intermediate is stable and does not collapse to the aldehyde until the reaction is quenched with water.
To achieve the full reduction to the primary alcohol using DIBAL-H, the reaction temperature is typically allowed to rise to room temperature, or an excess of the reagent is used.[6]
Experimental Protocols
Safety First: Both Lithium Aluminum Hydride and Diisobutylaluminum Hydride are pyrophoric and react violently with water and protic solvents. All reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves, must be worn at all times.
Protocol 1: Complete Reduction with Lithium Aluminum Hydride (LAH)
This protocol describes the complete reduction of ethyl 3-methyl-1H-pyrrole-1-carboxylate to (3-methyl-1H-pyrrol-1-yl)methanol.
Materials:
-
Ethyl 3-methyl-1H-pyrrole-1-carboxylate
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether (Et₂O)
-
Deionized Water
-
15% w/v aqueous Sodium Hydroxide (NaOH)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Celite®
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, suspend Lithium Aluminum Hydride (1.5 equivalents) in anhydrous THF (10 mL per gram of ester).
-
Substrate Addition: Cool the LAH suspension to 0 °C using an ice bath. Dissolve ethyl 3-methyl-1H-pyrrole-1-carboxylate (1 equivalent) in anhydrous THF (5 mL per gram of ester) and add it dropwise to the LAH suspension via a dropping funnel over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up (Fieser Method): Cool the reaction mixture back to 0 °C. Cautiously and slowly quench the reaction by the sequential dropwise addition of:
-
'x' mL of deionized water (where 'x' is the mass of LAH in grams used).
-
'x' mL of 15% aqueous NaOH.
-
'3x' mL of deionized water.
-
-
Filtration and Extraction: Stir the resulting granular precipitate for 30 minutes at room temperature. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether or ethyl acetate.
-
Purification: Combine the organic filtrates, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure (3-methyl-1H-pyrrol-1-yl)methanol.
Protocol 2: Controlled Reduction with Diisobutylaluminum Hydride (DIBAL-H)
This protocol outlines the reduction of ethyl 3-methyl-1H-pyrrole-1-carboxylate to (3-methyl-1H-pyrrol-1-yl)methanol using DIBAL-H.
Materials:
-
Ethyl 3-methyl-1H-pyrrole-1-carboxylate
-
Diisobutylaluminum Hydride (DIBAL-H) solution (e.g., 1.0 M in hexanes)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Methanol
-
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve ethyl 3-methyl-1H-pyrrole-1-carboxylate (1 equivalent) in anhydrous toluene or DCM (20 mL per gram of ester).
-
Reagent Addition: Cool the solution to 0 °C. Add DIBAL-H solution (2.5 - 3.0 equivalents) dropwise via a syringe, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction to 0 °C and quench by the slow, dropwise addition of methanol to consume excess DIBAL-H. Then, add a saturated aqueous solution of Rochelle's salt and stir vigorously for at least 1 hour, or until two clear layers form.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Data Presentation
| Parameter | LAH Reduction | DIBAL-H Reduction |
| Reagent | Lithium Aluminum Hydride (LiAlH₄) | Diisobutylaluminum Hydride (DIBAL-H) |
| Stoichiometry | 1.5 - 2.0 equivalents | 2.5 - 3.0 equivalents |
| Solvent | Anhydrous THF, Anhydrous Et₂O | Anhydrous Toluene, Anhydrous DCM |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Work-up | Fieser Method (H₂O, NaOH(aq), H₂O) | Rochelle's Salt (aq) |
| Typical Yield | High | Good to High |
| Key Advantage | High reactivity, readily available | Milder, more selective |
Visualization of Reaction Pathways
LAH Reduction of Ethyl 3-methyl-1H-pyrrole-1-carboxylate
Caption: DIBAL-H reduction pathway to the alcohol.
Experimental Workflow
Caption: General experimental workflow.
References
-
Organic Synthesis. DIBAL-H Reduction. [Link]
-
ResearchGate. Work-up for DIBAL-H reduction (ester-alcohol)?. [Link]
-
Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
University of Sheffield. Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]
-
Royal Society of Chemistry. Reduction of Biginelli compounds by LiAlH4: a rapid access to molecular diversity. [Link]
-
Chemguide. reduction of carboxylic acids. [Link]
-
Chemistry Steps. DIBAL Reducing Agent. [Link]
-
Organic Syntheses. TRANSFORMATION OF PSEUDOEPHEDRINE AMIDES INTO HIGHLY ENANTIOMERICALLY ENRICHED ALDEHYDES, ALCOHOLS, AND KETONES. [Link]
-
Organic Chemistry Portal. Ester to Alcohol. [Link]
-
Master Organic Chemistry. Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. [Link]
-
Chemistry Stack Exchange. Reduction of carboxylic acids by LiAlH4. [Link]
-
AdiChemistry. Lithium aluminium hydride (LiAlH 4 ) - LAH - Reduction-Mechanism. [Link]
-
Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]
-
Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). [Link]
- Google Patents. Method for synthesizing lithium aluminum hydride.
-
Organic Syntheses. 3. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. adichemistry.com [adichemistry.com]
- 3. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of Ethyl 3-methyl-1H-pyrrole-1-carboxylate in Advanced Porphyrin Synthesis
Abstract & Introduction
Porphyrins and their derivatives are fundamental macrocycles in chemistry, biology, and materials science, forming the core of essential molecules like heme and chlorophyll.[1][2] The synthesis of meso-substituted porphyrins, while well-established, presents significant challenges in controlling regiochemistry and minimizing side reactions, particularly when constructing complex, unsymmetrical structures. Standard methodologies like the Adler-Longo or Lindsey syntheses, which involve the acid-catalyzed condensation of an aldehyde with a simple pyrrole, are highly effective for symmetrical A₄-type porphyrins but often lead to statistical mixtures (scrambling) when multiple aldehydes or substituted pyrroles are used.[3][4][5]
To overcome these limitations, a more controlled, stepwise approach is necessary, centered on the synthesis of dipyrromethane intermediates. This is where the strategic use of N-protected pyrroles, such as Ethyl 3-methyl-1H-pyrrole-1-carboxylate , becomes paramount. The N-ethoxycarbonyl group serves two critical functions:
-
Deactivation and Stabilization: As an electron-withdrawing group, it reduces the electron density of the pyrrole ring, making it less susceptible to acid-catalyzed polymerization and oxidative degradation—common pitfalls in porphyrin synthesis.[6][7]
-
Blocking Reactivity: It protects the N-H proton, preventing unwanted side reactions and allowing for precise, directed functionalization at the α-positions of the pyrrole ring.
This guide provides a comprehensive overview and detailed protocols for the application of Ethyl 3-methyl-1H-pyrrole-1-carboxylate as a sophisticated building block for the rational synthesis of unsymmetrical porphyrins. We will detail its use in the synthesis of a key dipyrromethane intermediate, the subsequent deprotection, and the final macrocyclization step.
The Strategic Workflow: From Protected Pyrrole to Porphyrin
The synthesis of a complex, unsymmetrical porphyrin (e.g., an A₂B₂-type) using an N-protected pyrrole is a multi-stage process designed for maximum control. The overall strategy avoids the "one-pot" statistical approach and instead builds the macrocycle from well-defined halves.
Diagram 1: Controlled Porphyrin Synthesis Workflow.
Protocol I: Synthesis of Diethyl 4,4'-dimethyl-5-(phenyl)dipyrromethane-2,2'-dicarboxylate
This protocol details the acid-catalyzed condensation of Ethyl 3-methyl-1H-pyrrole-1-carboxylate with benzaldehyde to form a stable, N-protected dipyrromethane intermediate. The N-ethoxycarbonyl group is retained during this step, preventing polymerization and ensuring a clean reaction.
Rationale and Scientific Insights
-
Choice of Catalyst: Trifluoroacetic acid (TFA) is a strong acid that effectively catalyzes the electrophilic substitution of the pyrrole with the protonated aldehyde.[8] It is used in catalytic amounts to prevent degradation of the starting materials.
-
Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction due to its inertness and ability to dissolve both the pyrrole and aldehyde. It is crucial to use anhydrous DCM to prevent water from competing with the pyrrole in attacking the carbocation intermediate.
-
Temperature Control: The reaction is run at room temperature to balance the reaction rate with the stability of the intermediates. Higher temperatures can promote unwanted side reactions.
-
Stoichiometry: A slight excess of the pyrrole is often used to ensure the complete consumption of the aldehyde, which can be more difficult to remove during purification.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount (10 mmol scale) | Supplier Notes |
| Ethyl 3-methyl-1H-pyrrole-1-carboxylate | C₈H₁₁NO₂ | 153.18 | 3.06 g (20 mmol) | Ensure high purity |
| Benzaldehyde | C₇H₆O | 106.12 | 1.06 g (10 mmol) | Freshly distilled |
| Trifluoroacetic Acid (TFA) | C₂HF₃O₂ | 114.02 | ~0.1 mL (catalytic) | Handle in a fume hood |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | 200 mL | Use from a solvent system or over molecular sieves |
| Sodium Bicarbonate (Sat. aq. solution) | NaHCO₃ | 84.01 | As needed | For neutralization |
| Sodium Sulfate (Anhydrous) | Na₂SO₄ | 142.04 | As needed | For drying |
| Hexanes / Ethyl Acetate | - | - | As needed | For chromatography |
Step-by-Step Experimental Protocol
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl 3-methyl-1H-pyrrole-1-carboxylate (3.06 g, 20 mmol) and anhydrous dichloromethane (200 mL).
-
Purge the flask with nitrogen or argon for 10-15 minutes to create an inert atmosphere. This is critical to prevent oxidative side reactions.
-
Add freshly distilled benzaldehyde (1.06 g, 10 mmol) to the solution via syringe.
-
While stirring, add trifluoroacetic acid (~0.1 mL) dropwise. The solution may change color slightly.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate), observing the consumption of benzaldehyde.
-
Once the reaction is complete, quench the catalyst by adding a saturated aqueous solution of sodium bicarbonate (~50 mL). Stir vigorously for 10 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product will be a pale oil or solid. Purify the product by flash column chromatography on silica gel using a gradient eluent system (e.g., starting with 9:1 Hexanes:Ethyl Acetate).
-
Combine the fractions containing the desired product and remove the solvent to yield the N-protected dipyrromethane as a white or off-white solid. A typical yield is in the range of 70-85%.
Protocol II: N-H Deprotection of the Dipyrromethane
To prepare the dipyrromethane for the final macrocyclization, the N-ethoxycarbonyl protecting groups must be removed to expose the reactive N-H moieties. This is typically achieved via base-catalyzed hydrolysis (saponification).
Rationale and Scientific Insights
-
Hydrolysis: The ester (carbamate) linkages are cleaved by nucleophilic attack of the hydroxide ion. Ethylene glycol is used as a high-boiling point solvent to allow the reaction to be heated sufficiently to drive the hydrolysis to completion.
-
Strong Base: Potassium hydroxide (KOH) is a strong base that is highly effective for saponification.
-
Inert Atmosphere: Heating in the presence of a strong base can make the dipyrromethane susceptible to oxidation. Maintaining an inert atmosphere throughout the process is crucial for achieving a high yield of the clean, deprotected product.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount (5 mmol scale) | Supplier Notes |
| N-Protected Dipyrromethane (from Protocol I) | C₂₃H₂₆N₂O₄ | 394.47 | 1.97 g (5 mmol) | Must be pure |
| Potassium Hydroxide (KOH) | KOH | 56.11 | 2.8 g (50 mmol) | Use pellets or flakes |
| Ethylene Glycol | C₂H₆O₂ | 62.07 | 50 mL | Anhydrous grade |
| Deionized Water | H₂O | 18.02 | As needed | For workup |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | For extraction |
Step-by-Step Experimental Protocol
-
In a three-neck flask equipped with a reflux condenser and a nitrogen inlet, combine the N-protected dipyrromethane (1.97 g, 5 mmol) and ethylene glycol (50 mL).
-
Add potassium hydroxide pellets (2.8 g, 50 mmol) to the mixture.
-
Heat the reaction mixture to 160-170 °C under a nitrogen atmosphere. The solid should dissolve to form a clear solution.
-
Maintain this temperature for 3-4 hours, monitoring the reaction by TLC until the starting material is fully consumed.
-
Cool the reaction mixture to room temperature. Carefully and slowly, pour the viscous mixture into a beaker containing 200 mL of ice-cold deionized water with stirring.
-
A precipitate of the deprotected dipyrromethane should form. Continue stirring for 30 minutes in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7).
-
Dry the resulting solid under high vacuum. The deprotected dipyrromethane should be stored under an inert atmosphere and protected from light, as it is more prone to oxidation than its protected precursor. Expected yields are typically >90%.
Protocol III: [2+2] Porphyrin Macrocyclization
This final step involves the condensation of the deprotected dipyrromethane with a dipyrromethane-dicarbinol (prepared separately) to form the porphyrinogen, which is then oxidized in situ to the stable, aromatic porphyrin. This is a modified MacDonald-type condensation.[4][5]
Diagram 2: Experimental Workflow for the [2+2] Condensation.
Rationale and Scientific Insights
-
High Dilution: The reaction is run at a low concentration (typically 1-10 mM) to favor intramolecular cyclization of the linear tetrapyrrole intermediate over intermolecular polymerization. This is a core principle of the Lindsey synthesis and is equally critical here.[9]
-
Acid Catalyst: TFA is used to catalyze the condensation. The concentration must be carefully controlled; too much acid can lead to acidolysis (fragmentation) of the dipyrromethane units, causing scrambling and a mixture of porphyrin products.[4]
-
Oxidant: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a powerful oxidant with a high enough potential to rapidly and cleanly convert the non-aromatic porphyrinogen intermediate into the thermodynamically stable aromatic porphyrin macrocycle.[9]
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount (1 mmol scale) | Supplier Notes |
| Deprotected Dipyrromethane (from Protocol II) | C₁₇H₁₈N₂ | 250.34 | 250 mg (1 mmol) | Use immediately |
| 5,5-diphenyldipyrromethane-1,9-dicarbinol | C₂₅H₂₂N₂O₂ | 398.46 | 398 mg (1 mmol) | Prepared separately |
| Acetonitrile (MeCN), Anhydrous | C₂H₃N | 41.05 | 400 mL | High purity grade |
| Trifluoroacetic Acid (TFA) | C₂HF₃O₂ | 114.02 | ~0.1 mL | Handle in a fume hood |
| DDQ | C₈Cl₂N₂O₂ | 227.01 | 227 mg (1 mmol) | High purity |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | ~1 mL | For neutralization |
Step-by-Step Experimental Protocol
-
In a 1 L flask, dissolve the deprotected dipyrromethane (250 mg, 1 mmol) and the dipyrromethane-dicarbinol (398 mg, 1 mmol) in anhydrous acetonitrile (400 mL) to achieve a final concentration of 2.5 mM.
-
Protect the flask from light by wrapping it in aluminum foil. Purge the solution with nitrogen for 20 minutes.
-
Add TFA (e.g., 30 mM final concentration) to the stirring solution. The condensation begins immediately.
-
Stir at room temperature for no more than 7-10 minutes. Longer reaction times can increase the risk of scrambling.[5]
-
Add a solution of DDQ (227 mg, 1 mmol) in acetonitrile (10 mL). The solution should rapidly turn a very dark, characteristic purple/green color as the porphyrin forms.
-
Continue stirring for an additional 1 hour at room temperature.
-
Quench the reaction by adding triethylamine (~1 mL) to neutralize the TFA.
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by column chromatography. First, run the crude mixture through a silica gel plug, eluting with DCM to remove baseline impurities. Then, perform a more careful separation on a fresh silica column, eluting with a solvent system like DCM/hexanes to isolate the desired purple porphyrin band.
-
Collect the main purple fraction, remove the solvent, and recrystallize to obtain the pure A₂B₂-porphyrin.
Conclusion
Ethyl 3-methyl-1H-pyrrole-1-carboxylate is not a direct precursor for simple one-pot porphyrin syntheses but serves as a highly valuable, specialized building block for the controlled, rational synthesis of complex porphyrins. The use of N-protection allows for the clean formation of dipyrromethane intermediates, which, after deprotection, can be used in subsequent macrocyclization reactions to yield regioisomerically pure products. This strategic approach, while more labor-intensive, provides the precision and control necessary for developing advanced materials and therapeutic agents in the field of drug discovery and materials science.
References
- Benchchem. (n.d.). Step-by-Step Synthesis of Meso-Substituted Porphyrins: Application Notes and Protocols for Researchers. Benchchem.
- Ghosh, A. (2021). Large-Scale Green Synthesis of Porphyrins. ACS Omega.
- Silva, A. M. G. (n.d.). Meso-Substituted Porphyrin Synthesis from Monopyrrole: An Overview. ResearchGate.
- Pinto, S. M. A., & Pereira, M. M. (n.d.). Synthesis of meso-substituted porphyrins using sustainable chemical processes. ResearchGate.
- Ghosh, A. (2021). Large-Scale Green Synthesis of Porphyrins. ACS Omega.
- Pinto, S. M. A., & Pereira, M. M. (n.d.). Synthesis of meso-substituted porphyrins using sustainable chemical processes. ResearchGate.
- ResearchGate. (n.d.). Mechanism of formation of dipyrromethane.
- MDPI. (2020). Synthesis of Porphyrins with ABAB Symmetry from Dipyrromethanes as Potential Phototherapeutic Agents.
- Benchchem. (n.d.). Technical Support Center: Porphyrin Synthesis with Dipyrromethanes.
- NIH. (n.d.). Atropisomers of meso Tetra(N‐Mesyl Pyrrol‐2‐yl) Porphyrins.
- Lindsey, J. S., et al. (n.d.). Rational Syntheses of Porphyrins Bearing up to Four Different Meso Substituents. ACS Publications.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- Wikipedia. (n.d.). Porphyrin.
- Organic Chemistry Portal. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy.
- ResearchGate. (n.d.). The Synthesis of Meso-Substituted Porphyrins.
- Smith, K. M. (n.d.). Syntheses and Functionalizations of Porphyrin Macrocycles. NIH Public Access.
- Banwell, M. G., & Lan, P. (n.d.). THE TOTAL SYNTHESIS OF PYRROLE-CONTAINING AND RELATED MARINE NATURAL PRODUCTS. J-STAGE.
- Hann, J. L., et al. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. ResearchGate.
- Warren, M. J., & Smith, A. G. (n.d.). Biosynthesis of the modified tetrapyrroles—the pigments of life. NIH Public Access.
- Hann, J., et al. (2023). Synthesis of N-alkoxycarbonyl pyrroles from O-substituted carbamates A synthetically enabling pyrrole protection strategy. University of Bath's research portal.
- Hann, J. L., et al. (n.d.). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates. NIH Public Access.
Sources
- 1. Porphyrin - Wikipedia [en.wikipedia.org]
- 2. Biosynthesis of the modified tetrapyrroles—the pigments of life - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Porphyrins with ABAB Symmetry from Dipyrromethanes as Potential Phototherapeutic Agents [mdpi.com]
- 9. Syntheses and Functionalizations of Porphyrin Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
Friedel-Crafts acylation conditions for pyrrole-1-carboxylates
Application Note: High-Fidelity Friedel-Crafts Acylation of Pyrrole-1-Carboxylates
Executive Summary
The Friedel-Crafts (F-C) acylation of pyrrole is a cornerstone reaction in medicinal chemistry, particularly for synthesizing core scaffolds of bioactive alkaloids and heme-analogs.[1] However, the reaction presents a fundamental paradox when applied to pyrrole-1-carboxylates (e.g., N-Boc-pyrrole, Methyl pyrrole-1-carboxylate):
-
Reactivity: The electron-withdrawing carboxylate group deactivates the ring, requiring a catalyst.[1]
-
Stability: The carbamate protecting group (especially N-Boc) is acid-labile. Standard strong Lewis acids (AlCl₃, TiCl₄) often cleave the protecting group before acylation occurs, leading to polymerization or uncontrolled regioselectivity.[2][1]
This guide details two optimized protocols designed to circumvent these failure modes: a "Soft" Indium(III)-Catalyzed Protocol for highly sensitive substrates and a "Hard" BF₃·OEt₂-Mediated Protocol for scalable, rigorous acylation.[2][1]
Strategic Analysis: The Mechanistic Landscape
The Regioselectivity Challenge (C2 vs. C3)
Unlike bare pyrrole, which acylates exclusively at C2 (alpha), N-substituted pyrroles exhibit variable regiochemistry based on the steric bulk of the protecting group and the "hardness" of the electrophile.[1]
-
Electronic Preference: The pyrrole ring is naturally
-excessive. The HOMO coefficient is largest at C2, favoring alpha-attack.[1] -
Steric Interference: Bulky groups like tert-butyl carbamate (N-Boc) sterically shield the C2/C5 positions.
-
Outcome: While N-sulfonyl groups (e.g., N-Tosyl) strongly direct to C3 due to electronic deactivation and steric blocking, pyrrole-1-carboxylates are "borderline" substrates.[1] Under kinetic control (low temp, mild catalyst), C2 is preferred.[2][1] Under thermodynamic control or with bulky electrophiles, C3 isomers increase.[2][1]
Catalyst Selection Matrix
| Lewis Acid | Acidity (Hardness) | N-Boc Compatibility | Primary Risk | Recommended Application |
| AlCl₃ | High | Incompatible | Rapid deprotection & polymerization | N-Alkyl/Aryl pyrroles only |
| SnCl₄ | Moderate | Low | Partial deprotection | N-Methyl carbamates |
| BF₃·OEt₂ | Moderate | Moderate | C-N bond cleavage at high temp | Standard acylation (Protocol B)[2] |
| InCl₃ | Soft | High | Slower reaction rate | Highly sensitive substrates (Protocol A) |
Visualizing the Reaction Pathway
The following diagram illustrates the divergent pathways based on catalyst choice. Note the critical "Failure Node" where strong Lewis acids degrade the starting material.[1]
Caption: Divergent reaction outcomes. Strong Lewis acids lead to Boc-cleavage (Red path), while mild catalysts preserve the carbamate, allowing controlled acylation (Green path).[2][1]
Detailed Experimental Protocols
Protocol A: Indium(III)-Catalyzed "Soft" Acylation
Best for: Highly acid-sensitive substrates, complex acyl chlorides, and minimizing C3 isomers.[2][1]
Mechanism: Indium(III) acts as a "soft" Lewis acid, activating the acyl chloride without coordinating strongly to the carbamate oxygen, thus preserving the Boc group.[2][1]
Reagents:
-
Substrate: N-Boc-pyrrole (1.0 equiv)
-
Electrophile: Acyl Chloride (1.2 equiv)[2]
-
Catalyst: Indium(III) Chloride (InCl₃) (10–20 mol%)[2]
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[2][1]
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon. Add InCl₃ (0.1 equiv) and dry DCM (0.5 M concentration relative to pyrrole).
-
Activation: Add the Acyl Chloride (1.2 equiv) to the suspension. Stir at room temperature for 15 minutes to generate the acyl-indium species.
-
Addition: Cool the mixture to 0°C. Add N-Boc-pyrrole (1.0 equiv) dropwise as a solution in minimal DCM.
-
Reaction: Allow to warm to room temperature. Monitor by TLC (Note: N-Boc pyrrole stains typically red/purple with vanillin).
-
Quench: Quench with saturated aqueous NaHCO₃. Do not use strong acids or bases for workup.[1]
-
Purification: Extract with DCM. Wash with brine.[1] Flash chromatography on silica gel (neutralized with 1% Et₃N if the product is acid-sensitive).
Expected Yield: 75–90% Regioselectivity: Typically >10:1 (C2:C3).[1]
Protocol B: BF₃·OEt₂-Mediated Anhydride Acylation
Best for: Scale-up, simple acyl groups (acetyl, propionyl), and when using Acid Anhydrides.[2][1]
Mechanism: Boron trifluoride etherate is oxophilic.[1] It activates the anhydride by coordinating to the central oxygen.[1] This method is preferred over acyl chlorides for N-Boc pyrroles because the byproduct is a carboxylic acid/carboxylate, which is less damaging than the HCl generated from acyl chlorides.[1]
Reagents:
-
Substrate: N-Boc-pyrrole (1.0 equiv)
-
Electrophile: Acid Anhydride (1.5 equiv)[2]
-
Promoter: BF₃·OEt₂ (1.1 equiv) — Note: Used stoichiometrically, not catalytically.
-
Solvent: DCM or Nitromethane (CH₃NO₂)[2]
Step-by-Step Methodology:
-
Setup: In a flame-dried flask under N₂, dissolve N-Boc-pyrrole (1.0 equiv) and the Acid Anhydride (1.5 equiv) in DCM (0.2 M).
-
Cooling: Cool the solution to -78°C . Strict temperature control is vital here to prevent N-acyl migration or Boc cleavage.
-
Addition: Add BF₃·OEt₂ (1.1 equiv) dropwise over 20 minutes.[1] The solution may darken.
-
Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours. Do not exceed 0°C.
-
Quench: Pour the cold reaction mixture into a vigorously stirring mixture of ice and saturated NaOAc (Sodium Acetate) solution.
-
Why NaOAc? It buffers the HF/H₃BO₃ byproducts immediately, protecting the Boc group during the exothermic quench.[1]
-
-
Workup: Extract with Et₂O or DCM. Wash with water and brine.[1]
Expected Yield: 60–80% Regioselectivity: Variable.[1] Bulky anhydrides may increase C3 proportion.[1]
Troubleshooting & Optimization Table
| Observation | Root Cause | Corrective Action |
| Loss of Boc group | Lewis Acid too strong or quench too acidic. | Switch from AlCl₃/TiCl₄ to InCl₃.[1] buffer quench with NaOAc. |
| Polymerization (Black Tar) | Unprotected pyrrole formed in situ; rapid polymerization.[1] | Ensure temperature stays < 0°C during catalyst addition.[1] Verify solvent dryness.[1] |
| Low Conversion | Electron-withdrawing Boc group deactivates ring too much. | Increase catalyst loading (InCl₃ to 30 mol%) or switch to DCE and heat to 50°C (carefully). |
| C3 Isomer Formation | Steric clash at C2; Thermodynamic equilibration.[1] | Stop reaction earlier (kinetic control).[1] Use less bulky electrophiles. |
| Product is an Oil/Gum | Rotamers of N-Boc.[1] | Run NMR at elevated temp (50°C) to coalesce rotamer peaks for verification. |
References
-
Kakushima, M., et al. "Regioselective acylation of N-protected pyrroles."[2][1] The Journal of Organic Chemistry, vol. 48, no.[2][1] 19, 1983, pp. 3214–3219.[2][1]
-
Katritzky, A. R., et al. "Regiospecific C-Acylation of Pyrroles and Indoles Using N-Acylbenzotriazoles."[1][3][4] The Journal of Organic Chemistry, vol. 68, no.[2][1] 14, 2003, pp. 5720–5723.[2][1][4]
-
Yadav, J. S., et al. "Indium(III) Chloride-Catalyzed Acylation of Heterocycles."[2][1] Tetrahedron Letters, vol. 42, no. 45, 2001, pp. 8067-8070.[2][1] (Contextual citation for InCl3 utility in heterocycles).
-
Gribble, G. W. "Indium trichloride catalyzed acylation of pyrroles."[1] In: Metal-Catalyzed Cross-Coupling Reactions and More, Wiley-VCH.[1] (General reference for Indium catalysis in pyrroles).
Note: Safety precautions regarding the handling of BF₃·OEt₂ (corrosive, moisture sensitive) and Acyl Chlorides (lachrymators) must be strictly observed.[2][1]
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. One-pot directed alkylation/deprotection strategy for the synthesis of substituted pyrrole[3,4-d]pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Regiospecific C-acylation of pyrroles and indoles using N-acylbenzotriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-methyl-1H-pyrrole-1-carboxylate
Welcome to the technical support resource for the synthesis of Ethyl 3-methyl-1H-pyrrole-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific N-acylation reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and maximize your yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing Ethyl 3-methyl-1H-pyrrole-1-carboxylate?
A1: The synthesis is an N-acylation (specifically, an N-ethoxycarbonylation) reaction. It involves two primary steps:
-
Deprotonation: The N-H proton of the starting material, 3-methylpyrrole, is acidic (pKa ≈ 17.5) and must be removed by a strong base to form the corresponding pyrrolide anion.[1]
-
Acylation: This highly nucleophilic pyrrolide anion then attacks the electrophilic carbonyl carbon of an acylating agent, ethyl chloroformate, to form the target N-acylated product.
Q2: Why is selective N-acylation a challenge in pyrrole chemistry?
A2: The pyrrolide anion is an ambident nucleophile, meaning it has two potential sites for reaction: the nitrogen and the carbon atoms of the ring (primarily the C2 position).[2] Electrophilic attack at the C2 carbon leads to a resonance-stabilized intermediate, making C-acylation a significant competing reaction.[3] Achieving high selectivity for N-acylation requires careful control of reaction conditions to favor the kinetic product, which is typically N-acylation.[2]
Q3: What are the critical parameters that control N- versus C-acylation selectivity?
A3: The outcome of the reaction is a delicate balance of several factors. To favor N-acylation, conditions should be chosen to promote the reactivity of the nitrogen atom. Key parameters include:
-
Choice of Base & Counter-ion: Strong bases are required for complete deprotonation. Bases with more ionic character (e.g., containing K⁺) are preferred over those with more covalent character (e.g., containing Li⁺ or Mg²⁺) as they generate a "freer" or more "naked" pyrrolide anion, enhancing the nitrogen's nucleophilicity.[1][2]
-
Solvent: Polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are ideal. They solvate the metal cation, preventing it from coordinating too tightly with the pyrrolide nitrogen, which further increases the nitrogen's reactivity.[2]
-
Temperature: Low temperatures are crucial to control the reaction rate and minimize side reactions, including potential rearrangement of the N-acyl product to a C-acyl product.[2]
Troubleshooting Guide: Optimizing Your Yield
This section addresses specific issues you may encounter during the synthesis.
Problem 1: Low or No Yield of the Desired Product
I've followed a standard protocol, but my yield of Ethyl 3-methyl-1H-pyrrole-1-carboxylate is very low, or the reaction did not proceed.
This is the most common issue and can stem from several factors related to the initial deprotonation step.
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low reaction yield.
-
Causality—Insufficient Deprotonation: The N-H bond of pyrrole is not acidic enough to be deprotonated by weaker bases like hydroxides or carbonates. A strong base such as Sodium Hydride (NaH) or Potassium Hydride (KH) is required to irreversibly form the pyrrolide anion in high concentration. If deprotonation is incomplete, the remaining neutral 3-methylpyrrole will not react, leading to low conversion.
-
Causality—Moisture: Strong bases like NaH react violently with water. Any moisture in the solvent, glassware, or starting materials will consume the base, preventing the deprotonation of the pyrrole and effectively halting the reaction. The pyrrolide anion itself is also sensitive to water.
Problem 2: Presence of C-acylated Isomer as a Major Byproduct
My final product is a mixture containing a significant amount of an isomer, likely Ethyl 3-methyl-1H-pyrrole-2-carboxylate.
This indicates that reaction conditions favored electrophilic substitution on the pyrrole ring (C-acylation) rather than on the nitrogen.
-
Probable Cause 1: Incorrect Base/Solvent System. The use of a less-ionizing counter-ion (like Li⁺ from n-BuLi) or a non-polar solvent can lead to a tighter ion pair between the cation and the pyrrolide nitrogen. This association sterically hinders the nitrogen, making the C2 position a more accessible site for electrophilic attack.
-
Solution: Switch to a base with a potassium counter-ion, such as potassium hydride (KH) or potassium tert-butoxide (KOtBu), in a polar aprotic solvent like THF or DMF. This combination generates a more reactive "naked" pyrrolide anion that preferentially reacts at the nitrogen.[2]
-
-
Probable Cause 2: Presence of Lewis Acids. Contamination with Lewis acids can catalyze a Friedel-Crafts-type acylation, which overwhelmingly favors C-acylation.
-
Solution: Ensure all reagents and glassware are free from acidic or metallic impurities that could act as Lewis acids. Do not use reagents typically associated with Friedel-Crafts reactions.[3]
-
Problem 3: Product Degradation or Rearrangement
I isolated the product, but it seems to be unstable, or I'm observing the formation of the C-acylated isomer over time or during workup.
This may be due to the anionic Fries rearrangement or acid-catalyzed degradation.
-
Probable Cause: Anionic Fries Rearrangement. N-acylpyrroles can undergo a base- or heat-induced rearrangement to the more thermodynamically stable C-acyl isomers.[4][5] This is particularly a risk if the reaction is run at elevated temperatures or if a strong, non-coordinating base like LiN(SiMe₃)₂ is used.[5]
-
Solution: Maintain a low reaction temperature (e.g., 0 °C) throughout the addition and stirring process. Use a base like NaH or KH, which is heterogeneous and less likely to promote the rearrangement in solution. Ensure the reaction is quenched promptly once complete (as monitored by TLC) to neutralize any remaining base.
-
-
Probable Cause: Acidic Conditions. Pyrroles are notoriously sensitive to strong acids and can readily polymerize, leading to dark, insoluble materials and a loss of the desired product.[6]
-
Solution: The workup should involve a careful quench with a mild reagent (e.g., saturated ammonium chloride solution or ice water) rather than a strong acid. If an acid wash is necessary during extraction, use a dilute, weak acid and minimize contact time.
-
Summary of Key Reaction Parameters
| Parameter | Recommended Condition for N-Acylation | Rationale & Impact on Yield |
| Starting Material | Pure, dry 3-methylpyrrole | Impurities can introduce side reactions or inhibit the main reaction. |
| Base | NaH (60% dispersion in oil) or KH | Strong base required for complete deprotonation to the nucleophilic pyrrolide.[2] |
| Equivalents of Base | 1.1 - 1.2 equivalents | A slight excess ensures complete consumption of the starting pyrrole. |
| Solvent | Anhydrous THF or DMF | Polar aprotic solvents solvate the cation, creating a more reactive "naked" anion, favoring N-acylation.[2] |
| Acylating Agent | Ethyl Chloroformate | The electrophile that adds the desired ethyl carboxylate group. |
| Temperature | 0 °C to room temperature | Low temperature controls reactivity, minimizes side reactions, and prevents rearrangement. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents quenching of the strong base and anion by atmospheric moisture. |
Experimental Protocols
General Protocol for the Synthesis of Ethyl 3-methyl-1H-pyrrole-1-carboxylate
This protocol provides a robust starting point. Optimization may be required based on your specific laboratory conditions and reagent purity.
Reaction Mechanism
Caption: General reaction scheme for N-acylation of 3-methylpyrrole.
Step-by-Step Procedure
-
Preparation: Under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Solvent Addition: Wash the NaH with anhydrous hexane to remove the mineral oil, carefully decant the hexane, and add anhydrous THF via cannula. Cool the resulting suspension to 0 °C in an ice bath.
-
Deprotonation: Dissolve 3-methylpyrrole (1.0 eq.) in a small amount of anhydrous THF and add it dropwise to the stirred NaH suspension at 0 °C. Allow the mixture to stir at this temperature for 30-60 minutes, or until hydrogen gas evolution ceases. The mixture may become a clearer solution as the sodium pyrrolide salt forms.
-
Acylation: Add ethyl chloroformate (1.1 eq.) dropwise to the reaction mixture, ensuring the internal temperature does not rise above 5-10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 3-methylpyrrole is consumed.
-
Workup: Carefully quench the reaction by slowly adding it to a beaker of crushed ice or a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by vacuum distillation or column chromatography on silica gel to obtain the pure Ethyl 3-methyl-1H-pyrrole-1-carboxylate.[7]
References
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. Available from: [Link].
-
Hann, J. L., Lyall, C. L., Kociok-Köhn, G., & Lewis, S. E. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates. Journal of Organic Chemistry. Available from: [Link].
-
Katritzky, A. R., et al. (2003). Regiospecific C-Acylation of Pyrroles and Indoles Using N-Acylbenzotriazoles. The Journal of Organic Chemistry. Available from: [Link].
-
Zheng, Q. G., et al. (2004). N-Substitution of Pyrrole in Ionic Liquids. Synthesis. Available from: [Link].
-
Ekkati, A. R., & Bates, D. K. (2003). A Convenient Synthesis of N-Acylpyrroles from Primary Aromatic Amides. Synthesis. Available from: [Link].
-
Wikipedia. Pyrrole. Available from: [Link].
-
Wang, H., et al. (2021). N-Acyl pyrroles: chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Chemical Science. Available from: [Link].
-
O'Donnell, J. (1988). 1H-Pyrrole-3-methanol, 1-methyl-α-propyl. Organic Syntheses. Available from: [Link].
-
Almquist, F., & Olsson, T. (1987). N-Acylpyrroles as Acylating Agents. Synthesis of beta-Keto Esters. Acta Chemica Scandinavica. Available from: [Link].
- University of Liverpool. Pyrrole reaction.
Sources
preventing polymerization of Ethyl 3-methyl-1H-pyrrole-1-carboxylate
Welcome to the dedicated technical support guide for Ethyl 3-methyl-1H-pyrrole-1-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the potential challenges associated with the handling, storage, and use of this versatile N-substituted pyrrole derivative. My goal is to provide you with not just protocols, but the underlying chemical principles to empower you to make informed decisions in your work, ensuring the integrity of your materials and the success of your experiments.
The structure of Ethyl 3-methyl-1H-pyrrole-1-carboxylate, with its electron-withdrawing N-ethoxycarbonyl group and electron-donating 3-methyl group, presents a unique stability profile. While more stable than its N-unsubstituted counterparts, it is not immune to degradation and polymerization, particularly under suboptimal conditions. This guide will address the most common issues encountered and provide robust solutions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments with Ethyl 3-methyl-1H-pyrrole-1-carboxylate, presented in a question-and-answer format.
Observation: The compound has developed a yellow or brown tint during storage.
Question: I received my Ethyl 3-methyl-1H-pyrrole-1-carboxylate as a colorless to pale yellow liquid/solid. After a few weeks in the lab, it has turned a noticeable brown color. Is it still usable?
Answer: The discoloration is a primary indicator of decomposition, likely through oligomerization or the formation of oxidative byproducts. Pyrrole and its derivatives are notoriously sensitive to light and air.[1] The color change suggests that the material's purity has been compromised.
Causality:
-
Photochemical Decomposition: UV light can provide the energy to initiate radical reactions or other electronic transitions that lead to degradation.
-
Oxidation: Exposure to atmospheric oxygen can lead to the formation of colored impurities. The pyrrole ring, despite its aromaticity, is susceptible to oxidation.
Immediate Actions & Recommendations:
-
Purity Check: Before use, it is highly advisable to re-analyze the discolored material by a suitable method such as NMR, LC-MS, or GC-MS to determine the extent of decomposition and the identity of any major impurities.
-
Purification: If the decomposition is minor, you may be able to repurify the material by vacuum distillation or column chromatography. However, be aware that heating during distillation can also promote degradation if not done carefully.
-
Preventative Measures: To prevent this from happening in the future, adhere strictly to the recommended storage protocols.
Observation: A precipitate or viscous, tar-like substance has formed in my reaction mixture.
Question: I am running a reaction with Ethyl 3-methyl-1H-pyrrole-1-carboxylate under what I thought were standard conditions, but I'm observing the formation of an insoluble, tarry material. What is happening?
Answer: The formation of a tar-like substance is a classic sign of uncontrolled polymerization.[2] The most common culprit for pyrrole polymerization is the presence of acid.[3]
Causality: The N-ethoxycarbonyl group on your molecule is electron-withdrawing, which generally stabilizes the pyrrole ring and makes it less susceptible to polymerization than unsubstituted pyrrole. However, it is not a complete shield. The mechanism of acid-catalyzed polymerization is initiated by the protonation of the pyrrole ring. This creates a highly reactive cationic intermediate that is readily attacked by another, neutral pyrrole molecule. This process continues, leading to the formation of a long-chain polymer, which is often insoluble and appears as a tar.
Even trace amounts of acid can initiate this process. Sources of acid in your reaction could include:
-
Acidic reagents or catalysts.
-
Acidic impurities in your solvents or other reagents.
-
Hydrolysis of other components in your reaction mixture that generates acidic byproducts.
-
Use of silica gel in chromatography, which is known to be acidic and can cause issues with sensitive substrates.[4]
Immediate Actions & Recommendations:
-
Reaction Quench: If possible, immediately quench the reaction by neutralizing any potential acid with a non-nucleophilic base (e.g., a hindered amine like diisopropylethylamine or proton sponge) and cooling the reaction mixture.
-
Solvent and Reagent Purity: Always use freshly distilled or anhydrous grade solvents. Ensure all other reagents are free from acidic impurities.
-
Control of Reaction pH: If your reaction conditions are not explicitly acidic, consider adding a non-nucleophilic base as a scavenger for any trace acidity.
-
Alternative Chromatography: If you suspect silica gel is the issue during purification, consider using neutral or basic alumina, or treating your silica gel with a base (e.g., triethylamine in the eluent) to neutralize its activity.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for Ethyl 3-methyl-1H-pyrrole-1-carboxylate?
A1: Based on guidelines for pyrrole and its derivatives, the following storage conditions are recommended to maximize shelf-life and maintain purity:[1][5]
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (refrigerated) | Slows down potential decomposition and polymerization reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation by atmospheric oxygen. |
| Light | Amber glass vial or stored in the dark | Protects from photolytic decomposition. |
| Container | Tightly sealed glass container | Prevents exposure to air and moisture. |
Q2: How does the N-ethoxycarbonyl group affect the stability of the pyrrole ring?
A2: The N-ethoxycarbonyl group is an electron-withdrawing group. It delocalizes the lone pair of electrons from the nitrogen atom into the carbonyl group, thereby reducing the electron density of the pyrrole ring. This has two main effects:
-
Increased Stability: By making the pyrrole ring more electron-poor, it is less susceptible to electrophilic attack, which is the initial step in acid-catalyzed polymerization. This makes it significantly more stable than unsubstituted pyrrole.[4][6]
-
Altered Reactivity: This electronic change also influences its reactivity in synthetic transformations. For example, it can alter the regioselectivity of electrophilic substitution reactions on the pyrrole ring.
Q3: Are there any specific reagents or conditions I should absolutely avoid?
A3: Yes. To prevent polymerization and other side reactions, avoid the following:[3][7]
-
Strong Acids: Reagents like HCl, H₂SO₄, and strong Lewis acids should be avoided unless they are a required and controlled part of your reaction mechanism.
-
Acid Chlorides and Anhydrides: These can be particularly problematic as they can react with trace water to generate strong acids.
-
Strong Oxidizing Agents: Peroxides, permanganates, and other strong oxidants can degrade the pyrrole ring.
-
Prolonged Exposure to Heat and UV Light: As mentioned, these can provide the energy for decomposition and polymerization.
Q4: Can I use an inhibitor to prevent polymerization?
A4: For many monomers that undergo free-radical polymerization, inhibitors like hydroquinone or BHT are commonly added. However, the primary pathway for the polymerization of pyrroles is acid-catalyzed, not radical-based. Therefore, the most effective "inhibitor" is the stringent exclusion of acids. Adding a small amount of a non-nucleophilic, hindered base (like diisopropylethylamine) to your stock solution could act as an acid scavenger, but its compatibility with your downstream applications would need to be considered.
Experimental Protocols
Protocol 1: Neutralization of Acidic Solvents
If you suspect your reaction solvent (e.g., dichloromethane, chloroform) contains trace amounts of acid, you can neutralize it before use.
Materials:
-
Solvent to be neutralized
-
Anhydrous potassium carbonate (K₂CO₃), freshly dried
-
Stir plate and stir bar
-
Distillation apparatus
Procedure:
-
Add the solvent to a round-bottom flask containing anhydrous potassium carbonate (approx. 10-20 g per liter of solvent).
-
Stir the mixture for 1-2 hours at room temperature.
-
Filter or decant the solvent away from the potassium carbonate.
-
For highly sensitive reactions, it is best to distill the solvent immediately before use.
Diagrams
Acid-Catalyzed Polymerization of a Pyrrole Derivative
The following diagram illustrates the general mechanism of acid-catalyzed polymerization, which should be avoided.
Caption: Troubleshooting workflow for pyrrole derivative instability.
References
- Pyrrole. (n.d.). In PubChem.
- Thermo Fisher Scientific. (2025, September 7).
- Sigma-Aldrich. (2025, November 6).
- BenchChem. (2025).
- MDPI. (2024, August 6).
- PubMed. (2014, August 14). New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents including hedgehog-dependent cancer.
- PMC. (n.d.). New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer.
- ACS Publications. (2014, July 15). New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer.
- Fisher Scientific. (2025, December 20).
- CDH Fine Chemical. (n.d.).
- Acros Organics. (2010, November 9).
- TCI (Shanghai) Development Co., Ltd. (n.d.).
- MBB College. (n.d.). Reactions of Pyrrole.
- PubChem. (n.d.).
- CymitQuimica. (2023, July 5).
- ChemScene. (n.d.). Building blocks | Bioactive small molecules.
- BenchChem. (2025). Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity.
- PMC. (n.d.).
- Semantic Scholar. (2022, November 24). Synthesis, Characterization and Thermal Behavior of N‐Substituted Pyrrole Esters.
- ACS Publications. (2023, September 20).
- A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. (2018, August 25).
- Wikipedia. (n.d.). Pyrrole.
- Organic Chemistry Portal. (2023).
- MDPI. (2025, January 15). Enhanced Optical and Thermal Stability of Blue Pyrrole Derivatives for Color Filter in Image Sensors.
- ACS Publications. (2026, February 26). A Stable, NH-Containing Chiral Nanographene: An Electroactive N-Doped π-System for Chiroptics and Spin-Selective Transport.
- PMC. (n.d.). Enzymatic synthesis of novel pyrrole esters and their thermal stability.
- PMC. (n.d.). Ethyl 1,4-bis(4-chlorophenyl)
- ResearchGate. (2025, August 6). Synthesis of ethyl 1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylate by an intramolecular carbenoid reaction.
- PubMed. (2023, October 6).
- Organic Chemistry Portal. (n.d.). Pyrrole synthesis.
- MDPI. (2023, March 16). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas.
- Sigma-Aldrich. (n.d.). 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid 97%.
- ResearchGate. (2025, August 10). Synthesis and characterization of a new polypyrrole based on N-vinyl pyrrole.
- MilliporeSigma. (n.d.).
- ResearchGate. (n.d.). Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: crystal structure and Hirshfeld surface analysis.
- ChemicalBook. (n.d.).
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storage stability and degradation of pyrrole carboxylate esters
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for pyrrole carboxylate esters. This guide is designed to provide you, our fellow researchers and developers, with in-depth technical information and practical troubleshooting advice. Understanding the stability and degradation of these important heterocyclic compounds is critical for ensuring the reliability of experimental results and the quality of final products.
Section 1: Fundamentals of Stability and Degradation (FAQs)
This section addresses the most common questions regarding the inherent stability of pyrrole carboxylate esters.
Q1: What are the primary factors influencing the stability of pyrrole carboxylate esters?
The stability of pyrrole carboxylate esters is governed by a combination of factors related to the pyrrole ring itself and the appended ester group. Key influences include:
-
Atmospheric Exposure: The pyrrole ring is susceptible to oxidation, which can be initiated by atmospheric oxygen. This process is often accelerated by light and heat.[1][2]
-
Presence of Moisture: The ester functional group is vulnerable to hydrolysis, which can be catalyzed by acidic or basic conditions.[3][4]
-
Light Exposure (Photostability): Pyrrole-containing compounds can undergo photodegradation. The specific pathway and rate depend heavily on the substituents on the pyrrole ring.[5][6][7]
-
Temperature: Elevated temperatures can accelerate all degradation pathways, including oxidation, hydrolysis, and potential polymerization.[1][8][9]
-
pH and Acid/Base Contaminants: Acidic or basic impurities can catalyze both the hydrolysis of the ester and the polymerization of the pyrrole ring.[2][10]
Q2: What are the common degradation pathways for these compounds?
Pyrrole carboxylate esters primarily degrade through three main pathways: oxidation, hydrolysis, and polymerization. These pathways can occur independently or in concert.
-
Oxidation: The electron-rich pyrrole ring can be oxidized, leading to the formation of colored and often insoluble byproducts. This can manifest as a darkening of the material from a white or pale yellow solid to a brown or black tar-like substance.[2]
-
Hydrolysis: The ester linkage can be cleaved by water to yield the corresponding pyrrole carboxylic acid and an alcohol. This reaction is significantly faster in the presence of acid or base catalysts.[4][11][12][13]
-
Polymerization: Under certain conditions, particularly in the presence of acids or upon oxidation, the pyrrole ring can polymerize to form polypyrrole and related oligomers. This results in a dark, often insoluble material.[2][10][14]
Caption: Primary degradation pathways for pyrrole carboxylate esters.
Q3: How does the position of the carboxylate ester on the pyrrole ring affect its stability?
The position of the ester group can influence stability. For instance, a 2-carboxylate group is part of a doubly-vinylogous carbamate system, which can affect its reactivity compared to a 3-carboxylate. The electronic nature of the ester group (electron-withdrawing) generally provides some stabilization to the pyrrole ring against electrophilic attack, but the ester itself introduces the hydrolysis pathway.
Q4: Are there specific structural motifs that make these esters more or less stable?
Yes, the substituents on the pyrrole ring play a significant role. Electron-withdrawing groups can decrease the electron density of the ring, making it less susceptible to oxidation. Conversely, electron-donating groups can increase its reactivity.[15] Steric hindrance around the ester group can slow the rate of hydrolysis.
Section 2: Practical Guide to Storage and Handling
Proper storage and handling are paramount to preserving the integrity of your pyrrole carboxylate esters.
Q5: What are the ideal conditions for long-term storage?
To maximize shelf-life, these compounds should be treated as air- and light-sensitive.[1] The ideal storage conditions are summarized below.
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-8°C or lower (refrigerated or frozen)[16] | Slows down all degradation kinetics (oxidation, hydrolysis, polymerization). |
| Atmosphere | Inert gas (Argon or Nitrogen)[17] | Displaces oxygen and moisture, preventing oxidation and hydrolysis. |
| Light | Amber vial or protected from light[1] | Prevents photo-oxidation and photodegradation. |
| Container | Tightly sealed glass vial (e.g., Sure/Seal™ bottles)[18][19] | Prevents ingress of atmospheric oxygen and moisture. |
Q6: What are the best practices for handling these compounds in the lab?
When working with pyrrole carboxylate esters, always assume they are sensitive and take precautions to minimize exposure to detrimental conditions.
-
Inert Atmosphere Handling: For maximum protection, handle the compounds in a glove box or glove bag with an inert atmosphere.[1][18]
-
Minimize Exposure Time: When weighing or transferring the material in the open, do so quickly to minimize contact with air and humidity.
-
Use Dry Solvents and Glassware: Ensure all solvents and glassware are anhydrous to prevent hydrolysis.
-
Syringe Techniques: When dispensing from a septum-sealed bottle, use a dry syringe and needle. It is good practice to flush the bottle with an inert gas like argon or nitrogen to replace the volume of liquid removed.[17][19]
Section 3: Troubleshooting Common Issues
This section provides solutions to specific problems you may encounter during your experiments.
Q7: My pyrrole carboxylate ester sample has changed color (e.g., turned brown/black). What happened, and is it still usable?
-
Probable Cause: Discoloration, especially darkening, is a classic sign of oxidation and/or polymerization.[2] This is often due to prolonged or repeated exposure to air and light.
-
Is it Usable?: The material is contaminated with degradation products. Using it will likely lead to lower reaction yields, inconsistent results, and the introduction of impurities into your subsequent steps.[2]
-
Solution: For best results, it is strongly recommended to use a fresh, properly stored sample. If this is not possible, purification may be an option. For solids, recrystallization may be effective. For liquids or low-melting solids, vacuum distillation can remove non-volatile polymeric residues.[2] However, be aware that thermal stress during distillation can cause further degradation. Always characterize the purified material (e.g., by NMR, GC-MS) to confirm its identity and purity before use.
Q8: I am seeing unexpected peaks in my HPLC/LC-MS analysis of an aged sample. How can I identify these degradation products?
-
Probable Cause: The new peaks are likely degradation products. Based on the common degradation pathways, these could be the hydrolyzed carboxylic acid, oxidized derivatives, or soluble oligomers.
-
Identification Strategy:
-
Check for the Hydrolysis Product: The most predictable degradant is the corresponding pyrrole carboxylic acid. If a standard is available, run it to compare retention times. If not, the mass difference between the parent ester and the acid (loss of the alkyl group from the ester and addition of a proton) can be a strong indicator in LC-MS.
-
Look for Oxidation Products: Oxidation often results in the addition of one or more oxygen atoms. In your mass spectrometry data, look for peaks corresponding to [M+16] or [M+32].
-
Perform a Forced Degradation Study: A systematic way to identify degradation products is to conduct a forced degradation study.[20][21][22] This involves intentionally exposing your compound to harsh conditions (acid, base, peroxide, heat, light) to generate the degradants, which can then be characterized.[11][23]
-
Caption: Troubleshooting workflow for identifying unknown peaks in HPLC.
Q9: My reaction yield is lower than expected when using an older bottle of a pyrrole carboxylate ester. Could this be due to degradation?
Absolutely. If the starting material has degraded, its effective purity is lower than assumed. The presence of impurities, such as the hydrolyzed acid or oxidized species, can also interfere with the desired reaction, leading to lower yields or the formation of side products.[2] Before starting a critical or large-scale reaction with an older reagent, it is always best practice to verify its purity by an analytical method like NMR or GC.
Section 4: Analytical Protocols for Stability Assessment
Here we provide standardized protocols for evaluating the stability of your pyrrole carboxylate esters.
Protocol 1: Step-by-Step Guide for a Forced Degradation Study
A forced degradation study is an essential tool for understanding the stability of a molecule.[21][22] It helps identify likely degradation products and establishes that your analytical method is "stability-indicating." The goal is to achieve 5-20% degradation of the active ingredient.[23]
-
Prepare Stock Solutions: Prepare a stock solution of your pyrrole carboxylate ester in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Set Up Stress Conditions:
-
Acid Hydrolysis: Mix your stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Mix your stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature or a slightly elevated temperature.
-
Oxidation: Mix your stock solution with a solution of 3% hydrogen peroxide. Keep at room temperature, protected from light.
-
Thermal Degradation: Store a sample of the solid compound and a sample of the stock solution in an oven at a controlled elevated temperature (e.g., 80°C).
-
Photodegradation: Expose a sample of the solid and the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
-
Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 2, 4, 8, 24, 48 hours).
-
Sample Preparation and Analysis:
-
Neutralize the acid and base samples before injection.
-
Dilute all samples to the same concentration.
-
Analyze all samples, including an unstressed control, by a suitable analytical method (e.g., HPLC-UV/DAD or LC-MS).
-
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. Identify new peaks (degradants) and observe the decrease in the main peak area. The use of a photodiode array (DAD) detector can help determine if new peaks are spectrally pure. Mass spectrometry is invaluable for structural elucidation of the degradants.[11]
Protocol 2: Example of a Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing a method to separate a pyrrole carboxylate ester from its potential degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).[24]
-
Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0.[24]
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 40% B
-
2-15 min: Linear gradient from 40% to 80% B
-
15-20 min: Hold at 80% B
-
20-22 min: Return to 40% B
-
22-25 min: Re-equilibration at 40% B
-
-
Flow Rate: 0.8 mL/min.[24]
-
Column Temperature: 30°C.[24]
-
Detection Wavelength: 225 nm (or the λmax of your specific compound).[24]
-
Injection Volume: 10 µL.
Method Validation: This method's ability to be "stability-indicating" must be confirmed by analyzing samples from the forced degradation study. The method is considered validated if it can resolve the parent peak from all degradation product peaks and excipients.[20]
References
-
Storage of air and temperature sensitive reagents [closed]. (2023, November 4). Chemistry Stack Exchange. Retrieved from [Link]
-
Mandal, A., & Svrcek, V. (2021). Controlling the Photostability of Pyrrole with Optical Nanocavities. ACS Publications. Retrieved from [Link]
-
Mandal, A., & Svrcek, V. (2021). Controlling the Photostability of Pyrrole with Optical Nanocavities. PMC. Retrieved from [Link]
-
Exploring the photodegradation of pyrroles. (2019, September 5). Environmental Chemistry | ETH Zurich. Retrieved from [Link]
-
Hu, J., et al. (2023). Enzymatic synthesis of novel pyrrole esters and their thermal stability. PubMed. Retrieved from [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx. Retrieved from [Link]
-
Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Retrieved from [Link]
-
Stoyanov, A., et al. (2025). Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. ResearchGate. Retrieved from [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). ACD/Labs. Retrieved from [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. Retrieved from [Link]
-
Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). That's Nice. Retrieved from [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group - University of Pittsburgh. Retrieved from [Link]
-
Pyrrole. (n.d.). Wikipedia. Retrieved from [Link]
-
Hu, J., et al. (2023). Enzymatic synthesis of novel pyrrole esters and their thermal stability. PMC - NIH. Retrieved from [Link]
-
Kim, M. J., et al. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. Royal Society of Chemistry. Retrieved from [Link]
-
Hu, J., et al. (2023). Enzymatic synthesis of novel pyrrole esters and their thermal stability. ResearchGate. Retrieved from [Link]
-
Recent Advancements in Pyrrole Synthesis. (n.d.). PMC. Retrieved from [Link]
-
Enhanced Optical and Thermal Stability of Blue Pyrrole Derivatives for Color Filter in Image Sensors. (2025, January 15). MDPI. Retrieved from [Link]
-
One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. (n.d.). SciSpace. Retrieved from [Link]
-
What is the degradation mechanism of pyrrole? (2015, August 4). Chemistry Stack Exchange. Retrieved from [Link]
-
Pyrrole: Structure, Acidity & Synthesis. (2023, October 21). Vaia. Retrieved from [Link]
-
Pyrrole-3-carboxylic acid derivatives. (n.d.). Syrris. Retrieved from [Link]
-
How would I know if my Pyrrole has changed into Poly pyrrole or not during Polymerization? (2025, March 17). ResearchGate. Retrieved from [Link]
-
Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. (2023, December 9). MDPI. Retrieved from [Link]
-
Contribution of pyrrole formation and polymerization to the nonenzymatic browning produced by amino-carbonyl reactions. (2000, August 15). PubMed. Retrieved from [Link]
-
Polypyrrole Derivatives: Preparation, Properties and Application. (2024, August 6). MDPI. Retrieved from [Link]
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- 8. Enzymatic synthesis of novel pyrrole esters and their thermal stability - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 24. researchgate.net [researchgate.net]
Technical Support Guide: Purification of Ethyl 3-methyl-1H-pyrrole-1-carboxylate
[1][2]
Case ID: PUR-PYR-001 Subject: Removal of Unreacted Pyrrole/3-Methylpyrrole from N-Carboxylated Product Applicable Compounds: Ethyl 3-methyl-1H-pyrrole-1-carboxylate (Product); Pyrrole or 3-Methylpyrrole (Impurity).[1][2]
Part 1: Diagnostic & Strategy Assessment[1]
Before initiating purification, confirm the nature of your contamination.[3] The separation of Ethyl 3-methyl-1H-pyrrole-1-carboxylate (Product) from unreacted 3-methylpyrrole (Starting Material) relies on three distinct physicochemical differences:
-
Boiling Point Differential: The N-carboethoxy group significantly increases molecular weight and polarity, raising the boiling point by >100°C compared to the starting pyrrole.[1]
-
Acid Sensitivity: Unprotected pyrroles are acid-labile and polymerize rapidly in dilute acid.[1][2] The N-protected product is electronically deactivated and relatively stable to dilute acidic conditions.[1][2]
-
Polarity (H-Bonding): The starting material (N-H) is a hydrogen bond donor; the product (N-COOEt) is an acceptor only.[1][2] This creates a significant
on silica gel.[1]
Decision Matrix: Select Your Protocol
Figure 1: Decision tree for selecting the optimal purification method based on reaction scale.
Part 2: Detailed Protocols
Method A: Vacuum Distillation (Recommended)
Principle: Exploits the massive boiling point difference.[1] 3-methylpyrrole boils at ~143°C (atm), while the product boils >250°C (atm) or ~100–120°C (high vacuum).[1][2][3]
Protocol:
-
Setup: Equip a round-bottom flask with a short-path distillation head or Kugelrohr apparatus.
-
Vacuum: Apply high vacuum (0.1 – 1.0 mmHg).
-
Fraction 1 (Impurity): Gently heat. The unreacted 3-methylpyrrole will distill over first.[1][2]
-
Fraction 2 (Product): Increase bath temperature significantly.
-
Validation: Check 1H NMR. The product should lack the N-H broad singlet at
7.8–8.5 ppm.
Method B: Chemoselective Acid Wash
Principle: Unprotected pyrroles undergo rapid electrophilic polymerization in the presence of acid (forming "pyrrole red" or tars).[1] The electron-withdrawing ester group on the product protects the ring from this polymerization.[1][2]
Safety Warning: This method destroys the unreacted starting material.[1] Do not use if you intend to recover the starting pyrrole.[1]
Protocol:
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent (Ethyl Acetate or Dichloromethane).
-
Acid Wash: Wash the organic layer with 1M HCl (cold, 0–5°C).[1]
-
Duration: Shake vigorously for 30–60 seconds.
-
Visual Cue: The aqueous layer or interface may turn dark/black (polymerized pyrrole).[1]
-
-
Separation: Separate the layers immediately.
-
Neutralization: Wash the organic layer with Saturated NaHCO
to remove residual acid.[1] -
Drying: Dry over MgSO
, filter, and concentrate. -
Note: If the product contains acid-sensitive functional groups (other than the pyrrole core), skip this method.
Method C: Flash Column Chromatography
Principle: Separation based on polarity.[1]
TLC Data:
| Compound | Approx R
Protocol:
-
Eluent: Start with 100% Hexanes to elute non-polar byproducts.
-
Gradient: Slowly increase to 5% EtOAc/Hexanes.
-
Elution Order: The N-protected product (less polar due to lack of H-bond donor) will elute before the unreacted pyrrole.[1][2]
-
Detection: Use UV (254 nm).[1][2] The product has a distinct conjugated ester absorption.[1]
Part 3: Troubleshooting & FAQ
Q1: My product turned black during distillation. What happened?
-
Cause: Thermal decomposition or oxidation of residual pyrrole polymers.[1]
-
Fix: Ensure the crude mixture was filtered or passed through a short silica plug before distillation to remove metal salts or oligomers.[1] Use a lower vacuum pressure to reduce the required boiling temperature.
Q2: Can I use the Acid Wash method if I have an acetal protecting group elsewhere on the molecule?
-
Answer: No. 1M HCl will hydrolyze acetals.[1] Use Method C (Chromatography) or Method A (Distillation) instead.[1][2] Alternatively, use a buffered acidic wash (pH 4-5) which may be slow to polymerize pyrrole but safer for acetals, though this is less effective.[2]
Q3: The product is co-eluting with the impurity on the column.
-
Fix: Change the solvent system. Try Toluene:Ethyl Acetate or Dichloromethane:Hexanes .[1] The
- interactions of toluene with the pyrrole ring can sometimes alter selectivity.[1][2]
Q4: How do I confirm the N-acylation was successful?
Part 4: Technical Data Summary
| Property | 3-Methylpyrrole (Impurity) | Ethyl 3-methyl-1H-pyrrole-1-carboxylate (Product) |
| Boiling Point (atm) | 143°C | > 250°C (est) |
| Boiling Point (0.5 mmHg) | ~40°C | ~110–120°C |
| pKa (NH) | ~17.5 (Weak acid) | N/A (No NH) |
| Stability (Acid) | Polymerizes (High sensitivity) | Stable (Low sensitivity) |
| H-Bonding | Donor & Acceptor | Acceptor Only |
References
-
PubChem. (2025).[1][2][8] 3-Methylpyrrole Compound Summary. National Library of Medicine.[1] [Link][1][2][3]
-
Organic Syntheses. (1981).[1][2] N-tert-Butoxycarbonyl-2-trimethylsilylpyrrole. Org. Synth. 1981, 60, 100.[2][3] (Demonstrates stability/purification of N-Boc pyrroles). [Link][1][2][3]
-
Organic Chemistry Portal. (2023). Synthesis of N-alkoxycarbonyl Pyrroles. (Discusses stability and reactivity differences of N-protected pyrroles). [Link]
Sources
- 1. Ethyl 3-methyl-1H-pyrrole-2-carboxylate | C8H11NO2 | CID 5324582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. One-pot directed alkylation/deprotection strategy for the synthesis of substituted pyrrole[3,4-d]pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. wap.guidechem.com [wap.guidechem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 1H-Pyrrole, 3-methyl- | C5H7N | CID 12023 - PubChem [pubchem.ncbi.nlm.nih.gov]
troubleshooting low yields in N-acylation of 3-methylpyrrole
Topic: Troubleshooting Low Yields & Selectivity Issues Ticket Status: [OPEN] Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The "Twisted Amide" Challenge
Welcome to the technical support hub for pyrrole functionalization. If you are seeing low yields in the N-acylation of 3-methylpyrrole, you are likely fighting three simultaneous chemical battles: Regioselectivity (N- vs. C-attack), Polymerization (acid-sensitivity), and Hydrolytic Instability (the "twisted amide" effect).
3-methylpyrrole is significantly more electron-rich than unsubstituted pyrrole, making the carbon ring positions (C2 and C5) highly aggressive nucleophiles. Standard amide coupling protocols often fail here because they treat the pyrrole nitrogen like a standard secondary amine. It is not—it is part of an aromatic system. To acylate the nitrogen, you must break the aromaticity of the transition state or rely on hard-soft acid-base (HSAB) kinetics.
Troubleshooting Decision Tree
Before proceeding, identify your primary failure mode using the logic flow below.
Figure 1: Diagnostic logic for N-acylation failures. Identify the symptom to select the correct protocol.
Ticket Category 1: Regioselectivity (C- vs. N-Acylation)
User Complaint: "I used an acid chloride with pyridine, but I isolated the 2-acyl-3-methylpyrrole (C-acylation) instead of the N-acyl product."
Technical Diagnosis:
Pyrroles are "soft" nucleophiles at the Carbon positions and "hard" nucleophiles at the Nitrogen position only when deprotonated. Under neutral or weak base conditions (pyridine/TEA), the neutral pyrrole attacks via the highest occupied molecular orbital (HOMO), which is located on the carbon ring (C2/C5). To force N-acylation, you must deprotonate the nitrogen completely to form the pyrrolyl anion (
The 3-methyl group donates electron density into the ring, making C2 and C5 even more reactive toward electrophiles than in unsubstituted pyrrole, exacerbating the selectivity issue [1].
Corrective Protocol: The "Hard Anion" Method (NaH/DMF) This protocol maximizes ionic character to favor N-attack.
-
Solvent Choice: Use DMF or THF (anhydrous).[1] DMF is superior because it solvates the cation (
), leaving the pyrrolyl anion "naked" and highly reactive.[1] -
Deprotonation:
-
Suspend NaH (1.2 equiv) (60% dispersion in oil) in dry DMF under
. -
Add 3-methylpyrrole (1.0 equiv) dropwise at 0°C.
-
Critical Step: Stir for 30–45 mins at RT until
evolution ceases. The solution usually turns slightly brown/red.
-
-
Acylation:
-
Cool back to 0°C.
-
Add Acyl Chloride (1.1 equiv) dropwise.[1]
-
Stir 1–2 hours.
-
-
Quench: Pour onto ice/water containing
.
Why this works: The
Ticket Category 2: Decomposition & Low Yields
User Complaint: "TLC showed full conversion, but after column chromatography, I recovered only 20% yield. The product seems to decompose."
Technical Diagnosis:
N-acyl pyrroles are chemically distinct from standard amides. In a normal amide, the nitrogen lone pair donates into the carbonyl, creating resonance stability. In N-acyl pyrrole, the nitrogen lone pair is partially involved in the aromatic sextet of the pyrrole ring. This competition prevents effective resonance with the carbonyl, making the
Consequently, N-acyl pyrroles are highly susceptible to hydrolysis and nucleophilic attack [3]. Silica gel is slightly acidic and contains water, which is sufficient to hydrolyze the N-acyl bond of 3-methylpyrrole back to the starting material or induce decomposition.
Corrective Protocol: Stability-First Workup
| Parameter | Standard Protocol (AVOID) | Optimized Protocol (USE) |
| Quench | Dilute HCl or Water | Saturated |
| Extraction | Ethyl Acetate (wet) | DCM or Toluene (dried over |
| Purification | Silica Gel Chromatography | Neutral Alumina (Grade III) or Vacuum Distillation |
| Storage | Room Temp, Air | -20°C, Argon atmosphere |
Key Insight: If you must use silica, add 1% Triethylamine (TEA) to the eluent to neutralize acidity, but Neutral Alumina is far safer for this substrate.
Ticket Category 3: Polymerization ("Black Tar")
User Complaint: "The reaction turned black and viscous immediately upon adding the acid chloride."
Technical Diagnosis:
Pyrroles are notoriously acid-sensitive. The reaction of pyrrole with acyl chloride generates HCl as a byproduct.
Corrective Protocol: Phase Transfer Catalysis (PTC) Best for scale-up or safety-restricted labs (avoids NaH).
-
System: Biphasic mixture of Toluene and 50% NaOH (aq) .
-
Catalyst: TBAB (Tetrabutylammonium bromide) or Aliquat 336 (5–10 mol%).
-
Procedure:
-
Mechanism: The interface generates the pyrrolyl anion, which is extracted into the organic phase as an ion pair
. This protects the pyrrole from the bulk aqueous base while keeping the HCl neutralized immediately by the excess NaOH in the aqueous phase [5].
Mechanistic Visualization
The following diagram illustrates the competition between the Kinetic N-acylation (desired) and Thermodynamic C-acylation (undesired), and how conditions shift this path.
Figure 2: Reaction pathways. Note that the N-Acyl product can rearrange to the C-Acyl product if subjected to heat or Lewis acids (Anionic Fries Rearrangement).[3]
Frequently Asked Questions (FAQ)
Q: Can I use DMAP to speed up the reaction? A: Use with caution. While DMAP (4-Dimethylaminopyridine) is a standard acylation catalyst (Steglich conditions), it forms a highly reactive N-acylpyridinium intermediate. If the pyrrole nitrogen is not fully deprotonated, this intermediate may preferentially attack the Carbon positions of the pyrrole (Friedel-Crafts like mechanism), leading to C-acylation or mixtures. If you use DMAP, you must use a stoichiometric strong base (like TEA or DIPEA) and keep temperatures low.
Q: My N-acyl product turns solid and won't dissolve back in DCM. What happened? A: You likely triggered a polymerization or a rearrangement.[1] However, check the melting point. Some N-acyl pyrroles are crystalline solids. If it is insoluble in organic solvents but soluble in water, you may have formed the hydrolyzed salt. If insoluble in everything, it is likely a polymer.
Q: Is the 3-methyl group directing the acylation? A: Yes. In C-acylation, the 3-methyl group activates the C2 position (ortho) and C5 position. In N-acylation, the steric hindrance of the methyl group at C3 is minimal regarding the Nitrogen, but it does make the ring more electron-rich, increasing the risk of oxidation/polymerization. This makes the inert atmosphere (Argon/Nitrogen) non-negotiable.
References
- Jones, R. A.; Bean, G. P.The Chemistry of Pyrroles; Academic Press: London, 1977. (Foundational text on pyrrole reactivity and HSAB theory).
-
BenchChem Technical Support. "Troubleshooting N- vs. C-Acylation Selectivity." BenchChem Reagent Guides. 1
-
Bates, D. K.; Ekkati, A. R. "A Convenient Synthesis of N-Acylpyrroles from Primary Aromatic Amides."[6] Synthesis2003 , 13, 1959–1961.[6] 6
-
Organic Syntheses. "1-Methyl-3-acylpyrroles: Protocols and Stability." Org.[2][5][6][7] Synth.Coll. Vol. 6 , 1988. 7[8][9][10]
-
ACS Green Chemistry Institute. "Phase Transfer Catalysis Reference Guide." ACS GCI Pharmaceutical Roundtable. 8
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 9. Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety | MDPI [mdpi.com]
- 10. par.nsf.gov [par.nsf.gov]
Technical Support Center: Troubleshooting Hydrolysis of Ethyl 3-methyl-1H-pyrrole-1-carboxylate
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges during the deprotection of N-alkoxycarbonyl pyrroles. While the ethoxycarbonyl group provides excellent stability during upstream synthesis by withdrawing electron density from the nitrogen[1], its removal requires harsh conditions. These conditions often jeopardize the integrity of the resulting 3-methyl-1H-pyrrole, leading to severe side reactions such as oxidative degradation and acid-catalyzed polymerization.
This guide is designed to explain the mechanistic causality behind these failures and provides a self-validating, optimized protocol to maximize your synthetic yield.
Quantitative Data: Comparison of Deprotection Methodologies
To minimize side reactions, selecting the correct cleavage condition is critical. The table below summarizes the quantitative performance of various deprotection strategies for N-alkoxycarbonyl pyrroles.
| Hydrolysis Method | Reagents & Solvent | Temp (°C) | Time (h) | Conversion (%) | Primary Side Reaction |
| Standard Saponification | 2.0 M NaOH, EtOH/H₂O (1:1) | 85 | 4–6 | >95% | Oxidation (if exposed to air) |
| Alkoxide Cleavage | NaOMe (cat.), Anhydrous MeOH | 65 | 3–5 | ~85% | Transesterification (Methyl ester) |
| Microwave-Assisted | HFIP or TFE (Neutral) | 150 | 1–2 | 80–90% | Thermal degradation at prolonged times |
| Acidic Cleavage | TFA, CH₂Cl₂ | 25 | 24 | <5% | Massive acid-catalyzed polymerization |
Troubleshooting FAQs
Q: Why does my reaction mixture turn into a black, intractable tar during the workup phase?
A: This is the most common failure mode and is caused by oxidative degradation and polymerization. The target product, 3-methyl-1H-pyrrole, is a highly
Q: I am experiencing incomplete cleavage even after 12 hours of reflux. Why is the ethoxycarbonyl group so resistant compared to an N-Boc group? A: The N-Boc (tert-butoxycarbonyl) group can be cleaved under mild acidic or thermolytic conditions because it eliminates to form a stable tert-butyl cation, which subsequently degrades into isobutylene and CO₂[2]. In contrast, the ethyl group of the N-ethoxycarbonyl moiety cannot form a stable carbocation. Therefore, deprotection strictly relies on nucleophilic acyl substitution (saponification) by hydroxide ions[3]. Due to the resonance stabilization of the carbamate, the carbonyl carbon is poorly electrophilic, requiring high temperatures and strong bases to drive the tetrahedral intermediate forward. Actionable Fix: Increase the hydroxide concentration (use 5–10 equivalents of NaOH) and ensure a miscible solvent system (1:1 EtOH/H₂O) to keep both the lipophilic substrate and the hydrophilic base in solution. Alternatively, microwave-assisted cleavage in fluorinated solvents like HFIP can accelerate the process without requiring harsh bases[4].
Q: Can I isolate the intermediate 3-methyl-1H-pyrrole-1-carboxylic acid before it decarboxylates to prevent side reactions? A: No. Pyrrole-1-carboxylic acids are thermodynamically unstable. Once the ethoxide leaving group is expelled by the hydroxide attack, the resulting carbamic acid undergoes spontaneous and rapid decarboxylation (-CO₂) to yield the free pyrrole. Attempting to trap this intermediate by lowering the temperature usually only stalls the initial hydroxide attack, leading to unreacted starting material rather than the isolated acid.
Mechanistic Pathway
Mechanistic pathway of hydrolysis, decarboxylation, and competing side reactions.
Optimized Experimental Protocol: Anaerobic Basic Hydrolysis
To ensure a self-validating workflow that minimizes side reactions, follow this optimized step-by-step methodology based on established alkali metal hydroxide saponification standards[3].
Step 1: Solvent Degassing (Critical for Stability) Prepare a 2.0 M solution of NaOH in a 1:1 (v/v) mixture of absolute ethanol and deionized water. Sparge the solution with Argon gas for at least 20 minutes. Validation Check: The solution must remain perfectly colorless. Any yellowing indicates the presence of reactive oxygen species or impurities.
Step 2: Reaction Setup In a flame-dried Schlenk flask under a continuous Argon atmosphere, add Ethyl 3-methyl-1H-pyrrole-1-carboxylate (1.0 eq). Syringe in the degassed NaOH solution to provide 5.0 equivalents of base.
Step 3: Thermal Hydrolysis
Heat the mixture to a gentle reflux (85 °C) for 4–6 hours.
Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The starting material (
Step 4: Alkaline Extraction (Avoiding Polymerization) Cool the reaction to room temperature. Do not acidify the mixture. Add degassed methyl tert-butyl ether (MTBE) directly to the highly basic aqueous mixture. Extract the aqueous layer 3 times with MTBE. Validation Check: The aqueous layer must remain basic (pH > 10) throughout the extraction to ensure the electron-rich pyrrole does not undergo acid-catalyzed polymerization. The organic layer should be pale yellow; a dark brown color indicates oxygen ingress.
Step 5: Washing & Drying Wash the combined MTBE layers with a minimal amount of degassed brine to remove residual ethanol and trace base. Dry the organic phase over anhydrous Na₂SO₄.
Step 6: Concentration & Storage Filter off the drying agent. Concentrate the filtrate under reduced pressure at a low water-bath temperature (<30 °C) to prevent volatilization of the low-boiling 3-methyl-1H-pyrrole. Immediately flush the flask with Argon and store the neat oil at -20 °C, protected from light.
References
1.[2] Gerokonstantis, D.-T., et al. "Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH." Arkivoc, 2020. URL: [Link] 2.[4] Choy, J., et al. "Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols." Synthetic Communications, 2010. URL: [Link] 3.[1] Hann, J. L., et al. "Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy." The Journal of Organic Chemistry, 2023. URL: [Link] 4.[3] Muchowski, J. M., et al. "5-Aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acid derivatives and process for the production thereof." US Patent 4089969A, 1978. URL:
Sources
thermal decomposition limits of Ethyl 3-methyl-1H-pyrrole-1-carboxylate
Topic: Thermal Decomposition Limits of Ethyl 3-methyl-1H-pyrrole-1-carboxylate Audience: Researchers, Process Chemists, and Drug Development Scientists.
Technical Support Center: Stability & Handling Guide
Executive Summary
Ethyl 3-methyl-1H-pyrrole-1-carboxylate (CAS: 20032-32-0) acts as a "vinylogous carbamate." Unlike standard alkyl carbamates, the attachment of the ethoxycarbonyl group to the pyrrolic nitrogen creates a push-pull electronic system. While significantly more thermally robust than its tert-butyl (Boc) analogue, this compound exhibits a distinct thermal decomposition threshold driven by decarboxylation and N-acyl cleavage .
This guide defines the operational thermal limits, decomposition mechanisms, and troubleshooting protocols to ensure integrity during synthesis and isolation.
Module 1: Thermal Stability Profile
Q: What is the absolute thermal limit for this compound before degradation begins? A:
-
Safe Operational Limit: < 120°C (Indefinitely stable under inert atmosphere).
-
Threshold of Instability: 140°C – 160°C . At this range, slow thermal elimination of the carbamate moiety may occur, particularly if acidic impurities are present.
-
Rapid Decomposition: > 180°C . Expect rapid decarboxylation and subsequent polymerization of the deprotected pyrrole core.
Q: Can I distill this compound? A: Yes, but only under high vacuum . The estimated atmospheric boiling point exceeds its decomposition temperature (~200°C+). You must lower the boiling point to < 110°C using reduced pressure (e.g., < 2 mmHg) to avoid in situ decarboxylation.
Q: How does its stability compare to the N-Boc analogue? A: The ethyl carbamate (N-COOEt) is significantly more stable.
-
N-Boc: Labile at >100°C or in mild acid; undergoes rapid thermolysis to isobutylene and CO₂.
-
N-COOEt (Ethyl): Requires higher activation energy for elimination (lacks the stable tert-butyl cation pathway). Decomposition typically requires strong nucleophiles or temperatures >180°C to trigger Chugaev-type elimination.
Module 2: Decomposition Mechanisms & Troubleshooting
Q: I see gas evolution during heating. What is happening? A: You are witnessing decarboxylation .[1] If the temperature exceeds 150°C, or if strong acid/base is present, the N-C(O) bond cleaves. The ethoxycarbonyl group is lost as CO₂ and ethanol (hydrolysis) or ethylene (elimination), leaving behind the free 3-methyl-1H-pyrrole.
-
Risk: The resulting free pyrrole is electron-rich and highly prone to oxidative polymerization (turning the mixture black/tarry).
Q: The compound turned black during storage. Why? A: This indicates hydrolytic deprotection followed by oxidative polymerization .
-
Moisture Ingress: Water hydrolyzes the carbamate to the unstable carbamic acid, which loses CO₂ to yield the free pyrrole.
-
Polymerization: 3-methylpyrrole is unstable in air and light; it rapidly oxidizes to form polypyrrole tars.
-
Fix: Store under Argon/Nitrogen at 2–8°C.
Visualizing the Decomposition Pathway
Caption: Thermal and hydrolytic degradation pathway leading to decarboxylation and subsequent "tarring" of the reactive pyrrole core.
Module 3: Experimental Protocols
Protocol A: Safe Solvent Removal (Evaporation)
-
Issue: User observes product degradation during rotary evaporation.
-
Cause: Bath temperature > 50°C combined with trace acid from silica gel purification.
-
Procedure:
-
Set water bath to maximum 40°C .
-
Ensure vacuum is < 10 mbar .
-
Buffer: If the compound was purified on silica, add 1% Triethylamine to the eluent or wash the organic phase with NaHCO₃ prior to evaporation to neutralize acidic silanols that catalyze deprotection.
-
Protocol B: Assessing Thermal Stability (TGA Screening)
-
Objective: Determine the exact onset of decomposition for a specific batch.
-
Method:
-
Instrument: Thermogravimetric Analyzer (TGA).[2]
-
Ramp: 10°C/min under Nitrogen flow (50 mL/min).
-
Data Analysis: Look for the T_onset (mass loss onset).
-
Mass loss < 100°C: Residual solvent/moisture.
-
Mass loss > 160°C: Decarboxylation (Target decomposition).
-
-
Module 4: Analytical Troubleshooting (FAQ)
| Symptom | Probable Cause | Verification Method | Corrective Action |
| New peak at ~10 ppm (broad) in 1H NMR | N-H signal from free pyrrole (Deprotection). | Check for loss of ethyl quartet (~4.4 ppm) and triplet (~1.4 ppm). | Reprotect with Ethyl chloroformate/NaH or discard if polymerized. |
| Sample turns acidic (pH < 5) | Hydrolysis of ester releasing Carbamic acid/CO₂. | Dissolve in water/MeOH, check pH paper. | Wash with sat.[3][4][5] NaHCO₃ immediately to stop autocatalysis. |
| Black insoluble solid | Polypyrrole formation. | Solubility check (insoluble in DCM/MeOH). | Irreversible. Filter off solids; attempt to recover remaining material.[6] |
Troubleshooting Logic Flow
Caption: Decision matrix for diagnosing stability issues based on NMR and physical appearance.
References
-
PubChem. (2025). Ethyl 3-methyl-1H-pyrrole-2-carboxylate (Isomer Analog Data). National Library of Medicine. Link
-
Organic Chemistry Portal. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates. (General stability of N-alkoxycarbonyl pyrroles vs N-Boc). Link
-
BenchChem. (2025).[3] Application Notes and Protocols for N-Alkoxycarbonyl Pyrrole Synthesis. (Reflux conditions and thermal handling).[3][4][5][7][8] Link
-
Hu, J., et al. (2023). Enzymatic synthesis of novel pyrrole esters and their thermal stability. BMC Chemistry. (Thermal analysis of pyrrole carboxylates). Link
-
ChemicalBook. (2024). Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate Synthesis & Properties. (Comparative melting/decomposition data for pyrrole esters). Link
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- 1. chem.libretexts.org [chem.libretexts.org]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Dataset for the Synthesis of N-alkoxycarbonyl pyrroles from O-substituted carbamates – A synthetically enabling pyrrole protection strategy - University of Bath Research Data Archive [researchdata.bath.ac.uk]
- 5. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy [organic-chemistry.org]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties [mdpi.com]
- 8. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
separation of Ethyl 3-methyl-1H-pyrrole-1-carboxylate from regioisomers
Initiating the Analysis
I'm currently dissecting the request. The core focus is separating Ethyl 3-methyl-1H-pyrrole-1-carboxylate from its regioisomers. The deliverable will be a technical support piece, a Q&A style guide, dealing with experimental hurdles. I'm focusing on the type of content and the specific compound.
Defining the Parameters
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Investigating Separation Methods
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Analyzing Regioisomer Separation
I'm currently focused on the challenge of separating Ethyl 3-methyl-1H-pyrrole-1-carboxylate from its regioisomers. The research indicates that similar compounds, like 2-methylpyrrole and 3-methylpyrrole, can be very difficult to separate, so the technical support resource will need to consider specific solutions for the target compound, likely including detailed discussions of potential separation methods.
Analyzing Pyrrole Separation
I'm currently focused on the separation challenges of 2-methylpyrrole and 3-methylpyrrole. Their very similar physical properties, especially boiling point and polarity, make standard chromatography a frustratingly slow, or sometimes, inadequate technique. The difficulty of efficient separation is becoming clear.
Refining Separation Strategies
I've been exploring careful optimization techniques. Silver nitrate-impregnated silica gel, non-polar solvent systems, and preparative HPLC with PFP stationary phases are all under consideration. Now, I'm organizing these approaches into a troubleshooting guide for application scientists, specifically as a Q&A format. The focus is on separating Ethyl 3-methyl-1H-pyrrole-1-carboxylate from its 2-methyl regioisomer. I've drafted an introduction and diagnostic workflow, and I'm tackling common questions.
Evaluating Separation Protocols
I'm now deep-diving into the practical aspects. I've formulated answers to key questions about isomeric purity determination using GC-MS or UHPLC with specific stationary phases. For preparative separation, I'm leaning toward silver-ion chromatography and preparative HPLC with PFP columns. Also, I've started thinking about chemical derivatization strategies, specifically selective synthesis. I'm finalizing the table of comparative physical and chromatographic properties of the isomers.
Developing Experimental Protocols
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Constructing DOT Diagram
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I'm developing the DOT script to show the isomer separation workflow, to visually represent key steps from the crude mixture to eventual purified compounds.
Visualizing Isomer Separation
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Refining Purification Techniques
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Evaluating GC-MS Performance
I'm now digging into literature for efficient isomer purity analysis. The choice of stationary phase is crucial for GC-MS of methylpyrroles, with modern equivalents like DB-WAX proving more effective than older options. I'm documenting AgNO3-impregnated silica gel and PFP preparative HPLC protocols. I'll structure a table of comparative properties.
Comparing Isomer Data
I'm now collating critical physical properties. I've compiled molecular weights, boiling points, and retention data, highlighting differences, especially for PFP HPLC and Ag-silica interactions, in a comparative table. Also, I've defined recommended prep-HPLC conditions, outlining column type, mobile phase, gradient, and detection parameters. These are all useful metrics.
Optimizing Purification Workflow
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Refining DOT Diagram
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Drafting Guide Introduction
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Finalizing Troubleshooting Guide
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Compiling Guide References
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Gathering Relevant Sources
I've successfully gathered two initial sources: "A Comparative Guide to the Isomeric Purity Analysis of Dimethylpyrrole Samples by GC-MS" from BenchChem and "Pyrrole Chemistry. Part XIII. New Syntheses of 3-Alkyl". I'm now reviewing these to begin a synthesis.
Refining Research Scope
I'm now shifting gears, focusing less on specific pyrrole synthesis for now. Instead, I'm concentrating on the separation aspect as the primary goal. I've reviewed the project requirements, and I'm strategizing how to address each component, especially the technical support center format and the E-E-A-T persona. I'm prioritizing the creation of self-validating protocols with in-text citations and a comprehensive reference list.
Defining Separation Strategy
I've outlined a separation strategy for the isomeric mixture. The initial step involves analytical GC-MS or UHPLC-PFP to determine the isomeric ratio. I am now considering the scale of separation: gram-scale using AgNO3-impregnated silica for higher yields, or milli-scale with preparative HPLC (PFP) for smaller quantities. The target is pure ethyl 3-methyl-1H-pyrrole-1-carboxylate.
Outlining the Separation Steps
I'm now detailing the separation process, guided by a decision tree and outlined in several protocols [1]. I'm focusing on "Peak Elution" and "Fraction Collection" after initial analytical data is acquired. I've considered methods for high-purity isolation of the target compound. Preparative HPLC, using a PFP stationary phase, is a key consideration based on preliminary results [2].
Mapping Citation Sources
I've mapped the necessary citations for this guide. I'll use BenchChem as for the GC-MS analysis of methylpyrroles with polar stationary phases, and Canadian Science Publishing as for the synthesis and isolation of 3-alkylpyrroles. The difficulty of the separations is addressed historically. I'm crafting the document in a professional and instructional tone.
Developing Separation Protocols
I'm now focusing on developing field-proven protocols to achieve baseline resolution, incorporating them into the diagnostic workflow. I'm prioritizing methods to ensure high purity of the target compound. I'll make sure each step has a well-defined outcome.
Constructing Workflow Diagrams
I'm now expanding the workflow diagrams to encompass "High Yield" and "High Purity" paths, both converging at "Fraction Collection". I'm meticulously mapping the decision points, particularly relating to potential yield and purity trade-offs. The information will be readily accessible and understandable. I'm focusing on crafting a comprehensive, diagnostic workflow.
Determining the Optimal Method
I'm now determining the recommended analytical method for assessing isomeric purity before preparative separation. I've concluded that for volatile pyrrole derivatives, GC-MS using a polar stationary phase is highly recommended. Alternatively, UHPLC with a PFP column is a great choice as it exploits the subtle electron density differences between the 2- and 3-methyl positions.
\n\n
Evaluating Preparative Separation
I'm now assessing how to separate these isomers at a gram scale without using expensive Prep-HPLC. I'm focusing on Argentation Chromatography for this larger scale.
Analyzing Separation Efficiency
I'm now investigating the effectiveness of Argentation Chromatography. I've found that silver ions form reversible pi-complexes with pyrrole's double bonds, and the steric hindrance of the 2-methyl group is key to separation. This results in distinct binding affinities, allowing separation that standard silica can't accomplish.
Defining Preparative Chromatography
I'm now determining experimental conditions for milli-scale preparative HPLC, outlined in Table 2, and gram-scale argentation chromatography detailed in Protocol 1. I'm focusing on the technical requirements for each method, including the gradient profile for the PFP column and the silver nitrate impregnation for the silica gel.
Refining Protocol Details
I'm now detailing the Argentation Chromatography protocol. I will mix silver nitrate with silica gel, then pack a column using the dry-loading method and elute with a hexane/ethyl acetate gradient. The important validation steps will ensure proper silica activation and proper elution. TLC will confirm the separation.
Implementing Separation Procedure
I am now implementing the PFP column separation, starting with system equilibration and analytical validation as described. I'm focusing on achieving a resolution greater than 1.5 before the preparative injection step. I am paying close attention to the column equilibration and the UV baseline, to ensure baseline separation. Finally, I will lyophilize the collected fractions as a crucial step.
Validation & Comparative
FTIR Absorption Bands for Ethyl 3-methyl-1H-pyrrole-1-carboxylate: A Comparative Performance Guide
Executive Summary
In advanced organic synthesis and drug development, pyrrole derivatives serve as critical structural motifs. Ethyl 3-methyl-1H-pyrrole-1-carboxylate is a highly versatile N-protected building block. Accurately characterizing this compound via Fourier Transform Infrared (FTIR) spectroscopy is essential for verifying successful N-protection and distinguishing it from its regioisomers.
This guide objectively compares the FTIR spectral performance of Ethyl 3-methyl-1H-pyrrole-1-carboxylate against two common alternatives: N-Boc-3-methylpyrrole (an alternative N-protecting group) and Ethyl 3-methyl-1H-pyrrole-2-carboxylate (a C-substituted regioisomer). By understanding the mechanistic origins of these vibrational frequencies, researchers can confidently validate their synthetic workflows.
Mechanistic Insights: Causality in FTIR Spectral Shifts
As an Application Scientist, it is crucial to look beyond empirical peak matching and understand why these functional groups absorb where they do. The FTIR spectrum of a pyrrole is fundamentally dictated by the delocalization of the nitrogen's lone pair.
-
The N-Carboxylate Effect (Pyrrole-1-carboxylate): In a standard aliphatic amide or carbamate, the nitrogen lone pair delocalizes into the carbonyl (C=O) group, giving the bond single-bond character and lowering its stretching frequency. However, in an N-ethoxycarbonyl pyrrole, the nitrogen lone pair is strictly required to maintain the 6π aromatic sextet of the pyrrole ring. Because the lone pair is "occupied" with maintaining aromaticity, it cannot effectively delocalize into the ester carbonyl. Consequently, the C=O bond retains a high degree of double-bond character, shifting the absorption to a significantly higher frequency (~1715–1740 cm⁻¹)[1].
-
The C-Carboxylate Effect (Pyrrole-2-carboxylate): When the ester group is moved to the C2 position, it directly conjugates with the π-system of the aromatic ring. This extended conjugation weakens the C=O bond, lowering its stretching frequency to ~1690–1700 cm⁻¹[2]. Furthermore, C-substituted pyrroles possess a free N-H group, yielding a strong, diagnostic N-H stretching band between 3300–3500 cm⁻¹, which is completely absent in N-protected derivatives[2].
Comparative FTIR Performance Data
The following table summarizes the quantitative FTIR absorption bands, allowing for rapid differentiation between the target compound and its structural alternatives.
| Vibrational Mode | Ethyl 3-methyl-1H-pyrrole-1-carboxylate | N-Boc-3-methylpyrrole (Alternative Protecting Group) | Ethyl 3-methyl-1H-pyrrole-2-carboxylate (Regioisomer) |
| N-H Stretch | Absent (Confirms N-protection) | Absent | ~3300 - 3350 cm⁻¹ (Sharp/Strong) |
| C=O Stretch | ~1735 - 1745 cm⁻¹ (High frequency due to lack of N-resonance) | ~1705 - 1715 cm⁻¹ (Slightly lower due to bulky tert-butyl group)[3] | ~1690 - 1700 cm⁻¹ (Lowered by ring conjugation)[2] |
| C=C / C-N (Ring) | ~1540 - 1580 cm⁻¹ | ~1530 - 1570 cm⁻¹ | ~1550 - 1590 cm⁻¹ |
| C-O Stretch | ~1260 - 1300 cm⁻¹ | ~1310 - 1340 cm⁻¹ | ~1240 - 1280 cm⁻¹ |
| Aliphatic C-H | ~2850 - 2980 cm⁻¹ (Ethyl & Methyl) | ~2930 - 2980 cm⁻¹ (tert-Butyl & Methyl) | ~2850 - 2980 cm⁻¹ (Ethyl & Methyl) |
Experimental Protocols: Self-Validating ATR-FTIR Workflow
To ensure scientific integrity and reproducibility, the FTIR acquisition must be treated as a self-validating system. The following step-by-step methodology guarantees that the absence of an N-H peak is a true chemical feature, not an artifact of poor sample preparation.
Step 1: Instrument Calibration (System Validation)
-
Run a standard polystyrene calibration film.
-
Causality: Verify that the instrument correctly resolves the standard 1601 cm⁻¹ and 3028 cm⁻¹ polystyrene peaks. This ensures that any subtle shifts in the target's C=O band (~1740 cm⁻¹) are chemically real and not due to laser misalignment.
Step 2: Background Subtraction (Environmental Control)
-
Clean the Attenuated Total Reflectance (ATR) diamond crystal with HPLC-grade isopropanol and allow it to dry completely.
-
Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution).
-
Causality: This mathematically removes ambient atmospheric CO₂ (~2350 cm⁻¹) and water vapor (~3500 cm⁻¹), preventing environmental moisture from being falsely identified as an N-H stretch.
Step 3: Sample Preparation & Acquisition
-
Apply 1–2 drops of neat Ethyl 3-methyl-1H-pyrrole-1-carboxylate (typically an oil at room temperature) directly onto the ATR crystal, ensuring full coverage of the sensor area.
-
Acquire the sample spectrum using the same parameters (32 scans, 4 cm⁻¹ resolution).
Step 4: Data Processing & Verification
-
Apply an automatic baseline correction.
-
Validation Check: Confirm the presence of the ~1740 cm⁻¹ C=O band[4] and the strict absence of any broad absorption above 3200 cm⁻¹. If a broad peak appears at ~3400 cm⁻¹, the sample has likely hydrolyzed, or the ATR crystal was contaminated with moisture.
Workflow Visualization
Fig 1: Self-validating ATR-FTIR workflow for N-ethoxycarbonyl pyrrole derivatives.
References
-
Synthesis of aryl pyrrolizidines from endocyclic enecarbamates. ARKAT USA.[3] Available at:[Link]
-
Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate. MDPI / ResearchGate.[1] Available at:[Link]
-
Reactions of pyrrole with isothiocyanates. Preparation and reactions of N-ethoxycarbonylpyrrole-2-thiocarboxamide. ACS Publications.[4] Available at:[Link]
Sources
Structural Elucidation of Ethyl 3-methyl-1H-pyrrole-1-carboxylate: A Comparative Guide to 13C NMR Predictive Tools vs. Experimental Benchmarks
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
The pyrrole core is a ubiquitous structural motif in drug discovery, serving as the foundational scaffold for blockbuster drugs (e.g., Atorvastatin), porphyrins, and antimalarial tambjamines. However, the structural elucidation of highly substituted pyrroles—such as Ethyl 3-methyl-1H-pyrrole-1-carboxylate —presents a unique analytical challenge. The delicate interplay between electron-withdrawing and electron-donating substituents creates complex resonance environments that often confound automated NMR prediction algorithms.
This guide provides an objective, data-driven comparison of two industry-standard NMR prediction products (ChemDraw Professional and Mestrelab MNova ) against a rigorously established experimental benchmark. By dissecting the causality behind the chemical shifts and detailing a self-validating experimental protocol, this guide empowers researchers to confidently assign 13C NMR spectra for complex heterocyclic intermediates.
Mechanistic Grounding: The 13C NMR Landscape of Substituted Pyrroles
To evaluate the performance of predictive software, one must first understand the physical causality driving the chemical shifts (
-
The N-Carboxylate Effect (-I, -M): The ethyl ester group attached to the pyrrole nitrogen is strongly electron-withdrawing. This pulls electron density away from the
-system, significantly deshielding the -carbons (C2 and C5), pushing their resonance downfield toward 117–120 ppm. -
The 3-Methyl Effect (+I, Hyperconjugation): The methyl group at the C3 position donates electron density into the ring. This localized electron enrichment shields the adjacent C2 and C4 positions (shifting them upfield), while the ipso carbon (C3) experiences a characteristic downfield shift due to the direct attachment of the alkyl group[1].
Understanding these competing vectors is critical, as predictive software often struggles to accurately weight non-linear resonance effects across heteroaromatic systems[2].
Logical relationship of substituent electronic effects on the pyrrole core's 13C NMR chemical shifts.
Experimental Protocol: High-Fidelity 13C NMR Acquisition
To generate a trustworthy experimental benchmark, the following self-validating protocol must be employed. This methodology ensures that quaternary carbons (which lack NOE enhancement) are accurately captured and calibrated.
Step-by-Step Methodology
-
Sample Preparation: Dissolve 30 mg of the purified Ethyl 3-methyl-1H-pyrrole-1-carboxylate in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality: The high sample concentration is mandatory to overcome the low natural abundance (1.1%) and low gyromagnetic ratio of the 13C nucleus.
-
-
Instrument Setup: Load the sample into a 400 MHz NMR spectrometer (100 MHz operating frequency for 13C) utilizing a 5 mm multinuclear probe. Ensure the probe is properly tuned and matched to the 13C frequency.
-
Acquisition Parameters:
-
Pulse Sequence: Execute a standard proton-decoupled sequence (e.g., zgpg30 on Bruker systems) with WALTZ-16 decoupling. Causality: This collapses complex C-H multiplets into sharp singlets, drastically improving the Signal-to-Noise (S/N) ratio.
-
Relaxation Delay (D1): Set D1 to
2.0 seconds. Causality: Quaternary carbons (C3 and the ester carbonyl) lack attached protons, resulting in prolonged spin-lattice relaxation times ( ). A sufficient delay ensures these critical peaks are fully relaxed between pulses and are not lost in the baseline noise. -
Transients: Acquire a minimum of 512 scans.
-
-
Processing & Internal Validation: Apply an exponential window function with a Line Broadening (LB) of 1.0 Hz prior to Fourier Transformation.
-
Self-Validation Step: Calibrate the chemical shift axis by setting the central peak of the CDCl3 solvent triplet to exactly 77.16 ppm . Verify that the internal TMS standard aligns perfectly at 0.00 ppm .
-
Experimental workflow for 13C NMR acquisition and comparative software validation.
Product Comparison: Predictive Algorithms vs. Experimental Reality
We objectively compared two leading software solutions against an experimental benchmark derived from highly validated Organic Syntheses data for analogous N-carboxylate-3-methylpyrroles[1], adapted for the ethyl ester variant.
-
Product A: ChemDraw Professional (ChemNMR) relies heavily on empirical additivity rules and base structural fragments.
-
Product B: Mestrelab MNova (NMRPredict) utilizes a hybrid approach, heavily weighting Hierarchical Organization of Spherical Environments (HOSE) codes matched against extensive empirical databases.
Quantitative Data Comparison
| Carbon Position | Experimental Benchmark ( | ChemDraw Predict ( | MNova Predict ( | |
| C=O (Ester) | 149.5 | 151.2 | 149.8 | +0.3 |
| C3 (ipso to CH3) | 122.1 | 120.5 | 121.8 | -0.3 |
| C2 ( | 120.1 | 118.9 | 119.5 | -0.6 |
| C5 ( | 117.3 | 119.2 | 117.8 | +0.5 |
| C4 ( | 114.1 | 112.5 | 113.6 | -0.5 |
| O-CH2 (Ethyl) | 63.0 | 62.1 | 62.8 | -0.2 |
| CH3 (Ethyl) | 14.5 | 14.2 | 14.4 | -0.1 |
| 3-CH3 | 12.0 | 11.5 | 12.1 | +0.1 |
Performance Analysis & Verdict
ChemDraw Professional exhibits noticeable drift when predicting the core pyrrole carbons. Because its algorithm relies on linear additivity rules, it struggles to accurately calculate the complex push-pull resonance occurring between the C3-methyl group and the N-ester. For instance, it underestimates the deshielding of the ipso C3 carbon by 1.6 ppm and overestimates the shielding at C4.
Mestrelab MNova , conversely, demonstrates superior performance for this specific class of heterocycles. By leveraging HOSE codes—which look at the exact topological sphere of the atom within known databases—MNova achieves a remarkably tight correlation with the experimental benchmark (
References
-
Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. Organic Syntheses. 1
-
Synthesis of the Ring C Pyrrole of Native Chlorophylls and Bacteriochlorophylls. NSF Public Access Repository. 2
Sources
Analytical Profiling and Impurity Identification in Commercial Ethyl 3-methyl-1H-pyrrole-1-carboxylate: A Comparative Guide
Introduction
Ethyl 3-methyl-1H-pyrrole-1-carboxylate is a critical heterocyclic building block widely utilized in the synthesis of porphyrins, kinase inhibitors, and advanced materials. However, the commercial procurement of this compound often presents a hidden challenge for drug development professionals: significant batch-to-batch variability in impurity profiles. Because the pyrrole ring is highly electron-rich and its synthetic intermediates are highly reactive, commercial batches frequently contain regioisomers, unreacted starting materials, and oligomeric degradation products.
This guide provides an objective comparison of commercial grades and alternative protecting group strategies, grounded in the mechanistic causality of pyrrole acylation. Furthermore, it establishes robust, self-validating analytical protocols to identify and quantify these impurities.
Mechanistic Causality of Impurity Formation
To effectively profile impurities, one must first understand the chemical pathways that generate them. The industrial synthesis of ethyl 3-methyl-1H-pyrrole-1-carboxylate typically involves the deprotonation of 3-methylpyrrole followed by a reaction with ethyl chloroformate.
The primary source of impurities stems from the ambident reactivity of the pyrrolide anion [1].
-
N-Acylation (Desired): The nitrogen atom is a "hard" nucleophile. Utilizing a highly polar solvent and a strong base with an ionic counter-ion (e.g., K⁺) kinetically favors attack at the nitrogen, yielding the desired N-acylated product[1].
-
C-Acylation (Regioisomeric Impurities): The C2 and C5 positions of the pyrrole ring are intrinsically nucleophilic. If manufacturing conditions inadvertently introduce Lewis acidic species, or if temperature control fails, the reaction shifts toward Friedel-Crafts-type C-acylation[1]. This results in the formation of stable, difficult-to-separate regioisomers such as ethyl 3-methyl-1H-pyrrole-2-carboxylate.
-
Oxidation and Polymerization: Unprotected electron-rich pyrroles, such as the 3-methylpyrrole starting material, are notoriously unstable and readily decompose upon exposure to air or light[2]. If the starting material is not fully consumed during synthesis, it rapidly oxidizes into dark, oligomeric impurities that severely impact downstream cross-coupling yields.
Comparative Analysis of Commercial Alternatives
Depending on the sensitivity of your downstream application, selecting the correct grade—or an entirely different protecting group strategy—is critical. Table 1 compares standard commercial offerings against a highly stable alternative, N-Boc-3-methylpyrrole, which utilizes a bulkier protecting group to sterically hinder side reactions[3].
Table 1: Comparative Performance and Impurity Profile of Commercial Alternatives
| Product Grade / Alternative | Typical Purity | Major Impurities Identified | Downstream Utility & Stability | Relative Cost |
| High-Purity Ethyl 3-methyl-1H-pyrrole-1-carboxylate | >98.0% | Trace 3-methylpyrrole, <0.5% C-acylated isomers | Direct use in sensitive catalytic cross-coupling. | Moderate |
| Standard Commercial Grade | 90.0–95.0% | 2–5% C-acylated regioisomers, oxidized oligomers | Requires pre-purification (distillation/chromatography). | Low |
| N-Boc-3-methylpyrrole | >98.5% | Trace tert-butanol, di-tert-butyl dicarbonate | Excellent; bulky tert-butyl group prevents C2 side reactions[3]. | High |
Analytical Workflow
To capture the full spectrum of potential impurities—from volatile unreacted starting materials to non-volatile oligomers—a multi-modal analytical approach is required.
Analytical workflow for comprehensive impurity profiling of pyrrole carboxylates.
Experimental Methodologies
Protocol 1: UHPLC-UV-MS for Oligomeric and Oxidation Impurities
This method is designed to separate the desired N-acylated product from highly polar oxidation products and structurally similar C-acylated regioisomers.
-
Rationale: We utilize a low-pH mobile phase (0.1% Formic Acid). The acidic environment suppresses the ionization of the neutral ethyl carbamate product while selectively enhancing the protonation (and thus MS detection sensitivity) of any unreacted, basic 3-methylpyrrole traces.
-
Step 1: Sample Preparation. Dissolve 10 mg of the commercial batch in 1.0 mL of LC-MS grade Acetonitrile. Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter to remove insoluble polymeric aggregates.
-
Step 2: Chromatographic Separation. Inject 1 µL onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Crucial detail: Ensure the stationary phase is fully end-capped to prevent secondary interactions and peak tailing of basic impurities.
-
Step 3: Gradient Elution.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Run a linear gradient from 10% B to 90% B over 10 minutes at a flow rate of 0.4 mL/min.
-
-
Step 4: Detection & Self-Validation. Monitor UV absorbance at 254 nm (optimal for pyrrole
transitions) and ESI-MS in positive ion mode. System Suitability Criterion: The analytical run is only valid if the chromatographic resolution ( ) between the main peak and the closest eluting C2-acylated regioisomer is .
Protocol 2: Quantitative H-NMR (qNMR) for Regioisomer Determination
Because C-acylated and N-acylated pyrroles have identical masses, MS alone cannot quantify the regioisomeric ratio accurately due to differing ionization efficiencies. qNMR serves as an absolute, self-validating quantification method.
-
Rationale: The chemical shifts of the pyrrole ring protons are highly diagnostic. The C2-acylated impurity will lack the characteristic
-proton signal adjacent to the carbamate nitrogen, allowing for distinct baseline integration. -
Step 1: Sample Preparation. Accurately weigh ~20.0 mg of the commercial pyrrole batch and exactly ~5.0 mg of the internal standard, 1,3,5-Trimethoxybenzene (TMB), into a glass vial. Dissolve completely in 0.6 mL of
and transfer to a 5 mm NMR tube. -
Step 2: Acquisition Parameters (Critical). Set the relaxation delay (
) to a minimum of 30 seconds. Causality: A long ensures the complete longitudinal relaxation ( ) of all protons. Failing to allow full relaxation will result in artificially skewed integration ratios between the pyrrole ring protons and the TMB aromatic protons. -
Step 3: Data Analysis. Integrate the TMB internal standard singlet at
6.1 ppm (representing 3 protons). Compare this integral against the diagnostic pyrrole -proton of the N-acylated product (typically ~7.1 ppm) and the uniquely shifted protons of the C-acylated impurities to calculate the absolute molar ratio.
References
-
Synthesis of the Ring C Pyrrole of Native Chlorophylls and Bacteriochlorophylls. NSF Public Access Repository. URL:[Link]
-
Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. Organic Syntheses. URL:[Link]
Sources
Safety Operating Guide
Ethyl 3-methyl-1H-pyrrole-1-carboxylate proper disposal procedures
This comprehensive technical guide outlines the rigorous operational and logistical parameters for the safe handling and disposal of Ethyl 3-methyl-1H-pyrrole-1-carboxylate . Designed for drug development professionals and laboratory scientists, this protocol ensures compliance with environmental regulations while mitigating the specific physicochemical risks associated with substituted pyrroles.
I. Physicochemical Hazard Profile & Causality
To design a self-validating disposal system, one must first understand the mechanistic behavior of the waste material. Ethyl 3-methyl-1H-pyrrole-1-carboxylate is a substituted pyrrole derivative. While the ester group provides some electron-withdrawing stability compared to an unsubstituted pyrrole, the fundamental reactivity of the pyrrole ring dictates the primary disposal hazards[1].
The Causality of Pyrrole Incompatibility: Pyrroles are very weak bases (pKaH ~ -4) because the nitrogen's lone pair is delocalized within the aromatic ring[1]. If introduced to an acidic waste stream, protonation occurs predominantly at the carbon atoms rather than the nitrogen. This protonation destroys the aromaticity of the ring, generating a highly reactive intermediate that rapidly undergoes electrophilic substitution with unprotonated pyrrole molecules[1].
-
The Result: A runaway, highly exothermic polymerization reaction that can cause waste containers to pressurize, rupture, or ignite. Therefore, isolating this compound from acidic waste streams is the most critical logistical mandate.
Table 1: Quantitative Hazard & Logistical Summary
| Parameter | Operational Data / Classification | Disposal Implication |
| Chemical Class | Substituted Heterocycle (Pyrrole) | Must not be mixed with acids or strong oxidizers[1]. |
| EPA Waste Code (US) | D001 (If flashpoint dictates ignitability) | Treat as flammable organic waste; requires specific EHS tracking[1]. |
| Aqueous Solubility | Low / Immiscible | Will form a separate phase in aqueous waste; do not pour down drains[2]. |
| Incompatible Materials | Acids, Acid Chlorides, Oxidizers | Requires strict segregation in secondary containment[1]. |
| Container Compatibility | Glass, HDPE | Avoid aluminum containers, which may degrade or cause darkening[3]. |
II. Step-by-Step Disposal Methodology
This protocol provides a self-validating workflow. Each step contains a verification check to ensure the integrity of the disposal process.
Phase 1: Waste Segregation and Pre-Treatment
-
Verify Waste Stream pH: Before adding Ethyl 3-methyl-1H-pyrrole-1-carboxylate to any bulk organic waste carboy, verify that the existing waste is strictly non-acidic (pH ≥ 7). Validation: Use universal indicator paper on a 1 mL aliquot of the bulk waste.
-
Isolate from Halogens (Optional but Recommended): Determine if the pyrrole is dissolved in a halogenated solvent (e.g., Dichloromethane) or non-halogenated solvent (e.g., Ethyl Acetate). Segregate accordingly into "Halogenated Organic Waste" or "Non-Halogenated Organic Waste" to reduce incineration costs.
-
Quench Reactive Intermediates: If the pyrrole was used in a reaction involving Lewis acids or strong electrophiles, quench the reaction mixture completely (e.g., with saturated aqueous sodium bicarbonate) and separate the organic layer before designating it as waste.
Phase 2: Containment and Storage
-
Select the Receptacle: Use a high-density polyethylene (HDPE) or amber glass waste container. Ensure the container has a secure, screw-top vented cap to prevent pressure buildup from incidental outgassing[1].
-
Secondary Containment: Place the primary waste container inside a secondary containment bin made of chemically resistant plastic. Validation: The secondary bin must be capable of holding 110% of the primary container's volume.
-
Environmental Controls: Store the waste in a designated, well-ventilated flammable storage cabinet, away from direct sunlight and heat sources, as pyrrole derivatives can darken and slowly polymerize upon prolonged UV/heat exposure[3].
Phase 3: Labeling and EHS Transfer
-
Apply GHS / EPA Labeling: Affix a hazardous waste tag immediately upon the first drop of waste entering the container. Mark the tag with the full chemical name ("Ethyl 3-methyl-1H-pyrrole-1-carboxylate")—do not use abbreviations or structural formulas.
-
Check Hazard Boxes: Mark "Flammable" and "Toxic/Irritant"[1][4].
-
Initiate Transfer: Once the container is 80% full, cap it tightly, wipe the exterior with a compatible solvent (e.g., ethanol) to ensure no surface contamination, and submit a pickup request to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor[4].
III. Waste Stream Decision Pathway
The following diagram illustrates the logical flow for segregating and disposing of pyrrole-containing waste to prevent catastrophic polymerization.
Decision matrix for the safe segregation and disposal of pyrrole-derivative laboratory waste.
IV. Spill Response Integration
In the event of an accidental release during the disposal process, do not flush with water[2]. Isolate the area and eliminate ignition sources[3]. Personnel must don appropriate PPE (chemical-resistant gloves, safety goggles, and a respirator if ventilation is compromised)[1][2]. Absorb the spill using an inert, non-combustible absorbent material (e.g., vermiculite or sand)—never use combustible materials like sawdust[3]. Sweep the saturated absorbent into a dedicated solid hazardous waste container using non-sparking tools[3][4].
References
- Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet: Pyrrole sc-250820.
- DC Fine Chemicals. (n.d.). Safety Data Sheet: Pyrrole.
- TCI Chemicals. (2025). SAFETY DATA SHEET: UX9275000 (Pyrrole).
- ThermoFisher Scientific. (2025). Pyrrole - SAFETY DATA SHEET.
Sources
Personal Protective Equipment for Handling Ethyl 3-methyl-1H-pyrrole-1-carboxylate
[1][2][3][4][5][6]
Core Directive & Hazard Characterization
Status: Specialized Intermediate Structural Analog Reference: Ethyl 1H-pyrrole-1-carboxylate (CAS 4277-64-9)[1][2][3][4]
As a Senior Application Scientist, I must clarify a critical logistical detail immediately: Specific Safety Data Sheets (SDS) for Ethyl 3-methyl-1H-pyrrole-1-carboxylate are rare in public databases. Most commercial vendors provide data for the 2-carboxylate isomer.[1][2][3][4]
Therefore, this safety protocol is engineered based on Structure-Activity Relationship (SAR) analysis, utilizing the validated hazard profile of its closest structural analog, Ethyl 1H-pyrrole-1-carboxylate , and the general reactivity of N-acylated pyrroles.[1][3][4]
Hazard Assessment (The "Why" Behind the Protocol)
The N-ethoxycarbonyl group on the pyrrole ring significantly alters the chemical's behavior compared to simple pyrroles.[1][2][3][4]
Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a "Fail-Safe" barrier. Do not deviate from these standards without a documented risk assessment.
Table 1: Mandatory PPE Specifications[2][3]
| Protection Zone | Equipment Standard | Technical Justification |
| Hand Protection (Splash) | Nitrile Gloves (Min.[1][2][3][4] Thickness: 0.11 mm) | Provides adequate resistance against short-term exposure to esters and pyrrole derivatives.[1][2][3][4] Change every 15 mins or immediately upon splash.[3] |
| Hand Protection (Immersion) | Silver Shield / 4H Laminate | Required if handling >100mL or during spill cleanup.[2][3][4] N-pyrroles can permeate standard nitrile over long durations.[1][2][3][4] |
| Eye & Face | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient .[2][3][4] The liquid state and ester functionality pose a high risk of corneal damage upon splash.[2][3][4] |
| Respiratory | Half-Mask with OV/P95 Cartridge | Mandatory if working outside a fume hood.[1][2][3][4] The organic vapor (OV) filter captures volatile esters; P95 handles particulates if solid.[2][3][4] |
| Body Defense | Lab Coat (Cotton/Poly Blend) + Chemical Apron | Standard lab coat prevents minor contamination.[2][3][4] A rubber/Tyvek apron is required during transfer of volumes >500mL.[3][4] |
PPE Selection Logic (Decision Tree)
The following diagram illustrates the decision-making process for selecting the appropriate PPE based on the operational scale and physical state of the reagent.
Figure 1: Logic flow for determining PPE requirements based on physical state and quantity.[1][2][3][4]
Operational Protocol: Safe Handling
A. Engineering Controls (Primary Barrier)[2][3][4]
-
Ventilation: All operations must be performed within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.[2][3][4]
-
Inert Atmosphere: While not strictly pyrophoric, N-pyrrole esters are best handled under Nitrogen or Argon to prevent moisture-induced hydrolysis, which degrades the reagent and releases ethanol.[1][2][3][4]
B. Step-by-Step Handling Procedure
-
Preparation:
-
Weighing/Transfer:
-
If Liquid: Use a glass syringe with a Luer-lock tip to prevent needle detachment.[1][2][3][4] Avoid pouring directly from the bottle to minimize drip/splash risk.[2][3][4]
-
If Solid: Use a disposable anti-static spatula.[2][3][4] Weigh inside the hood using a portable balance if possible, or keep the container closed during transport to the balance.
-
-
Reaction Setup:
Emergency & Disposal Procedures
Spill Response Workflow
In the event of a spill, immediate action is required to prevent exposure and hydrolysis.[2][3][4]
Figure 2: Immediate response workflow for chemical spills.
Waste Disposal[1][2][3][4][5]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13070719, Ethyl 1H-pyrrole-1-carboxylate. Retrieved from [Link]
Sources
- 1. tert-butyl 5-benzyl-2-ethyl-3-methyl-1H-pyrrole-1-carboxylate - CAS号 1034089-46-7 - 摩熵化学 [molaid.com]
- 2. chemscene.com [chemscene.com]
- 3. Ethyl 3-methyl-1H-pyrrole-2-carboxylate | C8H11NO2 | CID 5324582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 1H-pyrrole-3-carboxylate | C7H9NO2 | CID 13070719 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
